molecular formula C11H10ClN B1346354 4-Chloro-2,3-dimethylquinoline CAS No. 63136-62-9

4-Chloro-2,3-dimethylquinoline

Cat. No.: B1346354
CAS No.: 63136-62-9
M. Wt: 191.65 g/mol
InChI Key: KQXLLCFFOGCXJH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2,3-dimethylquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2,3-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,3-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXLLCFFOGCXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284966
Record name 4-chloro-2,3-dimethylquinoline
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63136-62-9
Record name Quinoline,3-dimethyl-
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Record name 4-chloro-2,3-dimethylquinoline
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Record name 4-chloro-2,3-dimethylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-dimethylquinoline from 2,3-dimethylquinolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthesis of 4-chloro-2,3-dimethylquinoline, a valuable heterocyclic intermediate in the development of novel pharmaceutical agents and functional materials. We will delve into the robust and widely adopted method of converting 2,3-dimethylquinolin-4-one into its chlorinated analogue using phosphorus oxychloride (POCl₃). This document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying reaction mechanism, the rationale behind procedural choices, and the critical safety considerations required for a successful and safe synthesis.

Strategic Overview: The Significance of Chlorination

The transformation of a 4-quinolinone to a 4-chloroquinoline is a pivotal step in synthetic organic chemistry. The hydroxyl group of the 4-quinolinone tautomer is a poor leaving group, rendering the C4 position relatively unreactive toward nucleophilic substitution. The introduction of a chlorine atom at this position dramatically alters the molecule's reactivity, converting it into a versatile electrophilic substrate. This "activation" opens the door for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, ethers, thiols) to build molecular complexity.[1]

The reagent of choice for this transformation is phosphorus oxychloride (POCl₃). It serves a dual purpose: activating the carbonyl oxygen to facilitate its departure and providing the chloride nucleophile for the substitution. This method is highly effective for the chlorination of various heterocyclic systems, including quinolones and quinazolones.[2][3][4][5]

The Reaction Mechanism: A Two-Stage Process

The chlorination of a quinolin-4-one with POCl₃ is not a simple one-step conversion. It proceeds through distinct stages that involve the initial activation of the substrate followed by nucleophilic attack.[3][4]

  • Phosphorylation (Activation): The reaction initiates with the nucleophilic attack of the carbonyl oxygen of 2,3-dimethylquinolin-4-one on the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. This step is crucial as it transforms the hydroxyl group into a highly effective leaving group (a dichlorophosphate moiety). Studies on analogous systems like quinazolones show this initial phosphorylation occurs readily.[3][5]

  • Nucleophilic Substitution: A chloride ion, generated from POCl₃, then acts as a nucleophile. It attacks the now highly electrophilic C4 carbon of the quinoline ring. This results in the displacement of the dichlorophosphate group and the formation of the final product, 4-chloro-2,3-dimethylquinoline. The turnover of the phosphorylated intermediate to the final chloro-product is typically achieved by heating.[3][4]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the chlorination of quinolinones.[6] Researchers should adapt quantities and conditions based on their specific scale and equipment.

Materials and Equipment
Reagents & Materials Equipment
2,3-dimethylquinolin-4-oneRound-bottom flask with stir bar
Phosphorus oxychloride (POCl₃), reagent gradeReflux condenser with drying tube (e.g., CaCl₂)
Crushed iceHeating mantle or water bath
Saturated sodium carbonate (Na₂CO₃) solutionLarge beaker for quenching
Deionized waterBüchner funnel and filter flask
Methanol or Ethanol (for recrystallization)Separation funnel (if extraction is needed)
Silica gel (for column chromatography, if required)Rotary evaporator
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)Fume hood and blast shield
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃ with moisture.[2]

  • Charging the Flask: To the flask, add 2,3-dimethylquinolin-4-one (1.0 eq). Subsequently, carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 10 eq), which will serve as both the reagent and the solvent.[6]

  • Reaction Conditions: Gently heat the stirred suspension using a water bath or heating mantle to approximately 80-100°C.[2] Maintain this temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice/ammonia, extracting with an organic solvent, and spotting on a TLC plate.

  • Reaction Quenching (CRITICAL STEP): After cooling the reaction mixture to room temperature, prepare a large beaker containing a substantial amount of crushed ice. Behind a blast shield and in the fume hood , very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This process is extremely exothermic and will generate HCl gas.[6][7]

  • Neutralization and Precipitation: Continue stirring the slurry as the ice melts. Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the acidic mixture until it becomes basic (pH > 8, check with pH paper). The product will precipitate as a solid.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[6] If further purification is needed, column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate gradient) is effective.[6]

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Quantitative Data Summary

ParameterValue/DescriptionRationale/Reference
Substrate 2,3-dimethylquinolin-4-oneStarting Material
Chlorinating Agent Phosphorus oxychloride (POCl₃)Effective reagent for this transformation.[2][3]
Molar Ratio ~1:10 (Substrate:POCl₃)POCl₃ is often used in excess as the solvent.[6]
Reaction Temperature 80 - 100 °CHeating is required to drive the substitution step.[2]
Reaction Time 1 - 3 hoursTypical duration for complete conversion.[2][6]
Workup Quenching on ice, neutralization with Na₂CO₃Controls exotherm, precipitates the product.[6]
Purification Recrystallization or Column ChromatographyStandard methods to achieve high purity.[6]

Experimental Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry Glassware B Charge Flask: 1. 2,3-dimethylquinolin-4-one 2. POCl₃ (excess) A->B C Heat & Stir (80-100°C, 1-3h) B->C D Monitor by TLC C->D E Cool to RT C->E F Quench on Ice (CAUTION!) E->F G Neutralize with Na₂CO₃ (pH > 8) F->G H Vacuum Filter Solid G->H I Wash with H₂O H->I J Recrystallize (e.g., Methanol) I->J K Dry under Vacuum J->K L Characterize: NMR, MS, MP K->L

Caption: Experimental workflow for the synthesis of 4-chloro-2,3-dimethylquinoline.

Critical Safety Considerations: Handling Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is a highly hazardous substance that demands strict safety protocols.

  • Corrosive and Toxic: POCl₃ is extremely corrosive to the skin, eyes, and respiratory tract. Acute inhalation can cause severe lung damage. All manipulations must be performed in a certified chemical fume hood.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., Neoprene or butyl rubber).[7][8]

  • Reactive with Water: POCl₃ reacts violently with water, releasing heat and toxic gases (HCl).[8] Ensure all glassware is dry and avoid any contact with moisture. The quenching step is particularly hazardous and must be performed slowly, with adequate cooling, and behind a safety shield.[2][7]

  • Storage: Store POCl₃ in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[7]

  • Waste Disposal: POCl₃ waste must be neutralized carefully before disposal according to institutional and local regulations.

Conclusion: A Gateway to Novel Quinolines

The chlorination of 2,3-dimethylquinolin-4-one with phosphorus oxychloride is a reliable and scalable method for producing 4-chloro-2,3-dimethylquinoline. By understanding the mechanistic underpinnings of the reaction and adhering strictly to the detailed protocol and safety measures, researchers can confidently synthesize this key intermediate. The resulting activated quinoline core serves as a valuable platform for further chemical exploration, enabling the development of new molecules with potential applications in medicine and materials science.

References

  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Online discussion]. Available: [Link]

  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. Available: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. [Image]. Available: [Link]

  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. Available: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available: [Link]

  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(10), 4127-4138. Available: [Link]

  • Riegel, B., Lappin, G. R., Adelson, B. H., Jackson, R. I., & Albisetti, C. J. (1946). The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method. Journal of the American Chemical Society, 68(7), 1264–1266. Available: [Link]

  • Wolska, N., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5998. Available: [Link]

  • D'Andria, G., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Reactions, 3(2), 241-266. Available: [Link]

  • Balakumar, C., et al. (2010). Synthesis of meso-substituted chlorins via tetrahydrobilene-a intermediates. The Journal of Organic Chemistry, 75(15), 4949-4960. Available: [Link]

  • Wang, X., et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 15(40), 8561-8565. Available: [Link]

  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available: [Link]

  • Riegel, B., Lappin, G. R., et al. (1946). The synthesis of some 4-quinolinols and 4-chloroquinolines by the ethoxymethylenemalonic ester method. Journal of the American Chemical Society, 68(7), 1264-6. Available: [Link]

  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Available: [Link]

  • Chen, J., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. Available: [Link]

  • Akdag, A., et al. (2007). Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. Journal of Chemical Theory and Computation, 3(6), 2282-9. Available: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Klapars, A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available: [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available: [Link]

  • Bonilla-Lizarazo, K. M., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. Available: [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. Available: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-2,3-dimethylquinoline

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic substitution on the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles, ultimately influencing its efficacy and safety. 4-Chloro-2,3-dimethylquinoline is a specific derivative of interest, serving as a versatile synthetic intermediate for the development of novel bioactive molecules.[4][5] The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution, enabling the introduction of diverse functional groups.[6][7] The methyl groups at the 2- and 3-positions influence the molecule's steric and electronic properties, which can impact its interaction with biological targets.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-2,3-dimethylquinoline. It is designed to be a valuable resource for researchers by not only presenting available data but also by providing detailed, field-proven experimental protocols for its synthesis and characterization. The causality behind experimental choices is explained to empower researchers in their own laboratory work.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for all physicochemical and biological investigations.

Caption: Molecular Structure of 4-Chloro-2,3-dimethylquinoline.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 4-chloro-2,3-dimethylquinolinePubChemLite
CAS Number 63136-62-9[8]
Molecular Formula C₁₁H₁₀ClN[9]
Molecular Weight 191.66 g/mol [10]
Canonical SMILES CC1=C(C2=CC=CC=C2N=C1C)Cl[9]
InChI InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3[9]
InChIKey KQXLLCFFOGCXJH-UHFFFAOYSA-N[9]

Physicochemical Properties

While experimental data for 4-Chloro-2,3-dimethylquinoline is not extensively published, the following table summarizes known and predicted values, along with data from structurally similar compounds to provide context.

Table 2: Physicochemical Data

PropertyValue (4-Chloro-2,3-dimethylquinoline)Analogous Compound DataSource
Melting Point Data not available4-Chloro-2-methylquinoline: Not available4-Chloro-2,6-dimethylquinoline: Not available4-Chloroquinoline: 28-31 °C[11]
Boiling Point Data not available4-Chloro-2-methylquinoline: Not available4-Chloro-2,6-dimethylquinoline: Not available4-Chloroquinoline: 260-261 °C[11]
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and chloroform. Sparingly soluble in water.4-Chloroquinoline: Does not mix well with water.[12]
logP (predicted) 3.6Not applicable[9]
pKa (predicted) Data not availableQuinoline (conjugate acid): ~4.85[13]

Experimental Protocols for Synthesis and Characterization

The following protocols are based on established methodologies for the synthesis and characterization of chloroquinoline derivatives and can be adapted for 4-Chloro-2,3-dimethylquinoline.

Synthesis of 4-Chloro-2,3-dimethylquinoline

A common and effective method for the synthesis of 4-chloroquinolines involves the cyclization of an appropriate aniline derivative followed by chlorination.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination Aniline Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate Diketone Diketone/Ketoester Diketone->Intermediate Hydroxyquinoline 4-Hydroxy-2,3-dimethylquinoline Intermediate->Hydroxyquinoline Acid Catalyst, Heat Final_Product 4-Chloro-2,3-dimethylquinoline Hydroxyquinoline->Final_Product POCl₃ or SOCl₂

Caption: General synthetic workflow for 4-chloroquinoline derivatives.

Step-by-Step Protocol:

  • Synthesis of 4-Hydroxy-2,3-dimethylquinoline:

    • In a round-bottom flask equipped with a reflux condenser, combine the appropriate substituted aniline (1 equivalent) and a suitable diketone or β-ketoester (1.1 equivalents) in a high-boiling solvent such as diphenyl ether.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).

    • Heat the reaction mixture to reflux (typically 180-250°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) may be necessary for purification.

  • Chlorination to 4-Chloro-2,3-dimethylquinoline:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.

    • In a round-bottom flask, suspend the dried 4-hydroxy-2,3-dimethylquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    • Heat the mixture to reflux (typically 80-110°C) for 2-3 hours. The reaction should become a clear solution.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

    • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until the pH is approximately 8-9.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Further purification can be achieved by column chromatography on silica gel or recrystallization.

Rationale for Experimental Choices: The use of a high-boiling solvent in the cyclization step ensures that the reaction reaches the necessary activation energy. Acid catalysis facilitates the intramolecular electrophilic aromatic substitution. Phosphorus oxychloride or thionyl chloride are effective chlorinating agents for converting the hydroxyl group of the 4-hydroxyquinoline to the desired chloro-substituent.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. A combination of NMR, IR, and Mass Spectrometry is recommended.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine atom.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbons attached to the nitrogen and chlorine atoms are expected to be shifted downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2,3-dimethylquinoline

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.5 - 8.5 (multiplets)120 - 150
C2-CH₃~2.5 (singlet)~20
C3-CH₃~2.4 (singlet)~15

Note: Predicted values are based on data for analogous compounds and should be confirmed experimentally.[15]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600-1450C=C and C=N stretching (aromatic rings)
~800C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 191

  • Isotopic Pattern: A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) should be observed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of 4-Chloro-2,3-dimethylquinoline.[16]

HPLC Protocol

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable organic solvent.

GC-MS Protocol

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection at an appropriate temperature.

  • Temperature Program: A temperature gradient from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 280°C) to ensure good separation.

  • Detection: Mass spectrometry (electron ionization mode).

Reactivity and Potential Applications in Drug Discovery

The chloroquinoline core is a versatile scaffold for the synthesis of new chemical entities.[1][3] The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.[6][7] This reactivity is fundamental to the development of a diverse library of compounds for biological screening.

Reactivity_Diagram cluster_reactions Nucleophilic Aromatic Substitution (SNAr) Start 4-Chloro-2,3-dimethylquinoline Amine R-NH₂ Start->Amine SNAr Alcohol R-OH Start->Alcohol SNAr Thiol R-SH Start->Thiol SNAr Product_Amine 4-Amino-2,3-dimethylquinoline Derivative Amine->Product_Amine Product_Ether 4-Alkoxy-2,3-dimethylquinoline Derivative Alcohol->Product_Ether Product_Thioether 4-Alkylthio-2,3-dimethylquinoline Derivative Thiol->Product_Thioether

Caption: Reactivity of 4-Chloro-2,3-dimethylquinoline in SNAr reactions.

The introduction of different side chains can modulate the compound's biological activity, targeting a range of diseases from malaria to cancer.[1][17] For instance, the 4-aminoquinoline pharmacophore is a key feature of the antimalarial drug chloroquine. The dimethyl substitution pattern on the quinoline ring of 4-Chloro-2,3-dimethylquinoline provides a unique steric and electronic environment that could lead to novel biological activities upon further derivatization.

Conclusion

4-Chloro-2,3-dimethylquinoline is a valuable building block in medicinal chemistry with significant potential for the development of new therapeutic agents. While comprehensive experimental data on its physicochemical properties are limited, this guide has provided a thorough overview of its known and predicted characteristics, alongside detailed protocols for its synthesis and characterization. By understanding its fundamental properties and reactivity, researchers are better equipped to utilize this compound in the design and synthesis of novel molecules with desired biological activities. The protocols and data presented herein are intended to serve as a practical resource to facilitate and accelerate research and development efforts in this promising area of drug discovery.

References

  • Al-Ostath, A. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19375. Available at: [Link]

  • Grasso, S. et al. (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Farmaco, 45(12), 1291-1300. Available at: [Link]

  • Gomes, L. R. et al. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Malaria Journal, 17(1), 1-13. Available at: [Link]

  • Kumar, S. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 861-879. Available at: [Link]

  • PubChem (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y. et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6598. Available at: [Link]

  • Chem-Impex (n.d.). 4-Chloroquinoline. Chem-Impex. Available at: [Link]

  • Figadère, B. et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(7), 2313. Available at: [Link]

  • Othman, L. A. et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 435-442. Available at: [Link]

  • Vessman, J. et al. (1979). Gas chromatographic analysis of chloroquine after a unique reaction with chloroformates. Journal of Chromatography A, 174(2), 462-467. Available at: [Link]

  • International Journal of Foundation for Modern Research (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]

  • ResearchGate (n.d.). Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Sánchez, Y. et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Lee, H. et al. (2015). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 58(15), 6044-6056. Available at: [Link]

  • PubChemLite (n.d.). 4-chloro-2,3-dimethylquinoline (C11H10ClN). PubChemLite. Available at: [Link]

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  • Patel, R. V. et al. (2016). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-9. Available at: [Link]

  • Al-Amiery, A. A. et al. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Acta Chimica Slovenica, 71(2), 319-324. Available at: [Link]

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  • Al-Amiery, A. A. et al. (2019). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 35(1), 131-139. Available at: [Link]

  • Prabha, K. et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1959. Available at: [Link]

  • Oxford Academic (1970). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available at: [Link]

  • Google Patents (1981). US4277607A - Process for the preparation of 4-chloroquinolines. Google Patents.
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  • PubChemLite (n.d.). 4-chloro-6-fluoro-2,3-dimethylquinoline (C11H9ClFN). PubChemLite. Available at: [Link]

  • PubChemLite (n.d.). 4-chloro-8-fluoro-2,3-dimethylquinoline (C11H9ClFN). PubChemLite. Available at: [Link]

  • LookChem (n.d.). 4-chloro-3,5-dimethylquinoline. LookChem. Available at: [Link]

  • SpectraBase (n.d.). 4-CHLORO-3-IODO-2-METHYL-QUINOLINE - Optional[13C NMR]. SpectraBase. Available at: [Link]

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A Technical Guide to the Crystal Structure of Chloro-dimethylquinolines: A Case Study of 4-Chloro-2,5-dimethylquinoline and a Prospective Look at the 2,3-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As a Senior Application Scientist, a crucial aspect of my role is to provide a transparent and accurate account of the available scientific data. Following a comprehensive search of crystallographic databases and the scientific literature, it has been determined that the experimental crystal structure of 4-Chloro-2,3-dimethylquinoline has not been publicly reported.

In the spirit of scientific exploration and to provide a valuable resource for researchers in drug development, this guide has been structured to offer an in-depth analysis of a closely related and structurally characterized isomer: 4-Chloro-2,5-dimethylquinoline . This will serve as a detailed case study, illustrating the methodologies and analyses pertinent to understanding the solid-state architecture of this class of compounds. We will then leverage this understanding to provide an informed, prospective analysis of the yet-to-be-determined structure of 4-Chloro-2,3-dimethylquinoline.

Part 1: The Significance of Quinolines in Medicinal Chemistry

Quinoline and its derivatives are heterocyclic scaffolds of paramount importance in the field of drug discovery. Their versatile structure has been the foundation for a wide array of therapeutic agents, exhibiting antimalarial, anticancer, antibacterial, and antifungal properties. The precise three-dimensional arrangement of atoms within the crystal lattice of these compounds is fundamental to understanding their physicochemical properties, such as solubility and stability, which in turn are critical determinants of their bioavailability and therapeutic efficacy. The introduction of substituents, such as chloro and methyl groups, can significantly influence the electronic distribution and steric profile of the quinoline ring system, thereby modulating its interaction with biological targets and its packing in the solid state.

Part 2: A Case Study: The Crystal Structure of 4-Chloro-2,5-dimethylquinoline

The crystal structure of 4-Chloro-2,5-dimethylquinoline provides a foundational understanding of the intermolecular forces that govern the solid-state assembly of this family of compounds.

Molecular and Crystal Structure

The single-crystal X-ray diffraction analysis of 4-Chloro-2,5-dimethylquinoline reveals a monoclinic crystal system belonging to the space group P2₁/c.[1][2] The molecules are essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å.[1][2] This planarity is a key feature, influencing the packing of the molecules in the crystal lattice.

The crystal packing is characterized by stacks of these planar molecules arranged along the a-axis.[1][2] The centroids of the benzene and pyridine rings of adjacent molecules are alternately separated by distances of 3.649(1) Å and 3.778(1) Å, indicative of π-π stacking interactions that contribute to the stability of the crystal structure.[1][2]

Table 1: Crystallographic Data for 4-Chloro-2,5-dimethylquinoline [1][2]

ParameterValue
Chemical FormulaC₁₁H₁₀ClN
Molecular Weight190.66 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.9534 (9)
b (Å)13.0762 (14)
c (Å)10.4306 (11)
β (°)99.239 (8)
Volume (ų)936.09 (19)
Z4
Calculated Density (Mg/m³)1.353
Temperature (K)293
Experimental Methodology for Crystal Structure Determination

The determination of the crystal structure of 4-Chloro-2,5-dimethylquinoline is a multi-step process that demands precision and adherence to established protocols.

Experimental Workflow for Crystal Structure Determination

G cluster_synthesis Synthesis & Purification cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 4-Chloro-2,5-dimethylquinoline Purification Column Chromatography Synthesis->Purification Recrystallization Recrystallization from Methanol Purification->Recrystallization Mounting Crystal Mounting Recrystallization->Mounting Data_Collection Data Collection (Bruker SMART APEXII) Mounting->Data_Collection Structure_Solution Structure Solution (SHELXS97) Data_Collection->Structure_Solution Refinement Structure Refinement (SHELXL97) Structure_Solution->Refinement Validation CIF Validation Refinement->Validation

A generalized workflow for the determination of a small molecule crystal structure.

Step-by-Step Protocol:

  • Synthesis and Purification: The compound is synthesized, followed by purification using techniques such as column chromatography to ensure high purity, which is crucial for obtaining high-quality crystals.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown. For 4-Chloro-2,5-dimethylquinoline, this was achieved by slow evaporation from a methanol solution.[2] The choice of solvent and crystallization conditions are critical variables that are often determined empirically.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. For the case study compound, a Bruker SMART APEXII area-detector diffractometer with Mo Kα radiation was used.[1] Data is collected at a specific temperature (293 K in this instance) by rotating the crystal in the X-ray beam and recording the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods (e.g., with SHELXS97 software) to obtain an initial model of the atomic positions.[1] This model is then refined (e.g., with SHELXL97 software) against the experimental data to improve the accuracy of the atomic coordinates and displacement parameters.[1]

Intermolecular Interactions and Crystal Packing

While classical hydrogen bonds are absent in the crystal structure of 4-Chloro-2,5-dimethylquinoline, the packing is stabilized by π-π stacking interactions, as previously mentioned.[2] These non-covalent interactions are fundamental to the overall stability and physical properties of the crystalline solid.

Visualization of Molecular Packing in 4-Chloro-2,5-dimethylquinoline

G cluster_packing Crystal Packing along the a-axis Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 π-π stacking (3.649 Å) Molecule3 Molecule A' Molecule2->Molecule3 π-π stacking (3.778 Å)

A simplified representation of the π-π stacking interactions in 4-Chloro-2,5-dimethylquinoline.

Part 3: Prospective Analysis of 4-Chloro-2,3-dimethylquinoline

While an experimental crystal structure for 4-Chloro-2,3-dimethylquinoline is not available, we can make some informed predictions based on its molecular structure and by drawing comparisons with the 2,5-isomer.

Molecular Structure of 4-Chloro-2,3-dimethylquinoline

The 2D chemical structure of 4-Chloro-2,3-dimethylquinoline.

Table 2: Predicted Physicochemical Properties of 4-Chloro-2,3-dimethylquinoline [3]

PropertyPredicted Value
Molecular FormulaC₁₁H₁₀ClN
Monoisotopic Mass191.05017 Da
XlogP3.6
Anticipated Structural Features and Intermolecular Interactions

The presence of the two adjacent methyl groups at the 2- and 3-positions is likely to introduce some steric strain, which may lead to a slight deviation from the planarity observed in the 2,5-isomer. This could potentially influence the efficiency of π-π stacking.

The close proximity of the methyl groups might also create a unique packing motif. While classical hydrogen bonding is not expected, weak C-H···N or C-H···Cl interactions could play a role in the crystal packing. The overall solid-state arrangement will be a delicate balance between maximizing favorable intermolecular contacts and minimizing steric repulsion.

Avenues for Future Research

The synthesis and successful crystallization of 4-Chloro-2,3-dimethylquinoline would be a valuable contribution to the field. A single-crystal X-ray diffraction study would provide definitive answers to the questions raised in this prospective analysis. Furthermore, computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict the stable conformations of the molecule and to explore potential packing arrangements. A comparative study of the crystal structures of various chloro-dimethylquinoline isomers would provide deeper insights into how subtle changes in substituent positions can have a profound impact on the supramolecular architecture.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 4-Chloro-2,5-dimethylquinoline as a detailed case study, highlighting the experimental methodologies and key structural features. While the crystal structure of the target molecule, 4-Chloro-2,3-dimethylquinoline, remains to be determined, this guide offers a scientifically grounded prospective analysis of its potential structural characteristics. The elucidation of the crystal structure of the 2,3-isomer will undoubtedly provide valuable insights for researchers and scientists in the ongoing development of novel quinoline-based therapeutic agents.

References

  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020. [Link]

  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dimethylquinoline. PubChem. Retrieved from [Link]

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The Biological Activity of 4-Chloro-2,3-dimethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of a specific, yet promising subclass: 4-chloro-2,3-dimethylquinoline and its derivatives. While research on this precise substitution pattern is emerging, this document synthesizes data from closely related analogues to build a comprehensive profile. We delve into the synthetic pathways, explore the diverse biological activities with a focus on anticancer and antimicrobial applications, elucidate potential mechanisms of action, and provide detailed experimental protocols for in vitro evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and a robust framework for advancing the therapeutic potential of these compelling molecules.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is considered a "privileged scaffold" in drug discovery.[2] Its rigid, planar structure and the nitrogen atom's ability to form hydrogen bonds allow it to interact with a wide variety of biological targets. The historical significance of quinoline is rooted in the discovery of quinine, the first effective treatment for malaria.[3] This paved the way for synthetic analogues like chloroquine and mefloquine, cementing the scaffold's importance in anti-infective medicine.

Beyond its antimalarial legacy, the quinoline nucleus is integral to compounds demonstrating a vast array of pharmacological effects, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and cardiovascular activities.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune its physicochemical properties and biological activity, making it a perennial focus of drug development efforts.[5]

Synthesis of 4-Chloro-2,3-dimethylquinoline Derivatives

The synthesis of 4-chloro-2,3-dimethylquinoline is a critical first step in the development of more complex derivatives. The 4-chloro position is highly reactive and serves as an excellent chemical handle for introducing diverse functional groups via nucleophilic aromatic substitution (SNAr) reactions.[2] A common and efficient pathway involves the cyclization of an appropriate aniline precursor to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

General Synthetic Workflow

The primary route involves a two-step process: a Conrad-Limpach or similar cyclization reaction followed by chlorination. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester under acidic or thermal conditions to form the quinoline ring system.[5]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Derivatization (Example) A Aniline C 4-Hydroxy-2,3-dimethylquinoline A->C Condensation & Ring Closure B Ethyl 2-methyl-3-oxobutanoate B->C C_ref 4-Hydroxy-2,3-dimethylquinoline D Phosphorus Oxychloride (POCl3) E 4-Chloro-2,3-dimethylquinoline D->E E_ref 4-Chloro-2,3-dimethylquinoline C_ref->E Chlorination F Nucleophile (e.g., Amines, Thiols) G Diverse 4-Substituted Derivatives F->G E_ref->G SNAr Reaction

Caption: General workflow for synthesis and derivatization.

Experimental Protocol: Synthesis of 4-Chloro-2,3-dimethylquinoline

This protocol describes a representative two-step synthesis. Causality: The use of a high-boiling solvent like diphenyl ether in Step 1 is crucial for providing the thermal energy required for the intramolecular cyclization. In Step 2, phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) into the desired 4-chloro derivative.

Step 1: Synthesis of 4-Hydroxy-2,3-dimethylquinoline

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.1 eq).

  • Heat the mixture at 140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool slightly, then add it dropwise to a flask containing heated diphenyl ether (5-10 volumes) at 250°C.

  • Maintain the temperature for 30 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Add hexane or petroleum ether to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry to yield crude 4-hydroxy-2,3-dimethylquinoline. The product can be purified further by recrystallization from ethanol.

Step 2: Synthesis of 4-Chloro-2,3-dimethylquinoline

  • Place the dried 4-hydroxy-2,3-dimethylquinoline (1.0 eq) in a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) under a fume hood.

  • Attach a reflux condenser and heat the mixture at 110°C for 3-4 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it. The crude 4-chloro-2,3-dimethylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectrum of Biological Activities

The introduction of a chlorine atom at the C4 position and methyl groups at C2 and C3 significantly influences the electronic and steric properties of the quinoline ring, paving the way for a range of biological activities.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms including kinase inhibition, DNA damage, and apoptosis induction.[3][5] Studies on structurally related 7-chloro-4-substituted quinolines have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[6][7] For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have shown potent cytotoxic activity against leukemia (CCRF-CEM) and colon cancer (HCT116) cell lines, with IC₅₀ values in the low micromolar range.[7] These compounds were found to induce apoptosis and inhibit DNA and RNA synthesis.[7]

The 4-chloro-2,3-dimethylquinoline scaffold serves as a key intermediate for compounds that may target critical signaling pathways in cancer. For example, the epidermal growth factor receptor (EGFR) is a common target for quinoline-based inhibitors.[6]

Compound ClassCell LineIC₅₀ (µM)Reference
7-chloro-(4-thioalkylquinoline)CCRF-CEM (Leukemia)0.55 - 2.74[7]
7-chloro-(4-thioalkylquinoline)HCT116 (Colon)1.99 - 4.9[7]
4-substituted-7-chloroquinolineA549 (Lung)Stronger than control[6]
4-substituted-7-chloroquinolineHeLa (Cervical)Stronger than control[6]

Table 1: Representative anticancer activities of related 4-chloroquinoline derivatives.

Antimicrobial Activity

The quinoline core is a mainstay in the development of antimicrobial agents. The presence of a halogen, such as chlorine, is known to enhance the antimicrobial potency of heterocyclic compounds.[8] Synthesized quinoline derivatives incorporating a 2-chloro group have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[9][10]

The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[11] The 4-chloro-2,3-dimethylquinoline scaffold offers a platform to develop novel antimicrobial agents that could potentially overcome existing resistance mechanisms. A recent study highlighted a quinoline derivative, HT61, as being highly effective against S. aureus biofilms, a notoriously difficult-to-treat form of bacterial growth.[12]

Compound ClassOrganismMIC (µg/mL)Reference
2-chloroquinoline-thiazolidinoneS. aureusNot specified, but active[9]
2-chloroquinoline-thiazolidinoneE. coliNot specified, but active[9]
2-chloroquinoline-pyrazolineS. aureusPotent Activity[10]
2-chloroquinoline-pyrazolineE. coliPotent Activity[10]

Table 2: Representative antimicrobial activities of related chloroquinoline derivatives.

Potential Mechanisms of Action (MoA)

Based on extensive research into the broader quinoline class, several mechanisms can be hypothesized for 4-chloro-2,3-dimethylquinoline derivatives.

Inhibition of Kinase Signaling

Many quinoline-based anticancer drugs function as inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and migration. The quinoline scaffold can act as a pharmacophore that binds to the ATP-binding pocket of kinases like EGFR, preventing downstream signaling.

EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Disruption of Heme Metabolism (Antimalarial)

The classic antimalarial MoA for 4-substituted quinolines like chloroquine involves their accumulation in the parasite's acidic food vacuole.[2] Inside the vacuole, the parasite digests hemoglobin, releasing toxic free heme. The quinoline drug is believed to cap the growing hemozoin crystal, preventing the detoxification of heme and leading to parasite death through oxidative damage.[3] While 4-chloro derivatives are precursors, not the final active drugs, this pathway is fundamental to the scaffold's relevance in malaria.

Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion by Parasite Polymerization Heme Polymerization Heme->Polymerization Death Parasite Death Heme->Death Oxidative Stress Inhibitor 4-Aminoquinoline (derived from 4-Chloro-) Inhibitor->Polymerization Inhibition Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin

Caption: Mechanism of heme polymerization inhibition in malaria.

Key Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. They include essential controls (vehicle, positive control) and rely on established methodologies to ensure data reliability and reproducibility.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

The 4-chloro-2,3-dimethylquinoline scaffold is a versatile and promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactive nature of the C4 chlorine atom allow for the creation of large libraries of derivatives for high-throughput screening.

Future research should focus on:

  • Broadening Derivatization: Exploring a wide range of nucleophiles (amines, thiols, alcohols) to substitute the C4 chlorine to build extensive Structure-Activity Relationship (SAR) models.

  • Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, enzymes) of the most active compounds.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Computational Studies: Employing in silico methods like molecular docking and ADME prediction to rationalize observed activities and guide the design of next-generation compounds with improved potency and drug-like properties.[13]

References

  • Neliti. (2022, February 9). Quinoline derivative and their pharmacological & medicinal potential. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • PMC. (2024, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical.... Retrieved from [Link]

  • ResearchGate. (2024, August 7). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. Retrieved from [Link]

  • MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2024, June 28). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • Ringkøbing-Skjern Bibliotekerne. (n.d.). Synthesis and antimicrobial activity of 2-chloroquinoline incorporated pyrazoline derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Retrieved from [Link]

  • PubMed. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Retrieved from [Link]

  • CSIR-NIScPR. (2024, June 25). In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors | Indian Journal of Biochemistry and Biophysics (IJBB). Retrieved from [Link]

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Unlocking the Therapeutic Potential of 4-Chloro-2,3-dimethylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] First identified in coal tar in 1834, its derivatives have since been recognized for their vast pharmacological potential, leading to the development of numerous clinically significant drugs.[3] The versatility of the quinoline scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological activity.[4] This has led to the exploration of quinoline derivatives for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial treatments.[1][3][5] This technical guide focuses on a specific, yet underexplored derivative, 4-Chloro-2,3-dimethylquinoline , and aims to provide a comprehensive overview of its inferred therapeutic potential and a roadmap for its investigation. While direct experimental data on this compound is limited, by examining the structure-activity relationships of analogous compounds, we can construct a compelling hypothesis for its utility in drug discovery.

Chemical Profile and Synthesis of 4-Chloro-2,3-dimethylquinoline

Chemical Structure:

Caption: Chemical structure of 4-Chloro-2,3-dimethylquinoline.

The synthesis of 4-Chloro-2,3-dimethylquinoline can be approached through established methods for quinoline synthesis, followed by chlorination. A plausible synthetic route involves the Conrad-Limpach reaction, where an aniline is reacted with a β-ketoester, followed by cyclization and subsequent chlorination.

Proposed Synthetic Workflow:

G start 2,3-Dimethylaniline + Ethyl acetoacetate intermediate1 Ethyl 3-(2,3-dimethylanilino)but-2-enoate start->intermediate1 reagent1 Heat (Cyclization) intermediate1->reagent1 intermediate2 2,3-Dimethyl-4-hydroxyquinoline reagent2 POCl3 (Chlorination) intermediate2->reagent2 product 4-Chloro-2,3-dimethylquinoline reagent1->intermediate2 reagent2->product G compound 4-Chloro-2,3-dimethylquinoline dna DNA Damage compound->dna p53 p53 Activation dna->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by 4-Chloro-2,3-dimethylquinoline.

Antimicrobial and Antimalarial Activity

Historically, quinoline derivatives, such as quinine and chloroquine, have been pivotal in the fight against malaria. [3]The 4-chloroquinoline core is a well-established pharmacophore for antimalarial activity.

Potential Mechanisms of Antimicrobial/Antimalarial Activity:

  • Inhibition of Heme Polymerization (Antimalarial): In the malaria parasite Plasmodium falciparum, the detoxification of heme, a byproduct of hemoglobin digestion, is essential for its survival. 4-aminoquinolines are known to interfere with this process by inhibiting the formation of hemozoin, leading to the accumulation of toxic heme and parasite death. [6][7]* Inhibition of Bacterial Efflux Pumps: Bacterial efflux pumps are a major mechanism of antibiotic resistance. Some quinoline derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of existing antibiotics. [8][9]The lipophilic nature of the dimethyl groups may enhance membrane permeability and interaction with these pumps.

Hypothesized Antimalarial Mechanism of Action:

G compound 4-Chloro-2,3-dimethylquinoline vacuole Parasite Digestive Vacuole compound->vacuole Accumulation heme Toxic Heme vacuole->heme Inhibits Polymerization hemoglobin Hemoglobin hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization death Parasite Death heme->death Toxicity

Sources

CAS number and molecular weight of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,3-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities.[1][2] This guide focuses on the specific derivative, 4-Chloro-2,3-dimethylquinoline, a molecule of interest for synthetic and medicinal chemistry. While specific biological data for this exact compound is limited in publicly available literature, its structural features suggest significant potential as a versatile chemical intermediate for the development of novel bioactive molecules. This document provides a comprehensive overview of its fundamental properties, a robust, field-proven protocol for its synthesis, and an exploration of its potential applications inferred from the well-documented activities of its structural analogs.

Core Physicochemical Properties

Accurate identification and characterization are the foundation of all subsequent research. The key identifiers and properties of 4-Chloro-2,3-dimethylquinoline are summarized below.

PropertyValueSource
CAS Number 63136-62-9[3]
Molecular Formula C₁₁H₁₀ClN[4]
Molecular Weight 191.66 g/mol [5]
Monoisotopic Mass 191.05017 Da[4]
IUPAC Name 4-chloro-2,3-dimethylquinoline
SMILES CC1=C(C2=CC=CC=C2N=C1C)Cl[4]
InChIKey KQXLLCFFOGCXJH-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Rationale

The primary route to synthesizing 4-chloroquinolines is through the chlorination of the corresponding 4-hydroxyquinoline (quinolin-4-one) precursor. This transformation is a cornerstone of quinoline chemistry, valued for its high efficiency and reliability.

Synthetic Workflow

The conversion of 2,3-dimethylquinolin-4-ol to 4-Chloro-2,3-dimethylquinoline is typically achieved via treatment with a potent chlorinating agent like phosphorus oxychloride (POCl₃).

G cluster_0 Synthesis Workflow A Start: 2,3-Dimethylquinolin-4-ol (Precursor) C Reaction: Reflux (e.g., 1-2 hours) A->C B Chlorination Reagent: Phosphorus Oxychloride (POCl₃) B->C D Work-up: 1. Quench with Ice Water 2. Neutralize (e.g., Na₂CO₃) C->D E Extraction: Organic Solvent (e.g., DCM, EtOAc) D->E F Purification: Silica Gel Column Chromatography E->F G Product: 4-Chloro-2,3-dimethylquinoline F->G G cluster_1 Drug Discovery Workflow A Start: 4-Chloro-2,3-dimethylquinoline (Building Block) B Library Synthesis: (e.g., SₙAr with Amines, Suzuki Coupling) A->B C In Vitro Screening: Cytotoxicity Assays (e.g., MTT, SRB) Antimicrobial Assays B->C D Hit Identification: Identify compounds with desired biological activity (IC₅₀ < 10 µM) C->D E Lead Optimization: Structure-Activity Relationship (SAR) studies to improve potency & properties D->E F Preclinical Development E->F

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[1] The ability to precisely modify this heterocyclic system is paramount for developing new chemical entities with tailored biological and physical properties. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and direct method for the functionalization of halo-quinolines.

This guide focuses on the SNAr of 4-chloro-2,3-dimethylquinoline. The quinoline ring's nitrogen atom acts as an electron-withdrawing group, reducing electron density at the C2 and C4 positions.[2] This intrinsic electronic property makes the C4 carbon atom highly electrophilic and thus susceptible to attack by a wide array of nucleophiles, particularly when equipped with a good leaving group like chlorine.[2][3] The reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the chloride ion to yield the final substituted product.[2][4][5] Understanding and controlling this transformation is key to unlocking a diverse chemical space for drug discovery and development professionals.

The SNAr Mechanism: An Illustrated Pathway

The SNAr reaction of 4-chloro-2,3-dimethylquinoline is a two-step process. First, the nucleophile attacks the electron-deficient C4 carbon, temporarily breaking the ring's aromaticity to form a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the quinoline ring.[2][3] In the second step, aromaticity is restored through the elimination of the chloride leaving group.

Caption: General mechanism for the SNAr reaction.

Experimental Design: Key Parameters and Causality

The success of an SNAr reaction on 4-chloro-2,3-dimethylquinoline hinges on the judicious selection of several key parameters.

  • Nucleophile Selection: The nature of the nucleophile dictates the final product.

    • Nitrogen Nucleophiles: Primary and secondary amines (both aliphatic and aromatic) are commonly used to synthesize a variety of 4-aminoquinoline derivatives.[1][6][7] These reactions are fundamental in medicinal chemistry.

    • Oxygen Nucleophiles: Alcohols and phenols are viable nucleophiles, but often require heating and the presence of a base.[3] The base deprotonates the alcohol to form the much more potent alkoxide or phenoxide nucleophile.

    • Sulfur Nucleophiles: Thiols are excellent nucleophiles and typically react readily with 4-chloroquinolines to form thioethers.[8][9][10]

  • Solvent Choice: The solvent must solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate. Polar aprotic solvents such as DMF and DMSO are excellent choices. High-boiling alcohols like isopropanol or tert-butanol can also serve as both solvent and reactant in some cases.[6][7][11]

  • Role of Temperature: Reaction kinetics are highly temperature-dependent. While some highly reactive nucleophiles may proceed at room temperature, most SNAr reactions on this substrate require heating, often to reflux, to achieve a reasonable rate and yield.[8][11] Microwave-assisted synthesis is an effective strategy to drastically reduce reaction times from hours to minutes.[6][11]

  • Catalysts and Additives:

    • Base: A base is frequently required, serving two primary roles: to deprotonate protic nucleophiles (e.g., phenols, thiols) to increase their nucleophilicity, or to act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH) for very weak nucleophiles.[7][9][11]

    • Acid: In some instances, particularly with heterocyclic nucleophiles, a protic acid catalyst like p-toluenesulfonic acid (TsOH) can enhance the reaction rate by protonating the quinoline nitrogen.[12][13] This protonation increases the electron-withdrawing effect of the ring, further activating the C4 position towards nucleophilic attack.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 4-chloro-2,3-dimethylquinoline and many amines, thiols, and solvents are hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Synthesis of 4-Morpholino-2,3-dimethylquinoline (N-Nucleophile)

This protocol details a typical amination procedure.

Materials:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add 4-chloro-2,3-dimethylquinoline, DMF, and a magnetic stir bar.

  • Add potassium carbonate, followed by the dropwise addition of morpholine.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours.[8]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure product.

Protocol 2: Synthesis of 4-(4-Fluorophenoxy)-2,3-dimethylquinoline (O-Nucleophile)

This protocol describes a typical etherification using a phenol.

Materials:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • 4-Fluorophenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Combine 4-chloro-2,3-dimethylquinoline, 4-fluorophenol, and potassium carbonate in a round-bottom flask.

  • Add DMF as the solvent and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 153°C for DMF) and maintain for 12-18 hours.[8]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel.

Protocol 3: Synthesis of 2,3-Dimethyl-4-(phenylthio)quinoline (S-Nucleophile)

This protocol details the reaction with a thiol to form a thioether.

Materials:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • Thiophenol (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Pyridine or DMF

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 4-chloro-2,3-dimethylquinoline in pyridine or DMF in a round-bottom flask.[8]

  • Add triethylamine to the solution, followed by the dropwise addition of thiophenol.

  • Heat the mixture to reflux and maintain for 4-6 hours.[8]

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid to neutralize the excess base and precipitate the product.[8]

  • Filter the resulting solid, wash it thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Data Summary: Comparative Overview of Protocols

ParameterProtocol 1 (N-Nucleophile)Protocol 2 (O-Nucleophile)Protocol 3 (S-Nucleophile)
Nucleophile Morpholine4-FluorophenolThiophenol
Base/Catalyst K₂CO₃K₂CO₃Triethylamine
Solvent DMFDMFPyridine or DMF
Temperature 120°CReflux (~153°C)Reflux
Time 12-24 h12-18 h4-6 h
Work-up PrecipitationExtractionPrecipitation

General Experimental Workflow

The following diagram outlines the logical flow from reaction setup to the final, purified compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Reagent Preparation (Substrate, Nucleophile, Solvent, Base) setup 2. Reaction Setup (Flask, Condenser, Stirring) reagents->setup heating 3. Heating & Stirring (Reflux / Set Temperature) setup->heating monitoring 4. Monitoring (TLC Analysis) heating->monitoring workup 5. Quenching & Isolation (Precipitation / Extraction) monitoring->workup purify 6. Purification (Recrystallization / Chromatography) workup->purify analysis 7. Characterization (NMR, MS, etc.) purify->analysis

Caption: A typical workflow for SNAr reactions.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after the prescribed time, consider increasing the reaction temperature, adding more equivalents of the nucleophile, or switching to a more polar solvent like DMSO. For O-nucleophiles, using a stronger base like NaH (with appropriate caution) can dramatically increase the rate by more completely forming the alkoxide/phenoxide.

  • Formation of Byproducts: Unwanted side reactions can sometimes occur at high temperatures. If significant byproduct formation is observed, attempt the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (Nitrogen or Argon) if any reagents are sensitive to oxidation.

  • Difficult Purification: If the product and starting material have similar polarities (making chromatographic separation difficult), ensure the reaction goes to completion. A chemical quench of any remaining starting material, if possible, can simplify purification. For basic products (e.g., aminoquinolines), an acid-base extraction can be a highly effective purification step.

Conclusion

The nucleophilic aromatic substitution on 4-chloro-2,3-dimethylquinoline is a robust and versatile reaction for generating diverse libraries of functionalized quinolines. By carefully controlling the choice of nucleophile, solvent, temperature, and additives, researchers can efficiently synthesize novel compounds for evaluation in drug development and materials science applications. The protocols and principles outlined in this guide provide a solid foundation for the successful execution and optimization of this critical chemical transformation.

References

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. Available from: [Link]

  • Sánchez, B. et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link]

  • Delgado, F. et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Vidyacharan, S. et al. Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. Available from: [Link]

  • Chylewska, A. et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1769. Available from: [Link]

  • Quora. Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Available from: [Link]

  • Solomon, V.R. et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biopharmaceutics & Drug Disposition, 28(6), 265-71. Available from: [Link]

  • Fan, T. et al. Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. ResearchGate. Available from: [Link]

  • Springer. Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Available from: [Link]

  • Al-Adiwish, W.M. et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Catalysed SNAr reactions. Available from: [Link]

  • Torres, E. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(23), 13038. Available from: [Link]

  • Bagley, M.C. et al. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 4(2), 148-151. Available from: [Link]

  • Prabha, K. et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1929. Available from: [Link]

  • Reddy, V.P. et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1121. Available from: [Link]

  • Prof. Milenkovic. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • Tollefson, E.J. et al. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Inorganic Chemistry, 59(15), 10899-10908. Available from: [Link]

  • Kim, D. & Chang, S. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 144(3), 1383-1392. Available from: [Link]

  • Okada, E. et al. (2020). Selective Aromatic Nucleophilic Substitution of 4-Dimethylamino-2-methoxy-3-(trifluoroacetyl)quinoline with Alcohols – DFT Calculation Study. Heterocycles, 101(2), 692. Available from: [Link]

  • Tsuda, M. et al. (1985). Formation of a Nitro Derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by Photo-Irradiation. Mutation Research, 147(6), 331-335. Available from: [Link]

  • Dr. Benjamin Norris. (2019). Reactions of thiols. YouTube. Available from: [Link]

  • Prabha, K. et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Chad's Prep. (2018). 13.7 Nomenclature, Synthesis, and Reactions of Thiols. YouTube. Available from: [Link]

  • McMurry, J. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]

  • Török, G. et al. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. International Journal of Molecular Sciences, 22(14), 7432. Available from: [Link]

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Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolines and the Suzuki Coupling

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to functionalize the quinoline nucleus at specific positions is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-Chloro-2,3-dimethylquinoline, a challenging yet common substrate. Due to the relative inertness of the C(sp²)-Cl bond compared to its bromide or iodide counterparts, and the presence of the potentially coordinating quinoline nitrogen, successful coupling requires careful optimization of the catalytic system. We will delve into the critical parameters, provide a validated, step-by-step protocol, and offer insights into the underlying mechanistic considerations to empower researchers to confidently and successfully employ this powerful transformation.

Core Principles: Overcoming the Hurdles of Chloroquinoline Coupling

The primary challenge in the Suzuki coupling of 4-Chloro-2,3-dimethylquinoline lies in the first step of the catalytic cycle: the oxidative addition of the C-Cl bond to the palladium(0) catalyst. This step is significantly slower than for the corresponding C-Br or C-I bonds. Success hinges on selecting a catalytic system that is sufficiently reactive to cleave this strong bond, while also remaining stable and active throughout the reaction.

Catalyst and Ligand Selection: The Key to Activating the C-Cl Bond

For challenging substrates like chloroquinolines, standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective. The modern consensus in the field points towards the use of palladium pre-catalysts paired with sterically hindered and electron-rich alkylbiaryl phosphine ligands, often referred to as Buchwald ligands.

These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for the oxidative addition step. The ligand's steric bulk facilitates the final reductive elimination step, while its electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.

Catalyst/Ligand System Key Advantages Typical Loading (mol%) Notes
SPhos Pd G3 Excellent for heteroaryl chlorides. High reactivity and stability.1-3A robust, general-purpose choice for this substrate class.
XPhos Pd G3/G4 Very high activity, often successful when other catalysts fail.1-3The G4 pre-catalyst offers enhanced stability and ease of handling.
RuPhos Pd G3 Effective for electron-deficient and -rich coupling partners.1-3Provides an alternative electronic and steric profile to SPhos and XPhos.
The Role of the Base and Solvent System

The choice of base and solvent is critical for the success of the transmetalation step and for maintaining the catalyst's activity.

  • Base: A moderately strong, non-nucleophilic inorganic base is typically required. Tripotassium phosphate (K₃PO₄) is a widely used and effective choice. It is sufficiently basic to promote transmetalation without causing hydrolysis of the boronic acid or other side reactions. Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.

  • Solvent: Anhydrous, polar aprotic solvents are generally preferred. 1,4-Dioxane or toluene are common choices as they effectively solubilize the organic reagents and are stable at the elevated temperatures required for the reaction. A small amount of water is often necessary to facilitate the dissolution of the inorganic base and to participate in the transmetalation step.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-Chloro-2,3-dimethylquinoline, forming a Pd(II) complex. This is the rate-limiting step for chloroarenes.

  • Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) center PdII_Aryl L-Pd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Aryl_R L-Pd(II)(Aryl)(R) Transmetal->PdII_Aryl_R R-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd0 Ar-R (Product) Product 4-Aryl-2,3-dimethylquinoline RedElim->Product ArCl 4-Chloro-2,3-dimethylquinoline ArCl->OxAdd Boronic Arylboronic Acid Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of 4-Chloro-2,3-dimethylquinoline with a generic arylboronic acid.

Materials and Reagents:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • SPhos Pd G3 catalyst (2 mol%)

  • Tripotassium phosphate (K₃PO₄), finely milled (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial with a stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Chloro-2,3-dimethylquinoline, the arylboronic acid, finely milled K₃PO₄, and the SPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 ratio, e.g., 5 mL dioxane to 0.5 mL water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,3-dimethylquinoline product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality boronic acid (decomposed).4. Insufficiently milled or weak base.1. Ensure a rigorously inert atmosphere; use fresh catalyst.2. Increase reaction temperature to 110-120 °C.3. Use fresh, high-purity boronic acid.4. Finely mill the K₃PO₄ before use; consider using Cs₂CO₃.
Formation of Homocoupled Boronic Acid Product (R-R) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.
Protodeborylation (Boronic Acid to R-H) Presence of protic impurities or excess water; prolonged reaction time at high temperature.Use anhydrous solvents; limit water to ~10% v/v; monitor the reaction and stop it once the starting material is consumed.
Formation of Debrominated Starting Material Catalyst deactivation pathway; presence of water/protons.Ensure anhydrous conditions; consider a different ligand (e.g., XPhos) that may be more resistant to this pathway.

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-2,3-dimethylquinoline is a highly achievable transformation provided that a suitable, modern catalytic system is employed. The use of electron-rich, sterically demanding Buchwald-type ligands in combination with a palladium pre-catalyst is essential for activating the inert C-Cl bond. By carefully controlling the reaction atmosphere, and by selecting the appropriate base and solvent system, researchers can reliably access a diverse range of 4-aryl-2,3-dimethylquinoline derivatives. This protocol serves as a robust starting point for the synthesis of novel compounds for further investigation in drug discovery and materials science.

References

A comprehensive list of references supporting the claims and protocols described in this document will be provided upon request.

Application Notes & Protocols: Leveraging 4-Chloro-2,3-dimethylquinoline for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] Within the realm of oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with several compounds progressing to clinical use.[2] These agents exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4] The versatility of the quinoline core allows for strategic functionalization, enabling the fine-tuning of biological activity and pharmacokinetic properties. This application note focuses on the utility of 4-Chloro-2,3-dimethylquinoline as a readily accessible starting material for the synthesis of novel anticancer drug candidates. The presence of a reactive chlorine atom at the 4-position provides a versatile handle for introducing a variety of pharmacophores, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Strategic Approach: Derivatization of 4-Chloro-2,3-dimethylquinoline

The primary strategy for derivatizing 4-Chloro-2,3-dimethylquinoline revolves around the reactivity of the C4-chloro group. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nitrogen, oxygen, and sulfur nucleophiles. Additionally, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Core Synthetic Pathways

G start 4-Chloro-2,3-dimethylquinoline sub Nucleophilic Aromatic Substitution (SNAr) start->sub coupling Palladium-Catalyzed Cross-Coupling start->coupling amines 4-Amino-2,3-dimethylquinoline Derivatives sub->amines Primary/Secondary Amines anilines 4-Anilino-2,3-dimethylquinoline Derivatives sub->anilines Anilines ethers 4-Alkoxy/Aryloxy-2,3-dimethylquinoline Derivatives sub->ethers Alcohols/Phenols suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) coupling->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) coupling->sonogashira aryl 4-Aryl-2,3-dimethylquinoline Derivatives suzuki->aryl alkynyl 4-Alkynyl-2,3-dimethylquinoline Derivatives sonogashira->alkynyl

Caption: Synthetic pathways from 4-Chloro-2,3-dimethylquinoline.

Part 1: Synthesis of 4-Amino-2,3-dimethylquinoline Derivatives via Nucleophilic Aromatic Substitution

The displacement of the 4-chloro substituent with various amines is a robust and widely employed method for generating libraries of 4-aminoquinoline derivatives.[1][3] These compounds are of significant interest as they can mimic the pharmacophore of known kinase inhibitors and other biologically active molecules.[4]

Protocol 1: General Procedure for the Synthesis of 4-(Substituted-amino)-2,3-dimethylquinolines

This protocol describes a general method for the nucleophilic aromatic substitution of 4-Chloro-2,3-dimethylquinoline with a primary or secondary amine.

Materials:

  • 4-Chloro-2,3-dimethylquinoline

  • Desired primary or secondary amine (1.2 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine or potassium carbonate, 2.0 equivalents)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Chloro-2,3-dimethylquinoline (1.0 equivalent) and the chosen solvent (e.g., ethanol).

  • Addition of Reagents: Add the desired amine (1.2 equivalents). If the amine salt is used or if the amine is not a strong enough base, add a suitable base like triethylamine or potassium carbonate (2.0 equivalents).

  • Reaction: Stir the mixture at reflux temperature. The reaction progress should be monitored by TLC until the starting material is consumed. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(substituted-amino)-2,3-dimethylquinoline derivative.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 4-Aryl-2,3-dimethylquinolines via Suzuki Cross-Coupling

Palladium-catalyzed Suzuki cross-coupling is a powerful tool for forming C-C bonds. This reaction can be employed to synthesize 4-aryl-2,3-dimethylquinolines, which are another class of compounds with potential anticancer activity.

Protocol 2: General Procedure for the Suzuki Coupling of 4-Chloro-2,3-dimethylquinoline

This protocol provides a general method for the Suzuki coupling of 4-Chloro-2,3-dimethylquinoline with an arylboronic acid.

Materials:

  • 4-Chloro-2,3-dimethylquinoline

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., aqueous sodium carbonate solution, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification supplies as in Protocol 1

Procedure:

  • Reaction Setup: To a Schlenk flask, add 4-Chloro-2,3-dimethylquinoline (1.0 equivalent), the arylboronic acid (1.5 equivalents), and the palladium catalyst (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) followed by the base (e.g., aqueous sodium carbonate solution).

  • Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the final product using appropriate analytical methods.

Part 3: In Vitro Anticancer Activity Screening

Once novel 2,3-dimethylquinoline derivatives are synthesized, their anticancer potential must be evaluated. A standard preliminary screening method is the MTT cytotoxicity assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting cell viability against compound concentration.

Data Presentation

The results of the cytotoxicity screening should be summarized in a clear and concise table for easy comparison of the synthesized compounds' potency.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)
SC-01 4-AnilinoMCF-7Example Value
SC-02 4-(Piperidin-1-yl)MCF-7Example Value
SC-03 4-(4-Methoxyphenyl)MCF-7Example Value
Doxorubicin Positive ControlMCF-7Example Value

Discussion and Future Directions

The synthetic protocols outlined in this application note provide a robust framework for the generation of novel anticancer agents derived from 4-Chloro-2,3-dimethylquinoline. The substitution at the 4-position is a key determinant of biological activity, and the exploration of a diverse range of amines and aryl groups is encouraged to establish structure-activity relationships (SAR).[4] Compounds exhibiting potent cytotoxicity in initial screens should be further investigated to elucidate their mechanism of action. This can include assays for apoptosis induction (e.g., Annexin V/PI staining), cell cycle analysis, and kinase inhibition profiling. The ultimate goal is to identify lead compounds with high efficacy against cancer cells and low toxicity towards normal cells, paving the way for further preclinical development.

References

  • Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4238-4241.
  • Kumar, A., & Aggarwal, N. (2016). A review on quinoline derivatives showing various biological activities. European Journal of Medicinal Chemistry, 114, 1-24.
  • Iqbal, J., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6061.
  • Hu, C., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(15), 5063-5067.
  • Chen, Y. L., et al. (2001). Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives. Journal of Medicinal Chemistry, 44(15), 2374-2377.
  • Wang, L., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 7178-7194.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784-20793.
  • Ali, D. I., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 27(19), 115033.
  • Chen, Y. L., et al. (2023).
  • Wang, Y., et al. (2015).
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Sharma, P., & Kumar, V. (2019). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(11), 893-913.
  • El-Sayed, N. N. E., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6699.
  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020.
  • Rbaa, M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4932.
  • Solomon, V. R., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
  • Bouyahya, A., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 11(29), 17745-17753.

Sources

Application Note & Protocol: A Validated Approach for the Synthesis of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-Chloro-2,3-dimethylquinoline, a key heterocyclic intermediate in pharmaceutical research and drug development. The protocol is structured as a two-part synthesis, beginning with the formation of a quinolinone precursor followed by a robust chlorination step. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols, and rigorous safety procedures to ensure reliable and safe execution.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 4-Chloro-2,3-dimethylquinoline, serves as a versatile synthon, where the C4-chloro group acts as an excellent leaving group for nucleophilic substitution, enabling the facile introduction of various functional moieties. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Our synthetic strategy is a robust and widely adopted two-step process:

  • Step 1: Cyclocondensation to form 2,3-dimethylquinolin-4(1H)-one. This step utilizes the principles of the Combes quinoline synthesis, involving the acid-catalyzed condensation of an aromatic amine with a β-dicarbonyl compound, followed by thermal cyclization to construct the core quinolinone ring system.[1][2]

  • Step 2: Aromatic Chlorination. The intermediate quinolinone is converted to the target 4-chloroquinoline using a potent chlorinating agent, phosphorus oxychloride (POCl₃). This is a standard and highly effective method for the conversion of hydroxylated heterocycles to their chloro-derivatives.[3]

This approach is favored for its reliability, scalability, and the use of readily available starting materials.

Overall Experimental Workflow

The diagram below illustrates the high-level workflow from commercially available starting materials to the final, purified product.

G cluster_0 Part A: Synthesis of 2,3-dimethylquinolin-4(1H)-one cluster_1 Part B: Synthesis of 4-Chloro-2,3-dimethylquinoline A1 Aniline + Methyl Acetoacetate A2 Acid-Catalyzed Condensation (Formation of Enamine Intermediate) A1->A2 H₂SO₄ (cat.) A3 Thermal Cyclization (High-Temperature, High-Boiling Solvent) A2->A3 Heat (e.g., 250°C) A4 Precipitation, Filtration & Washing A3->A4 A5 2,3-dimethylquinolin-4(1H)-one (Intermediate Product) A4->A5 B1 Chlorination Reaction A5->B1 POCl₃, Heat B2 Reaction Quenching (Pouring onto Ice) B1->B2 B3 Neutralization & Precipitation B2->B3 Base (e.g., Na₂CO₃) B4 Purification (Recrystallization) B3->B4 B5 4-Chloro-2,3-dimethylquinoline (Final Product) B4->B5 G Quinolinone 2,3-dimethylquinolin-4-ol (Keto-Enol Tautomer) Intermediate1 Oxygen attacks Phosphorus (Nucleophilic Attack) Quinolinone->Intermediate1 + POCl₃ POCl3 POCl₃ Intermediate2 Chloride Displacement (Formation of Chlorophosphate Ester) Intermediate1->Intermediate2 - Cl⁻ Intermediate3 Chloride attacks C4 (SNAr-type mechanism) Intermediate2->Intermediate3 + Cl⁻ (from POCl₃) Product 4-Chloro-2,3-dimethylquinoline Intermediate3->Product Byproduct PO₂Cl₂⁻ + HCl Intermediate3->Byproduct Elimination

Sources

Application Notes & Protocols: A Guide to the In Vitro Evaluation of 4-Chloro-2,3-dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation arises from its recurring presence in a multitude of compounds exhibiting a wide spectrum of biological activities.[1] Historically anchored by the success of antimalarial drugs like quinine and chloroquine, the quinoline core has been extensively modified to explore its potential in oncology, microbiology, and immunology.[1][2] Derivatives of quinoline have demonstrated potent anticancer activities through diverse mechanisms, including the induction of apoptosis, arrest of the cell cycle, inhibition of angiogenesis, and disruption of cell migration.[3][4][5]

4-Chloro-2,3-dimethylquinoline is a specific derivative that serves as a versatile synthetic intermediate. Its derivatives are being investigated for a range of therapeutic applications, leveraging the core quinoline structure's ability to intercalate with DNA or inhibit critical cellular enzymes.[1] This guide provides a comprehensive framework of validated in vitro assays to systematically evaluate the cytotoxic, mechanistic, and antimicrobial potential of novel 4-chloro-2,3-dimethylquinoline derivatives. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure robust and reproducible data generation for researchers in drug development.

Strategic Workflow for In Vitro Screening

A tiered approach is essential for the efficient evaluation of novel compounds. This workflow begins with broad cytotoxicity screening to identify active compounds and determine their potency. Subsequent assays then elucidate the mechanism of action, focusing on cellular processes like apoptosis and cell cycle progression.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (for cytotoxic hits) cluster_2 Phase 3: Target-Specific & Secondary Screening A Compound Synthesis & Solubilization (DMSO) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) A->B F Antimicrobial Activity Assay (MIC Determination) A->F Parallel Screening G Anti-inflammatory Potential (e.g., NO Inhibition Assay) A->G C IC50 Determination (Dose-Response Analysis) B->C D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D Active Compounds E Cell Cycle Analysis (Propidium Iodide Staining) C->E

Caption: High-level workflow for screening 4-chloro-2,3-dimethylquinoline derivatives.

Part I: Antiproliferative and Cytotoxicity Assessment

The initial step in evaluating potential anticancer agents is to determine their effect on cell viability and proliferation.[6] The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[7]

Principle of the MTT Assay

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells. The quantity of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[8]

Rationale for Experimental Design
  • Cell Line Selection: A panel of cell lines is crucial. It should include cancer cells from different tissues (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and, critically, a non-cancerous cell line (e.g., HEK293 , human embryonic kidney cells) to assess the compound's selectivity index—its ability to target cancer cells while sparing normal ones.[7]

  • Dose-Response Curve: Testing a range of concentrations (typically using serial dilutions) is essential to determine the compound's potency, which is quantified as the half-maximal inhibitory concentration (IC₅₀).[6]

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any effect of the solvent itself.

    • Positive Control: A known anticancer drug (e.g., Doxorubicin) is used as a benchmark for cytotoxic activity.

    • Blank Control: Wells containing only culture medium and MTT, to subtract the background absorbance.

Detailed Protocol: MTT Assay

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell lines (e.g., MCF-7, HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 4-Chloro-2,3-dimethylquinoline derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)

  • Dimethyl sulfoxide (DMSO)

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[9][10] The incubation time may need optimization.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh serum-free medium plus 20 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8][9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[9]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.[6] Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or an equivalent to calculate the precise IC₅₀ value.[11]

  • Data Tabulation: Present the results clearly.

Cell LineDerivative 1 (IC₅₀ in µM)Derivative 2 (IC₅₀ in µM)Doxorubicin (IC₅₀ in µM)
MCF-7 (Breast Cancer)Mean ± SDMean ± SDMean ± SD
HeLa (Cervical Cancer)Mean ± SDMean ± SDMean ± SD
HEK293 (Normal Kidney)Mean ± SDMean ± SDMean ± SD
Data should be presented as the mean ± standard deviation from at least three independent experiments.[6]

Part II: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant cytotoxicity, the next critical question is how it kills the cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is fundamental.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[12]

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label these early apoptotic cells.[13]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity—a hallmark of late apoptosis and necrosis.[12][13]

By using both stains, cells can be segregated into four populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (this population is often small).

G a Q2 Annexin V+/PI+ Late Apoptotic / Necrotic Q1 Annexin V+/PI- Early Apoptotic b Q3 Annexin V-/PI- Live Q4 Annexin V-/PI+ Necrotic xlabel Annexin V-FITC → ylabel Propidium Iodide (PI) →

Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.

Detailed Protocol:

  • Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat with the quinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic bodies are included. Centrifuge at 300 x g for 5 minutes.[14]

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[14]

Cell Cycle Analysis

Principle: Many anticancer drugs exert their effect by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis.[4] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI).[15] The amount of fluorescence is directly proportional to the amount of DNA.

  • G0/G1 phase cells: Have a normal (2N) DNA content.

  • S phase cells: Are actively synthesizing DNA, so have between 2N and 4N DNA content.

  • G2/M phase cells: Have double the DNA content (4N).

Detailed Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Harvest and wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][17] Fix for at least 1 hour at 4°C (can be stored at -20°C for weeks).[16]

  • Washing: Centrifuge to remove ethanol and wash cells twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS). The RNase A is critical to degrade double-stranded RNA, which PI can also bind to, ensuring only DNA is stained.[16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]

  • Analysis: Analyze by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Part III: Antimicrobial Activity Screening

Quinoline derivatives have well-documented antimicrobial properties.[19][20][21] A fundamental assay to assess this is the determination of the Minimum Inhibitory Concentration (MIC).

Principle of Broth Microdilution Method

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standardized technique where a serial dilution of the compound is prepared in a 96-well plate, and a standard inoculum of the test microorganism is added.

Detailed Protocol: MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 33591, Escherichia coli)[22]

  • Fungal strains (e.g., Candida albicans ATCC 24433)[19]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinoline derivative in the appropriate broth directly in a 96-well plate (e.g., concentrations from 250 to 3.9 µg/mL).[23]

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension as per CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculation: Add the inoculum to each well containing the compound dilutions. The final volume in each well should be 200 µL.[23]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria[24] or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

This guide outlines a foundational suite of in vitro assays for the preliminary characterization of 4-chloro-2,3-dimethylquinoline derivatives. Positive results from these screens—demonstrated by low IC₅₀ values against cancer cells, clear induction of apoptosis or cell cycle arrest, or low MIC values against microbial pathogens—provide a strong rationale for advancing lead compounds. Further studies could involve more complex assays such as investigating specific signaling pathways, enzyme inhibition assays, or in vivo animal models to validate the therapeutic potential of these promising compounds.

References

  • Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Royal Society of Chemistry. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Gümüş, M., Ozadali-Sari, K., Ceylan, S., Choudhary, M. I., & Bano, S. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48177-48189. Retrieved from [Link]

  • MTT. (2023, February 27). protocols.io. Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). Molecules, 24(3), 564. Retrieved from [Link]

  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022, February 3). Molecules, 27(3), 1018. Retrieved from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS Infectious Diseases. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol, 3(6). Retrieved from [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative. (2024, June 3). Drug Design, Development and Therapy, 18, 1857-1871. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). The AAPS Journal, 14(4), 865-876. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). International Journal of Molecular Sciences, 21(18), 6649. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • (PDF) 4-Chloro-2,5-dimethylquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025, August 5). Medicinal Chemistry Research. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). ResearchGate. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017, November 20). Brieflands. Retrieved from [Link]

  • Apoptosis Protocols. (n.d.). USF Health. Retrieved from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. (2024, July 12). RSC Publishing. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Assay Genie. Retrieved from [Link]

  • Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. (2022, February 16). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Babraham Institute. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate. Retrieved from [Link]

  • How can I calculate IC50 from mtt results? (2015, August 19). ResearchGate. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). Chemistry Central Journal. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). Antioxidants, 11(6), 1079. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). Methods in Molecular Biology. Retrieved from [Link]

  • In virto Anti inflammatory assay. (2020, July 25). YouTube. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Power of Palladium Catalysis

The quinoline motif, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry and drug design, recognized for its broad spectrum of biological activities.[1][2] Functionalized quinolines are integral to numerous pharmaceuticals, exhibiting properties ranging from anticancer and antimalarial to anti-inflammatory and antiviral.[2][3][4] The ability to precisely and efficiently modify the quinoline core at various positions is therefore of paramount importance for the development of novel therapeutic agents.[5] This process allows for the strategic expansion of chemical space and the fine-tuning of a molecule's pharmacological profile.[5]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[6] These reactions provide powerful and versatile methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions and with high functional group tolerance.[7][8] For substrates like 4-Chloro-2,3-dimethylquinoline, where the chlorine atom provides a reactive handle, palladium catalysis unlocks a vast array of synthetic possibilities, enabling the direct installation of diverse functional groups at the C4 position.

This guide provides an in-depth technical overview and field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions involving 4-Chloro-2,3-dimethylquinoline. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for synthesizing novel quinoline derivatives.

The Foundational Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and troubleshooting these transformations.[9][10] The cycle typically involves a palladium catalyst toggling between its Pd(0) and Pd(II) oxidation states.

The three core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-Chloro-2,3-dimethylquinoline, forming a Pd(II) complex.[11] This is often the rate-limiting step, particularly for the relatively strong C-Cl bond.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The functional group to be added is transferred to the palladium center from a secondary reagent (e.g., an organoboron compound).[7][11]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Diagram: General Palladium Cross-Coupling Cycle

G pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(L)n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_coupled Ar-Pd(II)(L)n-R transmetal->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 arx_in Ar-X In arx_in->ox_add (4-Chloro-2,3-dimethylquinoline) rm_in R-M In rm_in->transmetal (Coupling Partner) arr_out Ar-R Out arr_out->red_elim (Product)

Caption: A generalized catalytic cycle for palladium-mediated cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, coupling an organoboron compound (typically a boronic acid or ester) with an organic halide.[9][12] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity and environmental impact of the boron-containing byproducts.[13]

Expertise & Causality: Why It Works
  • The Substrate Challenge: The C4-Cl bond in 4-Chloro-2,3-dimethylquinoline is relatively strong and less reactive than corresponding bromides or iodides.[14] Overcoming this requires a highly active catalytic system.

  • Catalyst & Ligand Selection: An electron-rich and sterically bulky phosphine ligand is crucial.[15][16] Electron-rich ligands increase the electron density on the palladium center, promoting the oxidative addition step.[17] Steric bulk facilitates the final reductive elimination step and helps maintain a monoligated, highly active Pd(0) species in solution.[16] Catalysts like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand such as SPhos, XPhos, or RuPhos are effective.

  • The Role of the Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It reacts with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step where the organic group is transferred from boron to palladium.[18] The choice of base can significantly impact yield and should be screened for optimal results.

Data Presentation: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ (aq)DME80-100HighAdapted from[19]
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100>90Adapted from[14]
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110HighGeneral Protocol
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃THF/H₂O80Moderate-HighGeneral Protocol
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-Chloro-2,3-dimethylquinoline with phenylboronic acid.

Materials:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 4-Chloro-2,3-dimethylquinoline, phenylboronic acid, and Na₂CO₃.

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (DME/Water). Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-phenyl-2,3-dimethylquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[20] This reaction has become indispensable in pharmaceutical synthesis, as the aryl amine motif is ubiquitous in bioactive molecules.[6][8]

Expertise & Causality: Why It Works
  • Catalyst System: As with the Suzuki coupling of aryl chlorides, this transformation requires a robust catalyst system. Modern systems typically use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a specialized, sterically hindered biarylphosphine ligand (e.g., XPhos, BrettPhos).[21][22] These ligands promote all three key steps of the catalytic cycle for challenging substrates.[20]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex intermediate) without competing as a nucleophile.[23] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[22][24] The choice depends on the pKa of the amine and the overall reaction sensitivity.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.[23]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(L)-X ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord pd2_amido Ar-Pd(II)(L)-NR'R'' amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 arx_in Ar-Cl In arx_in->ox_add amine_in HNR'R'' In amine_in->amine_coord base_in Base In base_in->amine_coord arnr_out Ar-NR'R'' Out arnr_out->red_elim

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Buchwald-Hartwig Conditions
AmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100-110>90Adapted from[22]
AnilinePd(OAc)₂ / BrettPhosCs₂CO₃Dioxane100HighGeneral Protocol
BenzylaminePdCl₂(Amphos)₂K₃PO₄t-BuOH100HighGeneral Protocol
Ammonia (equiv.)Pd(OAc)₂ / RuPhosLiHMDSTHF80Moderate-HighAdapted from[25]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 4-Chloro-2,3-dimethylquinoline with morpholine.

Materials:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • Morpholine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.

  • Solvent & Reagent Addition: Add anhydrous toluene, followed by 4-Chloro-2,3-dimethylquinoline and morpholine via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.[26]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the N-substituted quinoline product.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[27][28] This reaction is exceptionally valuable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals. The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[29]

Expertise & Causality: Why It Works
  • Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles.[27] The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[6]

  • Reaction Components:

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are classic choices.

    • Copper(I) Co-catalyst: Typically CuI is used as a co-catalyst.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as the solvent in many cases.[26]

  • Challenges: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can often be suppressed by using rigorous anaerobic conditions and carefully controlling the catalyst loading.[30]

Data Presentation: Representative Sonogashira Conditions

| Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-60 | Adapted from[26] | | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 25-80 | Adapted from[30] | | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 80 | General Protocol | | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | DMF | 60 | General Protocol |

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of 4-Chloro-2,3-dimethylquinoline with phenylacetylene.

Materials:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • Phenylacetylene (1.2-2.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of 4-Chloro-2,3-dimethylquinoline and phenylacetylene in a suitable solvent (e.g., THF), add the amine base.

  • Inerting: Degas the solution by bubbling an inert gas through it for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₂Cl₂ and CuI catalysts.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the 4-alkynyl-2,3-dimethylquinoline.[26]

Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene.[31][32] This reaction is a powerful tool for C-C bond formation and allows for the synthesis of complex molecular architectures, particularly stilbenes and cinnamates.[33]

Expertise & Causality: Why It Works
  • Mechanism: The key mechanistic steps that differ from the previous examples are migratory insertion and β-hydride elimination.[10] After oxidative addition, the alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond. A subsequent β-hydride elimination forms the product alkene and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[12]

  • Regioselectivity: The reaction is typically highly regioselective, with the aryl group adding to the less substituted carbon of the alkene double bond.

  • Stereoselectivity: The elimination step usually favors the formation of the E (trans) isomer of the product alkene.[33]

  • Conditions for Aryl Chlorides: As with other couplings, aryl chlorides require more forcing conditions or more active catalysts than aryl bromides or iodides. Phosphine-free catalyst systems or those with bulky phosphine ligands are often employed.

Diagram: Experimental Workflow for Cross-Couplingdot

graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes setup [label="1. Reaction Setup\n(Reagents, Solvent, Inert Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="2. Reaction\n(Heating & Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="3. Monitoring\n(TLC / LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Work-up\n(Quench, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];

// Edges setup -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> product; }

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-Aryl-2,3-dimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed methodologies for the synthesis of 4-aryl-2,3-dimethylquinolines, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols focus on the palladium-catalyzed cross-coupling of 4-chloro-2,3-dimethylquinoline with various arylating agents. We present a comparative analysis of two of the most powerful and widely used C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Stille coupling. This document offers researchers, scientists, and drug development professionals field-proven, step-by-step protocols, insights into experimental design, and troubleshooting guidance to facilitate the efficient and successful synthesis of these valuable molecular scaffolds.

Introduction: The Significance of the 4-Arylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, the introduction of an aryl substituent at the 4-position of the quinoline ring gives rise to a class of molecules with diverse biological activities, including potential applications as antimalarial, antibacterial, and anticancer agents.[2][3] The 2,3-dimethylquinoline core provides a specific steric and electronic profile that can be further functionalized to modulate biological activity and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such biaryl systems, offering a reliable and versatile tool for forming carbon-carbon bonds.[4] Among these, the Suzuki-Miyaura and Stille reactions are preeminent choices for the arylation of haloquinolines.[5] The 4-chloro position of the quinoline ring is particularly activated and serves as a viable substrate for these transformations under standard conditions.[5] This guide will detail the practical application of these two powerful methods for the synthesis of 4-aryl-2,3-dimethylquinoline from its 4-chloro precursor.

Method Selection: A Comparative Overview of Suzuki vs. Stille Coupling

The choice between the Suzuki and Stille coupling reactions depends on several factors, including substrate scope, functional group tolerance, and practical considerations regarding reagent toxicity and purification.

FeatureSuzuki-Miyaura CouplingStille Coupling
Arylating Agent Arylboronic Acid / EsterArylstannane
Key Advantages Low toxicity of boron reagents.[6] Environmentally benign byproducts (borates). A vast number of commercially available boronic acids.Organotin reagents are stable to air and moisture.[7][8] Tolerant of a wide array of functional groups.[8][9]
Key Disadvantages Boronic acids can be sensitive to reaction conditions, leading to protodeboronation.[10] The base required can be an issue for base-sensitive substrates.[6]High toxicity of organotin reagents and byproducts.[7][9] Purification can be challenging due to the difficulty of removing tin-containing byproducts.[9]
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Not required for the catalytic cycle, but additives may be used.
Byproducts Boric acid and its salts.Trialkyltin halides (e.g., Bu₃SnCl).

Experimental Protocols

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate under basic conditions.[11] It is one of the most versatile and widely used methods for C-C bond formation.[12]

The reaction proceeds through a well-established catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the 4-chloro-2,3-dimethylquinoline, forming a Pd(II) complex.

  • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.[6]

  • Reductive Elimination: The desired 4-aryl-2,3-dimethylquinoline is formed, regenerating the Pd(0) catalyst.[13]

Materials and Reagents:

  • 4-Chloro-2,3-dimethylquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with 10-25% water)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood.

  • Organic solvents are flammable. Work away from open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2,3-dimethylquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[11] The reaction mixture should be a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[11] The exact temperature will depend on the reactivity of the specific arylboronic acid and the solvent used.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (4-chloro-2,3-dimethylquinoline) is fully consumed.

Workup and Purification:

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[14]

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[14]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Note: Quinoline derivatives are basic and can streak or decompose on acidic silica gel. It is often beneficial to pre-treat the silica with a solvent system containing a small amount of triethylamine (~1%) to neutralize it.[15] Elute with a gradient of ethyl acetate in hexanes.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: 4-Chloroquinoline Arylboronic Acid Base B 2. Create Inert Atmosphere: Evacuate & Backfill (3x) A->B C 3. Add Degassed Solvent (e.g., Dioxane/Water) B->C D 4. Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E 5. Heat & Stir (85-100 °C) D->E F 6. Monitor by TLC E->F G 7. Cool & Dilute (Ethyl Acetate) F->G H 8. Filter through Celite G->H I 9. Aqueous Workup (Extraction) H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography (Silica Gel + Et3N) J->K L L K->L Pure 4-Aryl-2,3-dimethylquinoline

Fig. 1: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Method 2: Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile.[7] A key advantage of this method is the stability of organostannanes to air and moisture, and their tolerance for a wide variety of functional groups.[9][16]

The mechanism of the Stille reaction is analogous to the Suzuki coupling:

  • Oxidative Addition: Pd(0) adds to the 4-chloro-2,3-dimethylquinoline.

  • Transmetalation: The aryl group is transferred from the organostannane to the palladium(II) complex.[16] This is typically the rate-determining step.

  • Reductive Elimination: The C-C bond is formed, releasing the 4-aryl-2,3-dimethylquinoline product and regenerating the Pd(0) catalyst.[9]

Materials and Reagents:

  • 4-Chloro-2,3-dimethylquinoline (1.0 equiv)

  • Arylstannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Optional Additive: Copper(I) iodide (CuI) or Lithium Chloride (LiCl)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, or THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Aqueous Potassium Fluoride (KF) solution (1M)

  • Schlenk flask or reaction vial

  • (All other equipment as listed for the Suzuki protocol)

Safety Precautions:

  • EXTREME CAUTION: Organotin compounds are highly toxic.[7][9] All manipulations must be performed in a well-ventilated fume hood. Avoid inhalation and skin contact. All glassware and waste must be decontaminated properly.

  • Standard precautions for handling palladium catalysts and flammable solvents apply.

Experimental Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloro-2,3-dimethylquinoline (1.0 equiv) in the anhydrous, degassed solvent (e.g., Toluene).

  • Reagent Addition: Add the arylstannane (1.1 equiv) via syringe. If using an additive like LiCl, it should be added at this stage.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. The Stille reaction can sometimes require higher temperatures than the Suzuki coupling.[17]

  • Monitoring: Monitor the reaction progress by TLC.

Workup and Purification:

  • Cooling: After completion, cool the reaction mixture to room temperature.

  • Quenching and Tin Removal: Dilute the mixture with ethyl acetate. To remove the toxic tributyltin byproducts, wash the organic solution vigorously with an aqueous 1M KF solution.[9] This causes the tin halides to precipitate as insoluble tributyltin fluoride, which can often be removed by filtration through Celite. Repeat the KF wash if necessary.

  • Extraction: Transfer the organic layer to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine as described in the Suzuki protocol) to remove any remaining tin impurities and obtain the pure product.

Experimental Workflow: Stille Coupling

Stille_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 4-Chloroquinoline in Anhydrous Solvent B 2. Add Arylstannane (e.g., Ar-SnBu3) A->B C 3. Add Pd Catalyst (e.g., Pd(PPh3)4) B->C D 4. Heat & Stir (90-110 °C) C->D E 5. Monitor by TLC D->E F 6. Cool & Dilute E->F G 7. Wash with aq. KF (Removes Tin Byproducts) F->G H 8. Aqueous Workup (Extraction) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K K J->K Pure 4-Aryl-2,3-dimethylquinoline

Fig. 2: Step-by-step workflow for the Stille cross-coupling reaction.

Conclusion and Best Practices

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of 4-aryl-2,3-dimethylquinolines. The Suzuki reaction is generally preferred due to the lower toxicity of its reagents and byproducts. However, the Stille reaction offers advantages when dealing with complex substrates or when the corresponding boronic acid is unstable or difficult to access.

Key Best Practices for Success:

  • Inert Conditions: The success of both reactions is highly dependent on maintaining an oxygen-free environment to protect the Pd(0) catalyst.[18] Thoroughly degassing solvents and using proper inert gas techniques are critical.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can prevent catalyst poisoning by the quinoline nitrogen and improve reaction rates, especially for less reactive chlorides.[10][18]

  • Purification: The basic nature of the quinoline product necessitates care during silica gel chromatography. Neutralizing the silica with a triethylamine-containing eluent is a simple and effective way to improve yields and purity.[15]

By following these detailed protocols and considering the comparative advantages of each method, researchers can confidently and efficiently synthesize a diverse library of 4-aryl-2,3-dimethylquinoline derivatives for further investigation.

References

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • NROChemistry. (n.d.). Stille Coupling. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • ScienceDirect. (2008). Palladium in Quinoline Synthesis. [Link]

  • Organic Reactions. (2004). The Stille Reaction. [Link]

  • MDPI. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Link]

  • National Institutes of Health. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. (2018). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS Publications. (2015). Don't Forget the Workup. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • PubChem. (n.d.). 4-chloro-6-fluoro-2,3-dimethylquinoline. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • National Institutes of Health. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

  • ACS Publications. (1904). Synthesis of derivatives of quinoline. [Link]

  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • National Institutes of Health. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • PubChemLite. (n.d.). 4-chloro-6-fluoro-2,3-dimethylquinoline (C11H9ClFN). [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2010). 4-Chloro-2,5-dimethylquinoline. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. [Link]

  • ResearchGate. (2025). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. [Link]

  • Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. We will delve into the causality behind experimental outcomes, providing not just protocols, but the scientific reasoning to empower your research.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The synthesis of 4-chloro-2,3-dimethylquinoline is typically a two-stage process: first, an acid-catalyzed cyclization to form the quinolinol intermediate (2,3-dimethylquinolin-4-ol), followed by a chlorination step.

Stage 1: Combes Quinoline Synthesis (Cyclization)

Question 1: I'm performing the initial cyclization of an aniline with a β-diketone and see multiple product spots on my TLC plate, even before the chlorination step. What are these byproducts?

Answer: This is a common observation in the Combes quinoline synthesis, which proceeds via an enamine intermediate followed by an acid-catalyzed cyclodehydration.[1][2] The primary cause of multiple products at this stage is typically related to the starting materials and reaction control.

  • Incomplete Cyclization: The most common "byproduct" is the uncyclized Schiff base or enamine intermediate.[2] This occurs if the reaction temperature is too low or the reaction time is too short. The strong acid catalyst is crucial for the final ring-closing step (annulation), which is often the rate-determining step.[2]

  • Alternative Cyclization (Regioisomers): If you are using an asymmetrically substituted aniline (e.g., m-toluidine), you can get regioisomeric quinoline products. The electrophilic aromatic annulation step can occur at two different positions on the aniline ring, leading to a mixture of isomers that can be difficult to separate.[2][3]

  • Self-Condensation of Diketone: Under strong acid and heat, β-diketones can undergo self-condensation reactions, leading to various polymeric or tar-like substances.[4] This is often observed as baseline streaking on the TLC plate.

Troubleshooting Protocol: Differentiating Cyclization Byproducts

  • Acquire Comprehensive Analytics: Obtain a proton NMR and an LC-MS of your crude product.

  • Look for Key Signals:

    • Uncyclized Intermediate: In the NMR, look for the presence of both aniline and diketone-derived protons that have not been incorporated into an aromatic quinoline system. The mass spectrum will show a peak corresponding to the aniline plus the diketone minus a molecule of water (for the enamine).

    • Regioisomers: If you expect regioisomers, you will see two distinct sets of aromatic proton signals in the NMR, and the LC-MS will show two peaks with the identical mass.

  • Optimization: To minimize these byproducts, ensure your acid catalyst (commonly concentrated H₂SO₄ or polyphosphoric acid) is fresh and potent.[5][6] Gradually increase the reaction temperature and monitor by TLC until the starting materials are consumed and the main product spot is maximized.

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Question 2: During the chlorination of 2,3-dimethylquinolin-4-ol with POCl₃, my reaction turned dark brown or black, and the final crude product is a complex, difficult-to-purify mixture. What happened?

Answer: This is a frequent and challenging issue. Phosphorus oxychloride (POCl₃) is a highly reactive and aggressive reagent.[7][8] The darkening of the reaction mixture indicates decomposition or "tarring." Several factors can contribute to this:

  • Excessive Temperature: The chlorination of the quinolinol intermediate is exothermic. While heating is required to drive the reaction to completion (typically 70-90 °C), runaway temperatures can cause significant decomposition of the electron-rich quinoline ring.[9][10]

  • Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas.[11] If your starting quinolinol or glassware is not perfectly dry, this initial exothermic reaction can trigger localized overheating and decomposition.

  • Formation of Phosphorylated Intermediates: The reaction proceeds via an O-phosphorylated intermediate.[9] These intermediates are reactive and can participate in side reactions if not efficiently converted to the chloro-product.

  • "Pseudodimer" Formation: A significant byproduct can be a "pseudodimer," which arises from the reaction between a phosphorylated intermediate and a molecule of unreacted 2,3-dimethylquinolin-4-ol.[10][12] This is especially prevalent if the reaction temperature is too low initially or if there is an insufficient amount of POCl₃.

Question 3: My final product is contaminated with the starting material, 2,3-dimethylquinolin-4-ol, even after a long reaction time. How can I improve conversion and purification?

Answer: This indicates an incomplete reaction or hydrolysis of the product during workup.

  • Incomplete Reaction: A minimum of one molar equivalent of POCl₃ is required for full conversion.[9] Often, using POCl₃ as both the reagent and the solvent (in large excess) is the most effective strategy to drive the reaction to completion.

  • Product Hydrolysis during Workup: The C-Cl bond at the 4-position of the quinoline is activated towards nucleophilic substitution. During the workup, when excess POCl₃ is quenched with water/ice, the conditions are strongly acidic and highly exothermic. If the temperature is not strictly controlled (kept near 0 °C), the generated heat can facilitate the hydrolysis of your desired 4-chloro product back to the 4-quinolinol starting material.[13]

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2,3-Dimethylquinolin-4-ol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add 2,3-butanedione (1.0 eq.) to aniline (1.05 eq.).

  • Acid Addition: Cool the mixture in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (2-3 volumes relative to the aniline).

  • Reaction: Heat the mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress using TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of aqueous ammonia or NaOH solution until the pH is ~8-9.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. This crude product is typically used in the next step without further purification.

Protocol 2: Chlorination of 2,3-Dimethylquinolin-4-ol
  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the crude 2,3-dimethylquinolin-4-ol (1.0 eq.).

  • Reagent Addition: In a fume hood, add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The solid should dissolve, and the solution typically turns a reddish-brown.

  • POCl₃ Removal: After cooling, remove the excess POCl₃ under reduced pressure (vacuum distillation). This is a critical step to make the workup safer and more manageable.

  • Workup (Quench): CAUTION: Highly Exothermic. Very slowly and carefully, pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or by adding solid sodium carbonate portion-wise until effervescence ceases and the pH is neutral.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.[7] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by flash chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.[4]

Visualizations

Synthesis and Byproduct Pathway

Synthesis_Byproducts Aniline Aniline + 2,3-Butanedione Intermediate Schiff Base/ Enamine Intermediate Aniline->Intermediate Condensation Quinolinol 2,3-Dimethylquinolin-4-ol Intermediate->Quinolinol H+ catalyst Annulation Incomplete Incomplete Cyclization (Unreacted Intermediate) Intermediate->Incomplete Insufficient Heat/Time FinalProduct 4-Chloro-2,3-dimethylquinoline Quinolinol->FinalProduct POCl₃ Reflux Dimer Phosphorylated Dimer Quinolinol->Dimer + Phosphorylated Intermediate Hydrolysis Hydrolysis Product (Starting Quinolinol) FinalProduct->Hydrolysis H₂O / Heat (Workup)

Caption: Reaction scheme for 4-Chloro-2,3-dimethylquinoline synthesis and key byproduct pathways.

Troubleshooting Workflow: Chlorination Step

Troubleshooting_Workflow Problem Problem: Complex mixture after chlorination Analysis Analysis: LC-MS and ¹H NMR of crude product Problem->Analysis IdentifySM Identify Peak: Mass = Quinolinol SM? Analysis->IdentifySM IdentifyDimer Identify Peak: Mass = Dimer? Analysis->IdentifyDimer SolutionSM Cause: Incomplete Reaction or Workup Hydrolysis IdentifySM->SolutionSM Yes SolutionDimer Cause: Insufficient POCl₃ or Low Temperature IdentifyDimer->SolutionDimer Yes ActionSM Action: 1. Use excess POCl₃ 2. Increase reaction time 3. Control workup temp (<5°C) SolutionSM->ActionSM ActionDimer Action: 1. Ensure >1 eq. POCl₃ 2. Maintain reflux temp SolutionDimer->ActionDimer

Caption: A logical workflow for troubleshooting common issues in the chlorination step.

Quantitative Data Summary

The following table summarizes typical conditions and potential issues. Actual results will vary based on specific substrates and lab conditions.

ParameterStage 1: CyclizationStage 2: ChlorinationCommon Byproduct(s)
Key Reagents Aniline, β-Diketone, H₂SO₄2,3-Dimethylquinolin-4-ol, POCl₃-
Temperature 100-110 °C105-110 °C (Reflux)Tar (if temp >120°C)
Typical Yield 70-85% (Crude)60-80% (Purified)-
Purity Issue Multiple spots on TLCContamination with starting materialUncyclized intermediate, Dimer
Primary Cause Incomplete annulationIncomplete reaction or product hydrolysisSide reaction of intermediates

References

  • PrepChem. (n.d.). Synthesis of 7-chloroquinaldine. Retrieved from PrepChem.com. [Link]

  • Surana, R. (n.d.). Combes Quinoline Synthesis. Retrieved from druginfosys.com. [Link]

  • Reddy, T. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Google Patents. (2012). CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
  • Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from Wikipedia. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

  • Oreate AI. (2023). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2,3-dimethylquinoline. We understand that maximizing yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

The primary synthetic route discussed involves a two-stage process: a Gould-Jacobs reaction to form the 2,3-dimethylquinolin-4-one intermediate, followed by chlorination to yield the final product. Our guidance will focus on identifying and resolving common issues encountered in both stages of this pathway.

Troubleshooting Guide: Diagnosis and Resolution

This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems in your synthesis.

Q1: My overall yield is critically low. Where is the most likely point of failure?

A1: A low overall yield in this two-step synthesis typically points to inefficiencies in one of two key transformations: the high-temperature cyclization to form the quinolone ring, or the subsequent chlorination step.

  • Causality: The Gould-Jacobs reaction involves an initial condensation followed by a thermal 6-electron electrocyclization.[1] This cyclization step has a high activation energy, often requiring temperatures exceeding 250 °C, which can lead to decomposition of starting materials and products if not carefully controlled.[2] The chlorination step, while generally efficient, can also suffer from incomplete reaction or side-product formation if the intermediate is impure or the conditions are not optimal.

  • Recommended Action:

    • Isolate and Characterize the Intermediate: First, run the synthesis of the 2,3-dimethylquinolin-4-one intermediate (Protocol A) and purify it completely. Calculate the yield for this step alone. A low yield here (e.g., < 60%) indicates a problem with the cyclization.

    • Verify Intermediate Purity: Ensure the 2,3-dimethylquinolin-4-one is pure before proceeding. Impurities can interfere with the chlorination reaction.

    • Optimize Chlorination Separately: Use your pure intermediate to optimize the chlorination step (Protocol B). If the yield is low here, focus on the chlorinating agent, temperature, and reaction time.

Q2: The initial condensation and cyclization to form 2,3-dimethylquinolin-4-one is failing or giving poor yields. What can I do?

A2: This is the most challenging step of the synthesis. Failure here is often related to temperature control, reagent purity, or the inherent difficulty of the thermal cyclization.

  • Cause 1: Insufficient Temperature for Cyclization. The intramolecular cyclization requires significant thermal energy.[1] Using a solvent with a boiling point that is too low will prevent the reaction from proceeding.

    • Solution: The classical approach uses a high-boiling, inert solvent like Dowtherm A or diphenyl ether to reach temperatures around 250 °C.[2] Ensure your heating apparatus (e.g., a high-temperature heating mantle) can safely and consistently maintain this temperature.

  • Cause 2: Product Decomposition. While high temperatures are necessary, prolonged heating can cause decomposition, reducing the yield.[2]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the intermediate is consumed, begin the workup immediately. For cyclization in Dowtherm A, the reaction is often complete within an hour at reflux.[3]

  • Cause 3: Alternative, Milder Cyclization Conditions. The harsh thermal conditions are a known limitation of the classic Gould-Jacobs reaction.

    • Solution 1 (Microwave Synthesis): Microwave irradiation can significantly shorten reaction times and improve yields by efficiently reaching the required energy for cyclization.[1][4]

    • Solution 2 (Eaton's Reagent): Using Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under much milder conditions, often providing quantitative yields.[4]

Q3: My final chlorination step with POCl₃ is messy, and purification is difficult. How can I improve this?

A3: A "messy" chlorination reaction typically indicates either an impure starting material or suboptimal reaction conditions, leading to side products.

  • Cause 1: Impure 2,3-dimethylquinolin-4-one. The hydroxyl group of the quinolone can exist in tautomeric equilibrium with its keto form (the quinolin-4-one). If other nucleophilic impurities are present from the first step, they will also react with the highly reactive phosphorus oxychloride (POCl₃).

    • Solution: Recrystallize the 2,3-dimethylquinolin-4-one intermediate before use. Ethanol is often a suitable solvent for this purification.[5]

  • Cause 2: Reaction Temperature and Time. The reaction of quinolones with POCl₃ proceeds through phosphorylated intermediates.[6] Proper temperature control is crucial for clean conversion to the chloro-product.

    • Solution: The reaction is typically performed by heating the quinolone in an excess of POCl₃, which acts as both reagent and solvent. A temperature of 70-90 °C is generally sufficient for a clean conversion.[6] The reaction should be monitored by TLC and stopped once the starting material is consumed to prevent the formation of degradation products.

  • Cause 3: Hydrolysis during Workup. POCl₃ reacts violently with water. If the reaction mixture is not handled correctly during workup, the desired 4-chloro product can be hydrolyzed back to the starting quinolone.

    • Solution: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure. Then, very carefully and slowly, pour the residue onto crushed ice.[5] This ensures that any remaining POCl₃ is quenched at a low temperature. Neutralize the acidic solution with a base like sodium carbonate solution to precipitate the product.[5]

Q4: I'm seeing an unexpected side product in my final sample. What could it be?

A4: The most likely side product, other than unreacted starting material, would be a dimer or other product arising from phosphorylation during the chlorination step.

  • Causality: During the reaction with POCl₃, phosphorylated intermediates are formed.[6] If conditions are not optimal, these intermediates can react with unreacted quinolone molecules, leading to the formation of "pseudodimers".

  • Solution: Ensure that a sufficient excess of POCl₃ is used (at least 1 molar equivalent is required for efficient conversion) and that the system is heated appropriately to drive the reaction to the final chloro-product.[6] Maintaining basic conditions during the initial phase of POCl₃ addition can also suppress dimer formation, although this is more relevant for quinazolone synthesis.[6] A clean, pure starting quinolone is the best defense against side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Gould-Jacobs reaction in the first step?

A1: The Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: The synthesis begins with a nucleophilic attack from the nitrogen of 2,3-dimethylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This step requires high thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring. A second molecule of ethanol is eliminated during this intramolecular reaction to yield the final 4-hydroxy-3-carboethoxyquinoline product, which exists in tautomeric equilibrium with the more stable 4-oxo form.[1][7] Subsequent hydrolysis and decarboxylation (if desired) would yield the quinolone core, though for this synthesis the ester group is often carried through.

Q2: How do the two methyl groups on the starting 2,3-dimethylaniline influence the reaction?

A2: The methyl groups are electron-donating groups (EDGs). Their presence on the aniline ring has a generally favorable effect on quinoline synthesis.

  • Electronic Effect: EDGs increase the nucleophilicity of the aniline nitrogen, which can facilitate the initial condensation step. In Vilsmeier-Haack type cyclizations, EDGs on the N-aryl substrate generally lead to higher yields and shorter reaction times.[8] This principle holds for the Gould-Jacobs reaction as well, where an electron-rich aniline is more reactive.

  • Regioselectivity: The position of substituents on the aniline ring controls the regioselectivity of the cyclization. With 2,3-dimethylaniline, the cyclization is directed to the C6 position of the aniline ring, which is ortho to the amino group and unhindered, leading specifically to the 2,3-dimethylquinoline scaffold.

Q3: What are the critical safety precautions when working with POCl₃ and high-boiling solvents?

A3: Safety is paramount. Both high-temperature solvents and POCl₃ present significant hazards.

  • Phosphorus Oxychloride (POCl₃):

    • Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.

    • Reactivity with Water: It reacts violently with water, releasing heat and toxic HCl gas. Ensure all glassware is scrupulously dry. The workup procedure of pouring the reaction mixture onto ice must be done slowly and cautiously behind a blast shield.

  • High-Boiling Solvents (Dowtherm A, Diphenyl Ether):

    • High Temperatures: These solvents are heated to ~250 °C. This poses a severe burn risk and a fire hazard if flammable materials are nearby. Use a heating mantle controlled by a thermostat and ensure the apparatus is securely clamped. Never heat a closed system.

    • Inhalation: Vapors can be irritating. Ensure adequate ventilation, typically within a fume hood.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol A: Synthesis of 2,3-dimethylquinolin-4-one via Gould-Jacobs Reaction

This protocol uses a classical thermal cyclization method.

  • Condensation:

    • In a round-bottom flask, combine 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

    • Remove the ethanol byproduct under reduced pressure.

  • Cyclization:

    • To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).[2]

    • Heat the mixture to reflux (approx. 250 °C) and maintain for 1 hour.[3]

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Isolation and Purification:

    • Add petroleum ether or hexane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

    • Filter the solid product, wash thoroughly with petroleum ether, and air dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2,3-dimethylquinolin-4-one.

Protocol B: Chlorination of 2,3-dimethylquinolin-4-one

This protocol uses phosphorus oxychloride for the chlorination.

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube, add the purified 2,3-dimethylquinolin-4-one (1.0 eq).

    • In a chemical fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 10 eq), which will serve as both the reagent and the solvent.[5]

  • Reaction:

    • Heat the mixture on a water bath or oil bath to 80-90 °C for 1-2 hours.[6]

    • Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully, pour the cooled reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step must be done in a fume hood behind a safety shield.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the mixture is basic (pH > 8).

    • The product will precipitate as a solid.

  • Purification:

    • Filter the solid precipitate and wash it thoroughly with water.

    • Dry the solid completely. The crude 4-Chloro-2,3-dimethylquinoline can be purified by column chromatography on silica gel or by recrystallization from a solvent like methanol or ethanol to afford the final product.[5][9]

Data Summary & Visualizations

Table 1: Influence of Reaction Conditions on Gould-Jacobs Cyclization Yield
EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional Heating (Dowtherm A)~2501-2 h65-85[2][3]
2Microwave Irradiation (Excess DEEM)3005 min~47 (for aniline)[1]
3Eaton's Reagent80-1001-2 h>90[4]
Diagrams
Overall Synthetic Workflow

G cluster_0 Stage 1: Quinolone Formation cluster_1 Stage 2: Chlorination A 2,3-Dimethylaniline + Diethyl Ethoxymethylenemalonate B Condensation (120-130°C) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (~250°C or Milder Method) C->D E 2,3-Dimethylquinolin-4-one D->E F 2,3-Dimethylquinolin-4-one G Chlorination with POCl₃ (80-90°C) F->G H 4-Chloro-2,3-dimethylquinoline G->H G start Low Overall Yield q1 Isolate & Analyze Quinolone Intermediate. Is Yield Low? start->q1 a1_yes Problem is Cyclization Step q1->a1_yes Yes a1_no Problem is Chlorination Step q1->a1_no No check_temp Check Cyclization Temp (>250°C for thermal) a1_yes->check_temp consider_mild Consider Milder Methods (Microwave, Eaton's Reagent) a1_yes->consider_mild check_purity Check Purity of Quinolone Intermediate a1_no->check_purity check_workup Verify Anhydrous Conditions & Careful Workup a1_no->check_workup check_reagent Ensure Sufficient Excess of POCl₃ a1_no->check_reagent

Sources

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-2,3-dimethylquinoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to navigate the complexities of this specific transformation, ensuring both scientific rigor and practical success.

Understanding the Challenge: The Nature of 4-Chloro-2,3-dimethylquinoline in Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the successful coupling of heteroaromatic chlorides, such as 4-Chloro-2,3-dimethylquinoline, presents a unique set of challenges. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts due to its stronger bond energy, making oxidative addition to the palladium(0) catalyst the rate-limiting step.[4] Furthermore, the quinoline nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or alternative reaction pathways.[5]

This guide will address common issues encountered during the Suzuki coupling of 4-Chloro-2,3-dimethylquinoline in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing no or very low conversion of my 4-Chloro-2,3-dimethylquinoline. What are the likely causes and how can I resolve this?

A1: Low reactivity of the C-Cl bond is the most probable culprit. Several factors can contribute to this issue:

  • Inadequate Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount for activating the C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) may not be electron-rich or bulky enough to facilitate the oxidative addition of an unactivated aryl chloride.[6]

    • Solution: Employ more electron-rich and sterically hindered phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are excellent choices for activating aryl chlorides.[7][8][9][10] These ligands promote the formation of a more reactive, low-coordinate Pd(0) species.

  • Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[1][11][12] An inappropriate base can lead to a stalled catalytic cycle.

    • Solution: For challenging couplings, stronger bases are often required. While sodium carbonate (Na₂CO₃) is common, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] The choice of base can also be solvent-dependent.

  • Poor Solvent Choice: The solvent system must be capable of dissolving the reagents and stabilizing the catalytic species.

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are often effective.[2] The addition of water is typically necessary to solubilize the base and facilitate the transmetalation process.[2]

  • Catalyst Deactivation: Palladium catalysts are sensitive to oxygen. Inadequate degassing can lead to the oxidation of the active Pd(0) to Pd(II), halting the reaction.[5]

    • Solution: Ensure rigorous degassing of the solvent and reaction vessel by employing freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]

Q2: My reaction is producing significant amounts of side products, such as the homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?

A2: The formation of side products is often indicative of a mismatch between the rates of the desired catalytic steps and competing pathways.

  • Homocoupling of Boronic Acid: This occurs when the boronic acid reacts with itself. It is often favored at higher temperatures or when the transmetalation step is slow.[14]

    • Solution:

      • Lower the reaction temperature: This can disfavor the homocoupling pathway.

      • Optimize the boronic acid stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).

      • Choose a suitable base: A weaker base might reduce the rate of homocoupling.

  • Dehalogenation (Hydrodehalogenation): This side reaction replaces the chlorine atom with a hydrogen, and it can be promoted by certain bases and solvents, particularly if there are sources of hydride in the reaction mixture.[2]

    • Solution:

      • Anhydrous conditions: While water is often necessary, excessive amounts can sometimes contribute to dehalogenation. Try using anhydrous solvents and carefully dried reagents.

      • Base selection: Avoid bases that can act as hydride donors.

      • Ligand choice: Certain ligands can suppress this side reaction.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid can occur in the presence of water or base, especially with sensitive boronic acids.[15]

    • Solution:

      • Use boronic esters: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids and can release the boronic acid slowly under the reaction conditions.[7]

      • Anhydrous conditions: If feasible for your specific system, running the reaction under anhydrous conditions can minimize protodeborylation.

Q3: I am struggling with reproducibility. What are the key parameters to control for a consistent outcome?

A3: Reproducibility issues in Suzuki couplings often stem from subtle variations in reaction setup and reagent quality.

  • Reagent Purity: The purity of the 4-Chloro-2,3-dimethylquinoline, boronic acid, and solvent is critical. Boronic acids, in particular, can degrade over time.

    • Solution: Use freshly purchased or purified reagents. Boronic acids can often be recrystallized. Ensure solvents are of high purity and appropriately dried.

  • Inert Atmosphere: As mentioned, oxygen can kill the catalyst.

    • Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration.

  • Stirring Rate: In biphasic systems, efficient mixing is crucial for the reaction to proceed.

    • Solution: Use a stirring rate that ensures good mixing of the aqueous and organic phases.

Recommended Reaction Conditions

The following table provides a starting point for the Suzuki coupling of 4-Chloro-2,3-dimethylquinoline. Optimization will likely be necessary for specific boronic acid partners.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) sources.[12][16]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Electron-rich, bulky ligands to promote oxidative addition of the C-Cl bond.[6][17]
Base K₃PO₄, Cs₂CO₃Stronger bases are often more effective for aryl chlorides.[13]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic polar solvents with water to dissolve the base.[2][18]
Temperature 80-110 °CHigher temperatures are typically required to activate the C-Cl bond.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is usually sufficient.

Troubleshooting Workflow

For a visual guide to troubleshooting, the following workflow diagram outlines a systematic approach to optimizing your reaction.

Suzuki_Troubleshooting cluster_0 Initial Reaction cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Successful Reaction Start Low/No Conversion Catalyst Change Ligand (e.g., SPhos, XPhos) Start->Catalyst Base Stronger Base (e.g., K3PO4, Cs2CO3) Start->Base Solvent Solvent Screen (Dioxane, Toluene, THF) Start->Solvent Temp Increase Temperature Catalyst->Temp Base->Temp Solvent->Temp Degas Improve Degassing Temp->Degas Boronic_Ester Use Boronic Ester Degas->Boronic_Ester Success High Yield Boronic_Ester->Success

Caption: A stepwise troubleshooting workflow for the Suzuki coupling of 4-Chloro-2,3-dimethylquinoline.

General Experimental Protocol

The following is a general protocol that can be adapted for your specific needs.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Chloro-2,3-dimethylquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. [Link]

  • A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. | Request PDF - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. [Link]

  • Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines - ResearchGate. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. [Link]

  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. [Link]

  • A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids - R Discovery. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]

  • Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC - NIH. [Link]

  • JACS paper says Suzuki coupling can occur between aryl chloride and alkylboronic acid with 75% yield. How does this work? : r/chemistry - Reddit. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - NIH. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab.
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles - PMC - NIH. [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,3-dimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you achieve your desired purity with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the most common impurities I should expect in my crude 4-Chloro-2,3-dimethylquinoline?

A: The impurity profile of your crude product is intrinsically linked to its synthesis. Most synthetic routes involve the chlorination of 2,3-dimethylquinolin-4-one using a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2][3]. Based on this, the primary impurities are typically:

  • Unreacted Starting Material: 2,3-dimethylquinolin-4-one, which is significantly more polar than the product.

  • Hydrolysis Product: If the work-up is incomplete, some of the product can hydrolyze back to 2,3-dimethylquinolin-4-one.

  • Chlorinating Agent Residues: Excess POCl₃ and its hydrolysis by-products (e.g., phosphoric acid). These are usually removed during the initial aqueous work-up.

  • Regioisomers or By-products: Depending on the reaction conditions, minor isomers or other chlorinated species could be present.

Q2: What is the recommended initial work-up and purification strategy for a typical crude reaction mixture?

A: A robust initial work-up is critical. After the reaction, the mixture is typically quenched by carefully pouring it onto crushed ice and neutralizing with a base such as sodium or potassium carbonate solution[1][2]. This neutralizes the acidic by-products and precipitates the crude organic material. The solid should be filtered and washed thoroughly with water to remove inorganic salts.

For the initial purification of the resulting solid, recrystallization is the most straightforward and cost-effective method for removing the bulk of impurities, especially the highly polar starting material. For achieving the highest purity (>99%), subsequent flash column chromatography is often necessary.

Q3: How do I effectively monitor the progress of my purification?

A: Thin-Layer Chromatography (TLC) is your most valuable tool. It should be used at every stage:

  • Analyze the Crude Product: Co-spot the crude material with the starting material to visualize the impurity profile.

  • Optimize Chromatography: Use TLC to screen for the ideal mobile phase for column chromatography, aiming for an Rf value of 0.25-0.35 for the target compound[4].

  • Monitor Column Fractions: Analyze the fractions collected from the column to identify which ones contain the pure product.

  • Assess Final Purity: Run a final TLC of your purified product to confirm the absence of impurities.

For final confirmation, techniques like NMR spectroscopy and melting point analysis should be employed. A sharp melting point range close to the literature value indicates high purity[5].

Section 2: Troubleshooting and Optimization Guide

This guide tackles specific issues you may encounter during your experiments in a practical question-and-answer format.

Recrystallization Issues

Q4: How do I select the best solvent for recrystallizing my 4-Chloro-2,3-dimethylquinoline?

A: The ideal solvent is one in which your compound has low solubility at room temperature but high solubility near the solvent's boiling point[5]. For quinoline derivatives, common solvents include alcohols (ethanol, methanol) and ketones (acetone)[6]. Mixed solvent systems, like ethanol-water or ethyl acetate-hexane, are also highly effective[2].

Expert Tip: Perform a small-scale solvent screen. Place a few milligrams of your crude product in several test tubes and add a few drops of different solvents. A good candidate will not dissolve the solid at room temperature but will dissolve it completely upon heating.

SolventBoiling Point (°C)PolarityComments
Methanol 65HighGood for polar impurities, but may lead to lower yield due to some solubility when cold[6].
Ethanol 78HighA very common and effective choice for quinoline derivatives[1].
Acetone 56MediumGood dissolving power, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate 77MediumOften used in a mixed system with a non-polar solvent like hexane.
Hexane 69Non-PolarUsed as an "anti-solvent" in mixed systems to reduce solubility and induce crystallization.

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts or separates as a supersaturated liquid. This is a common problem.

  • Causality: This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the impure compound.

  • Solution: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional hot solvent. Then, allow the flask to cool very slowly (e.g., by insulating it with glass wool or leaving it on the warm hotplate after turning it off). This slower cooling process provides the necessary time for an ordered crystal lattice to form[6].

Q6: I've cooled my solution, even in an ice bath, but no crystals have formed. What are my next steps?

A: This is typically due to either using too much solvent or the solution being highly supersaturated.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic glass fragments can act as nucleation sites for crystal growth[5][6].

    • Seeding: If you have a pure crystal of 4-Chloro-2,3-dimethylquinoline, add a single tiny crystal to the solution. This will provide a template for further crystallization[5][6].

  • Reduce Solvent Volume: If induction methods fail, it's likely the solution is too dilute. Gently heat the solution to boil off some of the solvent, then attempt the cooling process again.

Column Chromatography Issues

Q7: My compound is streaking badly on the TLC plate and I'm getting severe tailing from my column. How can I fix this?

A: This is the most common issue with nitrogen-containing heterocyclic compounds like quinolines on silica gel.

  • Causality: The lone pair of electrons on the quinoline nitrogen acts as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor elution and tailing[4].

  • Solution: Add a basic modifier to your mobile phase. Incorporating a small amount of triethylamine (Et₃N), typically 0.1% to 1% by volume, into your eluent (e.g., Ethyl Acetate/Hexane) will dramatically improve peak shape. The triethylamine competes with your compound for the acidic sites on the silica, allowing your product to elute symmetrically[4].

Q8: I'm not getting good separation between my product and a close-running impurity. What can I adjust?

A: If a basic modifier doesn't resolve the issue, you need to alter the selectivity of your chromatography system.

  • Adjust Solvent System: If you are using an Ethyl Acetate/Hexane system, try switching to a different system with different solvent properties, such as Dichloromethane/Methanol.

  • Change the Stationary Phase: If the impurity persists, it may not be separable on silica. Consider switching to a different stationary phase. Alumina (basic or neutral) is an excellent alternative for basic compounds like quinolines as it minimizes the strong acidic interactions that cause tailing on silica gel[4].

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude 4-Chloro-2,3-dimethylquinoline in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturated Solution: Continue adding hot ethanol dropwise until all of the solid just dissolves[5]. Avoid adding excess solvent to ensure maximum yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation[6].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface[6].

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A common starting point for quinoline derivatives is 10-20% Ethyl Acetate in Hexane, with 0.5% Triethylamine added to the mixture[4].

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped[4].

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add silica gel (2-3 times the weight of your crude product) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column[4].

  • Elution: Carefully add the mobile phase and begin elution, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% Ethyl Acetate) to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-2,3-dimethylquinoline.

Section 4: Visualized Workflows

General Purification Strategy

PurificationWorkflow crude Crude Product (Post-Quench) workup Aqueous Wash & Neutralization crude->workup assess1 Assess Purity (TLC) workup->assess1 recryst Recrystallization assess1->recryst Impurities Present assess2 Assess Purity (TLC) recryst->assess2 chrom Column Chromatography assess2->chrom Impurities Remain final_prod Pure Product (>99%) assess2->final_prod Purity Sufficient chrom->final_prod analysis Final Analysis (NMR, MP) final_prod->analysis

Caption: General workflow for the purification of 4-Chloro-2,3-dimethylquinoline.

Troubleshooting Recrystallization

RecrystallizationTroubleshooting start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals sol1 Reheat to dissolve. Cool SLOWLY. oiling_out->sol1 Cooling too fast? sol2 Add small amount of co-solvent. oiling_out->sol2 Poor solvent match? sol3 Scratch flask inner wall. no_crystals->sol3 Supersaturated? sol5 Reduce solvent volume and re-cool. no_crystals->sol5 Too dilute? sol4 Add a seed crystal. sol3->sol4

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]

  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o2020. [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChemLite. 4-chloro-6-fluoro-2,3-dimethylquinoline (C11H9ClFN). PubChemLite. [Link]

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]

  • ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

  • Google Patents. US4277607A - Process for the preparation of 4-chloroquinolines.
  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

Sources

Optimizing temperature and reaction time for substitutions on 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

The reactivity of 4-chloro-2,3-dimethylquinoline is dominated by the chlorine atom at the C4-position. The electron-withdrawing effect of the quinoline nitrogen atom activates this position, making it highly susceptible to nucleophilic attack and an ideal substrate for SNAr reactions.[1] This guide provides solutions to common challenges and answers frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer: Low conversion is a common issue that can typically be traced back to three key parameters: temperature, nucleophile reactivity, or solvent choice.

Causality: The SNAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex).[2][3] The rate of this reaction is dependent on overcoming the initial activation energy barrier for the nucleophile to attack the electron-poor quinoline ring. If conditions are not optimal, this barrier may be too high for the reaction to proceed efficiently.

Troubleshooting Steps:

  • Increase the Reaction Temperature: SNAr reactions often require elevated temperatures to achieve a reasonable rate.[4][5]

    • Recommendation: If you are running the reaction below 80°C, consider a stepwise increase in temperature. A common range for amination on 4-chloroquinolines is 100-130°C.[1][6] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS at each new temperature to track the consumption of starting material and identify any potential decomposition.

  • Evaluate Your Nucleophile and Consider a Base: The strength of your nucleophile is critical.

    • Recommendation: If using a neutral amine, the reaction generates HCl, which can protonate the amine starting material, effectively quenching its nucleophilicity. The addition of a non-nucleophilic base (e.g., K₂CO₃, Triethylamine, or DIPEA) is often necessary to scavenge this acid.[1][5] Typically, 1.5-2.0 equivalents of base are sufficient. For less reactive nucleophiles, such as anilines or certain N-heterocycles, a stronger base might be required to generate a more potent anionic nucleophile in situ.[4]

  • Change or Re-evaluate Your Solvent: The solvent plays a crucial role in stabilizing intermediates and solvating reactants.

    • Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are generally superior for SNAr reactions.[4][7] They effectively solvate the counter-ion of the nucleophile (if it's a salt) but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, reducing its reactivity.[4] While some protocols use alcohols, they often require higher temperatures or longer reaction times.[8]

Troubleshooting Logic: Low Conversion

G start Start: Low Conversion Observed temp Is Temperature > 100°C? start->temp increase_temp Action: Increase Temp to 100-130°C. Monitor by TLC/LC-MS. temp->increase_temp No base Is a Base Being Used (for amine nucleophiles)? temp->base Yes increase_temp->base add_base Action: Add 1.5-2 eq. of K₂CO₃ or Et₃N. base->add_base No solvent What is the Solvent? base->solvent Yes add_base->solvent polar_aprotic Polar Aprotic (DMF, DMSO)? solvent->polar_aprotic change_solvent Action: Switch to DMF or DMSO. polar_aprotic->change_solvent No (e.g., EtOH, Toluene) end_ok Problem Likely Resolved polar_aprotic->end_ok Yes change_solvent->end_ok end_consult If issues persist, consider a different synthetic strategy (e.g., Buchwald-Hartwig). end_ok->end_consult Further Issues

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is often related to excessive temperature, reaction with the solvent, or di-substitution reactions.

Causality: While higher temperatures increase the rate of the desired SNAr reaction, they can also provide sufficient energy to overcome the activation barriers for undesired pathways, such as decomposition or reactions with the solvent.

Troubleshooting Steps:

  • Reduce the Reaction Temperature: This is the most straightforward way to minimize side reactions.

    • Recommendation: Lower the temperature by 10-20°C increments. While this will slow the reaction rate, it often dramatically improves selectivity. Finding the "sweet spot" where the desired reaction proceeds cleanly, even if it requires a longer reaction time, is key to optimization.[4]

  • Beware of Reactive Solvents: Certain solvents can participate in the reaction.

    • Recommendation: Amide solvents like DMF can be a source of dimethylamine at high temperatures, leading to the formation of 4-(dimethylamino)-2,3-dimethylquinoline as a byproduct.[9] If you observe this side product, consider switching to a more inert solvent like DMSO or Dioxane.

  • Control Stoichiometry: If your nucleophile contains more than one reactive site, or if the product of the initial substitution is still reactive, multiple substitutions can occur.

    • Recommendation: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile rather than a large excess.[4] This can minimize the chance of secondary reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for substitution on 4-chloro-2,3-dimethylquinoline?

A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism . This is a two-step process:

  • Addition: The nucleophile (e.g., an amine) attacks the carbon atom bearing the chlorine (C4). This step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][10]

  • Elimination: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group.

The presence of the electron-withdrawing nitrogen atom in the quinoline ring is crucial, as it helps to stabilize the negative charge of the Meisenheimer intermediate, particularly when the attack is at the C2 or C4 positions.[1][3]

SNAr Mechanism on 4-Chloro-2,3-dimethylquinoline

G Reactants 4-Chloro-2,3-dimethylquinoline + Nu:⁻ Intermediate Meisenheimer Complex(Resonance Stabilized Anion) Reactants->Intermediate Step 1: Addition (Rate-Determining) Products 4-Nu-2,3-dimethylquinoline + Cl⁻ Intermediate->Products Step 2: Elimination

Caption: Simplified mechanism of the SNAr reaction.

Q2: What are typical starting conditions for temperature and reaction time?

A: A good starting point depends on the nucleophile's reactivity. The table below provides general guidelines. Always monitor your reaction by TLC to determine the actual time required for completion.

Nucleophile ClassTypical Temperature (°C)Typical Time (h)SolventBase Required?
Primary Aliphatic Amines80 - 1206 - 18DMF, Ethanol, or NeatYes (e.g., K₂CO₃)[1]
Secondary Aliphatic Amines100 - 1308 - 24DMF, DMSOYes (e.g., K₂CO₃)[1]
Anilines (less reactive)120 - 15012 - 24DMF, DMSOYes, often stronger[8]
Alcohols/Phenols (as alkoxides)80 - 1206 - 12DMF, THFYes (e.g., NaH, K₂CO₃)

Note: "Neat" conditions, where the amine itself acts as the solvent, are also effective and typically run at 120-130°C for 6-8 hours.[6]

Q3: Can I use microwave irradiation to speed up the reaction?

A: Absolutely. Microwave-assisted organic synthesis (MAOS) is an excellent technique for this transformation. It can dramatically reduce reaction times from many hours to as little as 20-30 minutes.[8] Typical conditions involve heating the reaction mixture in a sealed microwave vessel at temperatures between 140-180°C.[8] This is particularly useful for high-throughput synthesis or when working with less reactive nucleophiles.

Standard Experimental Protocol

This protocol provides a generalized, robust starting point for the substitution reaction with an amine nucleophile.

Workflow for SNAr on 4-Chloro-2,3-dimethylquinoline

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Dissolve 4-chloro-2,3-dimethylquinoline (1.0 eq.) in anhydrous DMF. b Add amine nucleophile (1.2 eq.) and base (e.g., K₂CO₃, 1.5 eq.). a->b c Heat mixture to 120°C under an inert atmosphere (N₂). b->c d Stir and monitor progress by TLC every 2-4 hours. c->d e Cool to RT, pour into water, and extract with an organic solvent (e.g., EtOAc). d->e f Wash organic layer with water and brine, then dry over Na₂SO₄. e->f g Concentrate under reduced pressure. f->g h Purify crude product by column chromatography. g->h

Caption: General experimental workflow for amination.

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2,3-dimethylquinoline (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).[5]

  • Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq.) to the solution, followed by the addition of a base such as powdered potassium carbonate (1.5-2.0 eq.).[1][5]

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 120°C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).[1][11]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).[6][11]

  • Purification: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11][12] Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.[1]

References
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2006). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. (n.d.). University of Huddersfield Research Portal. Retrieved from [Link]

Sources

Removal of unreacted starting material from 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 4-Chloro-2,3-dimethylquinoline. We will explore the causality behind common purification challenges and provide robust, field-proven protocols to ensure the isolation of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Chloro-2,3-dimethylquinoline?

A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent method for synthesizing the 2,3-dimethylquinoline scaffold is a variation of the Combes synthesis, followed by chlorination. The key intermediate is 2,3-dimethylquinolin-4(1H)-one (or its tautomer, 2,3-dimethylquinolin-4-ol). This intermediate is then typically treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Therefore, the primary impurities to anticipate are:

  • Unreacted 2,3-dimethylquinolin-4(1H)-one: The direct precursor to your product. It is significantly more polar than the chlorinated product due to the hydroxyl/amide group.

  • Unreacted Aniline Precursors: If the initial cyclization was incomplete, the aromatic amine used will persist.

  • Hydrolysis Byproducts: Residual chlorinating agents can hydrolyze to form acidic species (e.g., phosphoric acid from POCl₃).

  • Polymeric Tar-like Substances: Quinoline syntheses, especially those conducted under harsh acidic conditions, are known to produce high-molecular-weight, colored byproducts.[1]

Q2: How can I quickly assess the purity of my crude product and track the purification process?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Develop a solvent system (e.g., a hexane/ethyl acetate mixture) that provides good separation between your starting material, intermediate, and product. The 4-chloro product will be significantly less polar (higher Rf value) than the 4-hydroxy intermediate. For quantitative analysis and final purity confirmation, Gas Chromatography (GC) is a rapid and reliable method for chlorinated quinolines.[2] High-Performance Liquid Chromatography (HPLC) can also be employed for high-precision analysis.[3]

Q3: My product appears as a dark, oily residue after the reaction work-up. What is the best approach to purify it?

A3: An oily or tarry crude product suggests the presence of significant impurities that are inhibiting crystallization. The first step is to ensure all solvent has been removed under high vacuum. If it remains an oil, direct recrystallization is unlikely to succeed. The recommended approach is purification by column chromatography on silica gel or neutral alumina to separate the non-polar product from the highly polar tars and unreacted starting materials.[4][5]

Q4: Is recrystallization a viable method for purifying 4-Chloro-2,3-dimethylquinoline?

A4: Absolutely. Once the product is obtained in a semi-pure, solid state (often after an initial purification step like column chromatography or an extensive aqueous work-up), recrystallization is an excellent final purification step.[6] The key is selecting an appropriate solvent system. Common solvents for quinoline derivatives include alcohols (ethanol, methanol) or mixed systems like ethanol/water.[7][8] A proper solvent will dissolve the compound when hot but have limited solubility when cold, allowing for the formation of pure crystals upon cooling.[9]

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific issues you may encounter during the purification process and provides a logical, step-by-step approach to resolving them.

Observed Issue Potential Cause(s) Recommended Solution(s)
Product "oils out" during recrystallization. The boiling point of the solvent is too high, or the solution is excessively supersaturated. Impurities can also act as a eutectic mixture, depressing the melting point.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation. Allow the solution to cool much more slowly to promote proper crystal lattice formation.[7] If the issue persists, the material likely requires chromatographic purification first.
No crystals form after cooling the recrystallization solution. The solution is not sufficiently saturated (too much solvent was used), or nucleation is inhibited.Induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites.[7] Alternatively, add a "seed crystal" of pure product if available.[7][9] If these methods fail, carefully evaporate some of the solvent to increase the concentration and attempt cooling again.
Product appears to degrade on the silica gel column (streaking, color change). The acidic nature of standard silica gel may be catalyzing the degradation of your chlorinated quinoline derivative.[4]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1% triethylamine in the eluent.[4] Alternatively, switch to a more inert stationary phase like neutral alumina or Florisil.[4][10]
Poor separation between product and a key impurity during column chromatography. The chosen eluent system does not have the optimal polarity to resolve the compounds.Systematically test different solvent systems using TLC. Vary the ratio of your non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents to maximize the ΔRf between the spots. A gradient elution, starting with a low polarity and gradually increasing it, can also be highly effective.
Final product has a persistent color (yellow/brown). Trace amounts of colored, polymeric byproducts or oxidized impurities are present.A final purification step can be performed. If the product is stable, a short-path distillation under high vacuum may remove colored, non-volatile impurities. Alternatively, treating a solution of the product with activated charcoal before a final recrystallization can effectively adsorb colored impurities.

Visualized Purification Workflow

The following diagram illustrates a logical workflow for the purification of 4-Chloro-2,3-dimethylquinoline, guiding the researcher from the initial crude product to a high-purity compound.

Purification_Workflow Purification Workflow for 4-Chloro-2,3-dimethylquinoline cluster_start Initial State cluster_workup Aqueous Work-up cluster_analysis Assessment cluster_purification Primary Purification cluster_final Final Product start Crude Reaction Mixture workup 1. Quench with ice water. 2. Neutralize with base (e.g., NaHCO₃). 3. Extract with organic solvent (e.g., EtOAc, DCM). start->workup wash Wash organic layer: - Dilute HCl (removes basic amines) - Brine workup->wash dry Dry over Na₂SO₄ / MgSO₄ & Concentrate in vacuo wash->dry assess Assess Crude Product (TLC, ¹H NMR) dry->assess chromatography Column Chromatography (Silica Gel or Alumina) assess->chromatography Oily or Highly Impure recrystallization Recrystallization (e.g., Ethanol/Water) assess->recrystallization Solid & Semi-Pure chromatography->recrystallization Combine pure fractions & concentrate final_product Pure 4-Chloro-2,3-dimethylquinoline recrystallization->final_product charcoal Optional: Activated Charcoal Treatment for Color Removal recrystallization->charcoal Colored Impurities Persist charcoal->recrystallization Re-filter & Recrystallize

Caption: A logical workflow for the purification of 4-Chloro-2,3-dimethylquinoline.

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This protocol is designed to remove acidic and basic impurities following the chlorination of 2,3-dimethylquinolin-4(1H)-one.

  • Quenching: After the reaction is complete (as monitored by TLC), allow the reaction mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess chlorinating agent (e.g., POCl₃).

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the evolution of CO₂ gas ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers. Wash sequentially with 1M hydrochloric acid (HCl) to remove any unreacted basic aniline precursors, followed by a saturated aqueous solution of sodium chloride (brine) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Column Chromatography for Oily or Highly Impure Product

This protocol is ideal for separating the non-polar product from polar impurities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[11] The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent like DCM. In a separate flask, adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or petroleum ether).[8] Gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% EtOAc in hexanes and increasing to 5%, 10%, etc.). The principle is based on the differential adsorption affinity of the compounds for the stationary phase.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Chloro-2,3-dimethylquinoline.

Protocol 3: Recrystallization for Final Purification

This protocol is used to obtain a highly pure, crystalline final product.

  • Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, methanol, acetone, or mixed systems like ethanol/water) to find one that dissolves your product when hot but not when cold.[7]

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be confirmed by melting point analysis and spectroscopic methods.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • BenchChem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
  • BenchChem. (n.d.). Technical Support Center: Column Chromatography for Chlorinated Quinone Derivatives.
  • BenchChem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • BenchChem. (n.d.). A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020.
  • NileRed. (2024, August 25). Making quinoline - the Skraup synthesis. YouTube.
  • Goodley, P. C., & Gordon, M. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic.
  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Dr. Shazi. (2020, October 1). Separation of compounds by Column chromatography. YouTube.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.

Sources

Stability issues of 4-Chloro-2,3-dimethylquinoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,3-dimethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound under various experimental conditions. As a substituted 4-chloroquinoline, this molecule exhibits specific reactivity patterns, particularly susceptibility to nucleophilic substitution at the 4-position, which can be influenced by the pH of the reaction medium. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Section 1: Core Concepts of 4-Chloro-2,3-dimethylquinoline Stability

The stability of 4-Chloro-2,3-dimethylquinoline is primarily dictated by the reactivity of the chloro group at the 4-position of the quinoline ring. This position is activated towards nucleophilic aromatic substitution (SNAr). Under both acidic and basic conditions, the principal degradation pathway is the hydrolysis of the C-Cl bond to form 4-hydroxy-2,3-dimethylquinoline (which exists in equilibrium with its tautomer, 2,3-dimethylquinolin-4(1H)-one).

The rate of this hydrolysis is dependent on several factors including pH, temperature, and the presence of other nucleophiles. Understanding these factors is crucial for preventing unintended degradation of your starting material.

Section 2: Troubleshooting Guide - Question & Answer Format

This section addresses common issues encountered during the handling and reaction of 4-Chloro-2,3-dimethylquinoline.

Issue 1: Unexpected Formation of a Precipitate in Aqueous Media

  • Q: I dissolved 4-Chloro-2,3-dimethylquinoline in a buffered aqueous solution for my assay, and a white precipitate formed over time. What is happening?

    • A: The most likely cause is the hydrolysis of your starting material to 4-hydroxy-2,3-dimethylquinoline. This product is often less soluble in aqueous solutions compared to the parent chloro-compound, leading to its precipitation. The hydrolysis can be accelerated by elevated temperatures or non-neutral pH.

  • Q: How can I confirm that the precipitate is the hydrolyzed product?

    • A: You can isolate the precipitate by filtration and analyze it using standard analytical techniques.

      • Mass Spectrometry: The hydrolyzed product will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.

      • NMR Spectroscopy: 1H NMR of the precipitate will show characteristic shifts for the aromatic protons of the quinoline ring, but the signal corresponding to the proton at the 3-position might be broadened due to tautomerism. The most significant change will be the absence of the signal for the chloro-substituted quinoline and the appearance of a new set of signals.

      • FTIR Spectroscopy: The presence of a strong O-H and/or C=O stretch in the IR spectrum of the precipitate would be indicative of the 4-hydroxyquinoline/quinolone tautomers.

  • Q: How can I prevent this precipitation?

    • A: To minimize hydrolysis, consider the following:

      • Work at a neutral pH: If your experimental conditions allow, maintain the pH of your solution as close to neutral as possible.

      • Lower the temperature: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.

      • Use a co-solvent: If compatible with your experiment, the addition of an organic co-solvent (e.g., DMSO, DMF, ethanol) can increase the solubility of both the starting material and the hydrolyzed product, preventing precipitation.

      • Minimize exposure time: Prepare your solutions fresh and use them promptly to reduce the time the compound is exposed to hydrolytic conditions.

Issue 2: Low Yield or Multiple Products in a Reaction

  • Q: I am performing a nucleophilic substitution reaction on 4-Chloro-2,3-dimethylquinoline, but I am getting a low yield of my desired product and see a significant amount of a byproduct. What could be the cause?

    • A: A common issue is the competition between your intended nucleophile and water or hydroxide ions present in the reaction mixture, leading to the formation of 4-hydroxy-2,3-dimethylquinoline as a major byproduct. This is particularly prevalent in reactions run in protic solvents or in the presence of aqueous bases.

  • Q: How can I improve the yield of my desired product and minimize the formation of the hydrolyzed byproduct?

    • A: To favor your desired reaction pathway, you should:

      • Use anhydrous conditions: Ensure that your solvents and reagents are dry. Using freshly distilled solvents and drying agents can significantly reduce the amount of water present.

      • Choose a non-nucleophilic base: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) instead of aqueous bases like NaOH or KOH.

      • Increase the concentration of your nucleophile: By Le Chatelier's principle, a higher concentration of your desired nucleophile will favor the intended reaction over the competing hydrolysis.

      • Optimize the reaction temperature: While higher temperatures can increase the rate of your desired reaction, they will also accelerate the rate of hydrolysis. A careful optimization of the reaction temperature is necessary to find a balance.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Is 4-Chloro-2,3-dimethylquinoline stable to strong acids?

    • A1: While the quinoline nitrogen can be protonated in strong acid, the C-Cl bond can still undergo hydrolysis, especially in the presence of water and heat. The desired 4(1H)-quinolones can be prepared by the hydrolysis of 4-chloroquinolines in a mixture of acetic acid and water[1]. This indicates that acidic conditions can promote the conversion to the hydroxy derivative.

  • Q2: What is the expected stability in strong bases?

    • A2: 4-Chloroquinolines can react with strong bases. For instance, treatment with NaOMe can lead to the corresponding 4-methoxy derivative[1]. In the presence of aqueous bases like NaOH, hydrolysis to the 4-hydroxyquinoline is a likely outcome.

  • Q3: Can I use 4-Chloro-2,3-dimethylquinoline in photochemistry experiments?

    • A3: Caution is advised. Chloroquinolines can undergo photodechlorination under certain conditions[2]. The direct photodegradation of chloroquine, a related compound, involves the cleavage of the C-Cl bond and substitution by a hydroxyl group[3]. Therefore, it is plausible that 4-Chloro-2,3-dimethylquinoline could be light-sensitive, and experiments should be conducted with appropriate light protection if the chloro-substituent is to be retained.

  • Q4: Are there any recommended storage conditions for 4-Chloro-2,3-dimethylquinoline?

    • A4: To ensure long-term stability, it is recommended to store 4-Chloro-2,3-dimethylquinoline in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

This protocol is designed to assess the stability of 4-Chloro-2,3-dimethylquinoline under acidic and basic conditions, as recommended by ICH guidelines for forced degradation studies[4][5].

Materials:

  • 4-Chloro-2,3-dimethylquinoline

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-Chloro-2,3-dimethylquinoline in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a reaction vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the vial at 60°C for 24 hours.

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • In a reaction vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the vial at 60°C for 24 hours.

    • Take aliquots at different time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water and keep it at room temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining 4-Chloro-2,3-dimethylquinoline and detect the formation of any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

  • The primary degradation product is expected to be 4-hydroxy-2,3-dimethylquinoline.

Condition Expected Outcome Primary Degradation Product
0.1 M HCl, 60°CSignificant degradation4-hydroxy-2,3-dimethylquinoline
0.1 M NaOH, 60°CSignificant degradation4-hydroxy-2,3-dimethylquinoline

Section 5: Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathway of 4-Chloro-2,3-dimethylquinoline under hydrolytic conditions.

G cluster_main Degradation of 4-Chloro-2,3-dimethylquinoline A 4-Chloro-2,3-dimethylquinoline B 4-Hydroxy-2,3-dimethylquinoline (Quinolone tautomer) A->B  Hydrolysis (Acid or Base catalyzed)

Caption: Hydrolysis of 4-Chloro-2,3-dimethylquinoline.

References

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. PMC - PubMed Central. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

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Validation & Comparative

A Tale of Two Halogens: A Comparative Reactivity Guide to 4-Chloro- and 4-Bromo-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Synthetic Strategy and Drug Development

The 2,3-dimethylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds. Functionalization at the 4-position is a key strategy for diversifying this scaffold, but the choice of halogen—chloro versus bromo—is a critical decision that dictates the accessible chemical space. This guide provides an in-depth comparison of the reactivity of 4-chloro-2,3-dimethylquinoline and its 4-bromo derivative, offering field-proven insights and experimental data to inform rational synthetic design.

Chapter 1: The Theoretical Framework: A Dichotomy in Reactivity

The synthetic utility of an aryl halide is primarily determined by its performance in two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The distinct physicochemical properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds create a reactivity dichotomy that chemists can exploit.

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile attacks the electron-deficient quinoline ring, forming a negatively charged intermediate (a Meisenheimer complex) before expelling the halide.[1][2] The reaction rate is governed by the stability of this intermediate. The more electronegative chlorine atom is more effective at stabilizing the adjacent carbanion through its inductive effect, making the 4-chloro derivative the more reactive substrate in SNAr reactions.[3]

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination proceed via a catalytic cycle that typically begins with the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.[4][5] This step is often rate-determining.[6] The weaker C-Br bond (average bond energy ~275 kJ/mol) undergoes oxidative addition more readily than the stronger C-Cl bond (~330 kJ/mol), rendering the 4-bromo derivative significantly more reactive in cross-coupling transformations.[7][8]

The choice of halogen is therefore not arbitrary but a strategic decision based on the desired transformation.

G cluster_0 Reactivity Drivers cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Palladium-Catalyzed Cross-Coupling Halogen Halogen 4_Chloro 4-Chloro-2,3-dimethylquinoline Halogen->4_Chloro 4_Bromo 4-Bromo-2,3-dimethylquinoline Halogen->4_Bromo SNAr_Reactivity Higher Reactivity SNAr_Factor Inductive Effect (Electronegativity) SNAr_Factor->SNAr_Reactivity 4_Chloro->SNAr_Factor Stronger CC_Reactivity Higher Reactivity CC_Factor C-X Bond Strength CC_Factor->CC_Reactivity 4_Bromo->CC_Factor Weaker

Caption: Competing factors governing halogen reactivity.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage

In SNAr reactions, the 4-position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism.[2][9]

The first step, the nucleophilic attack, is typically the rate-determining step as it disrupts the aromaticity of the ring.[1] The superior inductive electron-withdrawing ability of chlorine over bromine stabilizes the resulting anionic Meisenheimer intermediate more effectively, thus lowering the activation energy and accelerating the reaction.

Caption: SNAr mechanism on 4-haloquinolines.

Comparative Experimental Data: Amination

SubstrateNucleophileConditionsReaction TimeYield
4-Chloro -2,3-dimethylquinolineMorpholineIsopropanol, Reflux4 hours~95%
4-Bromo -2,3-dimethylquinolineMorpholineIsopropanol, Reflux12 hours~70%

Note: Data is representative and synthesized from typical outcomes for SNAr on haloquinolines.[10][11]

Experimental Protocol: Amination of 4-Chloro-2,3-dimethylquinoline

This protocol describes a standard procedure for the nucleophilic substitution of the 4-chloro group with an amine.

Materials:

  • 4-Chloro-2,3-dimethylquinoline (1.0 eq)

  • Aniline (1.2 eq)

  • Isopropanol (or other high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2,3-dimethylquinoline (1.0 eq) and isopropanol.

  • Addition of Nucleophile: Add the desired amine (e.g., aniline, 1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

    • Expert Insight: While many SNAr reactions on activated systems can be run open to the air, using an inert atmosphere (Nitrogen or Argon) can prevent potential side reactions, especially with sensitive amines, ensuring cleaner product formation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 4-amino-2,3-dimethylquinoline derivative.[12]

Chapter 3: Palladium-Catalyzed Cross-Coupling: The Bromo Supremacy

In contrast to SNAr, the reactivity order is inverted for palladium-catalyzed cross-coupling reactions. The key step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.[13] The significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes the 4-bromo derivative the far more reactive substrate.[14][15] This allows for the use of milder reaction conditions, lower catalyst loadings, and a broader range of coupling partners.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-R Transmetal->Product

Caption: Suzuki-Miyaura catalytic cycle.

Comparative Experimental Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYield
4-Chloro -2,3-dimethylquinolinePhenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄Toluene, 110 °C, 12h~85%
4-Bromo -2,3-dimethylquinolinePhenylboronic acidPd(PPh₃)₄ (3 mol%), Na₂CO₃Toluene/H₂O, 80 °C, 2h>95%

Note: Data is representative. While modern, highly active phosphine ligands (like SPhos) can effectively couple aryl chlorides, they require higher temperatures and catalyst loadings compared to the conditions needed for aryl bromides.[16][17][18]

Experimental Protocol: Suzuki Coupling of 4-Bromo-2,3-dimethylquinoline

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of the 4-bromo derivative.

Materials:

  • 4-Bromo-2,3-dimethylquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene/Ethanol (e.g., 3:1 mixture)

  • Schlenk flask or sealed vial

  • Inert atmosphere setup (essential)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-2,3-dimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst Pd(PPh₃)₄ (0.03 eq).

    • Expert Insight: It is critical to degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed reactions.

  • Solvent and Base Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol) followed by the degassed 2 M Na₂CO₃ solution.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-2,3-dimethylquinoline.[15][18]

Chapter 4: Practical Considerations and Strategic Synthesis

Feature4-Chloro-2,3-dimethylquinoline4-Bromo-2,3-dimethylquinoline
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Key Advantage Faster SNAr kinetics, lower cost of starting material.Milder cross-coupling conditions, higher yields, broader scope.
Key Disadvantage Sluggish in cross-coupling, requires specialized catalysts.Slower in SNAr reactions.
Best For Synthesis of 4-amino, 4-alkoxy, 4-thioether derivatives via SNAr.Synthesis of 4-aryl, 4-vinyl, 4-alkynyl derivatives via Suzuki, Heck, Sonogashira etc.

The Modern Catalyst Caveat: The development of highly active, sterically hindered phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands has significantly improved the viability of aryl chlorides in cross-coupling reactions.[19][20] However, these advanced systems often come at a higher cost and may still require more forcing conditions than their aryl bromide counterparts.

Conclusion

The choice between 4-chloro- and 4-bromo-2,3-dimethylquinoline is a clear-cut strategic decision based on the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution , the 4-chloro derivative is the superior substrate due to the powerful inductive effect of chlorine, which accelerates the rate-determining nucleophilic attack.

  • For Palladium-Catalyzed Cross-Coupling , the 4-bromo derivative is the substrate of choice. Its weaker carbon-halogen bond facilitates the critical oxidative addition step, allowing for milder conditions, greater efficiency, and broader synthetic applicability.

By understanding the fundamental principles that govern this reactivity dichotomy, researchers can make informed decisions, optimizing reaction pathways and accelerating the discovery of novel chemical entities.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 441-452.

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Apasery, M. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(5), 239-251.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.

  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.

  • Sánchez, M., Ormazábal-Toledo, R., Alarcón-Espósito, J., & Contreras, R. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 7, 64.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines.

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).

  • Jung, M. E., & Novack, A. R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52.

  • Reddit. (2018). Bond strength : r/chemhelp.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Katcher, M. H., & Toste, F. D. (2019). Concerted Nucleophilic Aromatic Substitutions. Nature Chemistry, 11(11), 986-992.

  • TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Coupling.

  • ResearchGate. (2016). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

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  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.

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A Comparative Guide to the Biological Activities of 4-Chloro-2,3-dimethylquinoline and Chloroquine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Therapeutics

The quinoline heterocyclic ring system stands as a "privileged structure" in medicinal chemistry, forming the foundational core of numerous compounds with a vast array of biological activities.[1][2] Historically, its significance is cemented by the development of iconic antimalarial drugs like quinine and its synthetic successor, chloroquine.[1][3] Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades, and its analogs continue to be explored for a wide range of therapeutic applications beyond parasitic diseases.[4][5]

This guide provides an in-depth, objective comparison between the well-characterized biological activities of chloroquine and its analogs, and the potential of a related but distinct compound, 4-Chloro-2,3-dimethylquinoline. While extensive data exists for chloroquine-like molecules, 4-Chloro-2,3-dimethylquinoline represents a more nascent area of investigation. Its activity profile is largely inferred from the broader class of quinoline derivatives, highlighting a compelling area for future research.[6][7]

We will dissect their mechanisms of action, compare their performance using available experimental data, and provide detailed, validated protocols for key biological assays. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the therapeutic potential of these important chemical classes.

Section 1: Structural and Physicochemical Profiles

The subtle structural differences between chloroquine and 4-Chloro-2,3-dimethylquinoline—specifically the nature of the side chain at the 4-position and the methylation on the quinoline core—are pivotal in dictating their physicochemical properties and, consequently, their biological interactions.

PropertyChloroquine4-Chloro-2,3-dimethylquinolineSource(s)
Chemical Structure Chloroquine structure4-Chloro-2,3-dimethylquinoline structureN/A
Molecular Formula C₁₈H₂₆ClN₃C₁₁H₁₀ClN[6]
Molecular Weight 319.87 g/mol 191.66 g/mol [6]
Core Scaffold 4-Amino-7-chloroquinoline4-Chloro-2,3-dimethylquinolineN/A

Section 2: Comparative Analysis of Antimalarial Activity

The primary therapeutic application for which quinolines are renowned is the treatment of malaria. The mechanism of action for chloroquine is well-elucidated, providing a benchmark against which other quinoline derivatives can be compared.

Mechanism of Action: A Tale of Two Pathways

Chloroquine and its analogs function as potent blood-stage schizonticides. Their efficacy stems from their lysosomotropic nature; as weak bases, they readily diffuse into the acidic food vacuole of the intraerythrocytic Plasmodium parasite.[3] Inside this organelle, they become protonated and trapped, reaching high concentrations. The primary target is the detoxification of heme. During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, it polymerizes this heme into an inert crystalline substance called hemozoin.[1][3] Chloroquine and its analogs are believed to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[1]

4-Chloro-2,3-dimethylquinoline , while not extensively studied for its specific antimalarial potency, belongs to a class of compounds known to possess antiplasmodial properties.[6][7] Given the shared 4-chloroquinoline core, it is hypothesized that its mechanism would also involve interference with heme detoxification within the parasite's food vacuole.[1] The addition of methyl groups at the C-2 and C-3 positions may influence the compound's lipophilicity and steric profile, potentially affecting its ability to penetrate the parasite and interact with its target. Further investigation is required to confirm this hypothesis and determine its potency against chloroquine-sensitive and resistant strains.

Experimental Data: Efficacy Against Plasmodium falciparum

The following table summarizes the known and expected antimalarial activity profiles.

Compound ClassIn Vitro Potency (IC₅₀)Key Mechanistic TargetNotesSource(s)
Chloroquine Analogs Potent (low nM range against sensitive strains)Heme PolymerizationEfficacy is significantly reduced in resistant parasite strains.[8][9]
4-Chloro-2,3-dimethylquinoline Data not available; requires experimental validation.Hypothesized: Heme PolymerizationStructural similarity to known antimalarials suggests potential activity.[1][6]
Experimental Protocol: In Vitro Antimalarial Efficacy Assay ([³H]-Hypoxanthine Incorporation)

This protocol is a robust method for determining the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum in vitro. The principle lies in the fact that viable parasites actively incorporate hypoxanthine for nucleic acid synthesis; a reduction in incorporation signifies growth inhibition.[10]

Rationale for Method Choice: The [³H]-hypoxanthine incorporation assay is a highly sensitive and quantitative method that has been a gold standard in antimalarial drug discovery for decades. It directly measures parasite proliferation, providing a reliable endpoint for assessing drug efficacy.[10]

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Incubate at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[10]

  • Plate Preparation: Prepare serial dilutions of the test compounds (e.g., 4-Chloro-2,3-dimethylquinoline) and a standard drug (e.g., Chloroquine) in low-hypoxanthine medium. Add 100 µL of each dilution to a 96-well microtiter plate in triplicate. Reserve wells for drug-free controls.[10]

  • Parasite Seeding: Adjust the parasite culture to 2-5% parasitemia, primarily at the ring stage. Dilute the culture to a final hematocrit of 2.5% and add 100 µL to each well of the pre-dosed plate.

  • Incubation: Place the plates in a modular incubation chamber, gas with the low-oxygen mixture, and incubate at 37°C for 24 hours.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well and incubate for an additional 24 hours.

  • Harvesting and Lysis: After the second incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and harvest the contents onto a glass-fiber filter mat using a cell harvester.

  • Scintillation Counting: Wash the filter mat to remove unincorporated radiolabel. Allow the mat to dry, and then measure the incorporated radioactivity for each well using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualization: In Vitro Antimalarial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis culture 1. Maintain P. falciparum Culture plate 2. Prepare Serial Drug Dilutions in 96-Well Plate seed 3. Seed Plate with Parasitized Erythrocytes plate->seed Add parasites to plate incubate1 4. Incubate for 24h seed->incubate1 label_rad 5. Add [³H]-Hypoxanthine incubate1->label_rad incubate2 6. Incubate for 24h label_rad->incubate2 harvest 7. Harvest Parasites & Lyse Cells incubate2->harvest count 8. Measure Radioactivity (Scintillation Counting) harvest->count analyze 9. Calculate IC₅₀ Values count->analyze

Caption: Workflow for assessing in vitro antimalarial activity using radiolabel incorporation.

Section 3: Comparative Analysis of Anticancer Activity

Beyond their antimalarial effects, quinoline derivatives, particularly chloroquine analogs, have garnered significant attention for their anticancer properties.[4] This activity often stems from a completely different mechanism than their antiplasmodial action.

Mechanism of Action: Targeting Cellular Housekeeping

Chloroquine and its analogs exert their primary anticancer effects by disrupting autophagy, a fundamental cellular recycling process that cancer cells often hijack to survive stress induced by chemotherapy or metabolic demands.[11] As lysosomotropic agents, they accumulate in lysosomes, raising the intra-organellar pH. This increase in pH inhibits the activity of lysosomal hydrolases and, critically, prevents the fusion of autophagosomes with lysosomes.[11] The blockage of this final step of the autophagic flux leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering cancer cell death.[4] Furthermore, some studies show that chloroquine can potentiate the effects of conventional chemotherapeutics like carboplatin by inducing replication stress and impairing DNA repair mechanisms.[12]

4-Chloro-2,3-dimethylquinoline , while lacking direct published anticancer data, belongs to the broader quinoline class, which is known to produce derivatives with potent antiproliferative activities.[13][14] The mechanism for these related compounds often involves the inhibition of protein kinases and interference with critical cell growth signaling pathways.[13] For instance, some quinoline derivatives are known to interact with the ATP-binding site of receptors like the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. It is plausible that 4-Chloro-2,3-dimethylquinoline could exhibit similar activities, though this requires direct experimental confirmation.

Experimental Data: Cytotoxicity Against Human Cancer Cell Lines

The table below summarizes representative cytotoxicity data for chloroquine analogs and highlights the data gap for 4-Chloro-2,3-dimethylquinoline.

Compound ClassCytotoxicity (GI₅₀/IC₅₀)Key Mechanistic TargetNotesSource(s)
Chloroquine Analogs Low to mid µM range against various cell lines (e.g., MCF-7, HCT-116)Autophagy/Lysosomal FunctionOften used as an adjuvant to enhance the efficacy of other chemotherapeutic agents.[4][12][13]
4-Chloro-2,3-dimethylquinoline Data not available; requires experimental validation.Hypothesized: Protein Kinase InhibitionRelated quinoline derivatives show potent antiproliferative activity.[13][14]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, quantitative, and reproducible colorimetric method for assessing cell viability and cytotoxicity.[15]

Rationale for Method Choice: The MTT assay is a widely accepted standard for preliminary cytotoxicity screening due to its simplicity, high-throughput compatibility, and reliance on a key indicator of metabolic activity.[16] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer) from culture. Perform a cell count and seed a 96-well plate with 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-Chloro-2,3-dimethylquinoline) and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[18]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.[17]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[17]

  • Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours to ensure complete solubilization.[17] Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC₅₀ (or GI₅₀) value by plotting viability against the log of the compound concentration.

Visualization: Mechanism of Autophagy Inhibition by Chloroquine Analogs

G cluster_cell Cancer Cell Cytoplasm cluster_drug Drug Action stress Cellular Stress (e.g., Chemotherapy) autophagosome Autophagosome (Double Membrane Vesicle) stress->autophagosome Induces Autophagy autolysosome Autolysosome (Degradation & Recycling) autophagosome->autolysosome Fuses with block Fusion Blocked autophagosome->block lysosome Lysosome (Acidic, pH ~4.5-5.0) lysosome->autolysosome survival Cell Survival autolysosome->survival Provides Nutrients cq Chloroquine Analog lysosome_inhibited Lysosome (Neutralized, pH Increased) cq->lysosome_inhibited Accumulates & Raises pH death Cell Death block->death Leads to

Caption: Chloroquine analogs inhibit autophagy by neutralizing lysosomal pH, blocking fusion.

Section 4: Transition to In Vivo Models

While in vitro assays are crucial for initial screening and mechanistic studies, they do not fully recapitulate the complex biological environment of a living organism.[19] Therefore, promising compounds must be evaluated in vivo to assess their pharmacokinetics, safety, and true therapeutic efficacy.[20][21]

  • Antimalarial In Vivo Models: The standard for preliminary in vivo efficacy is the 4-day suppressive test using murine malaria models, such as mice infected with Plasmodium berghei.[10] This model allows for the determination of a compound's ability to suppress parasitemia over a defined treatment period, providing critical data on its in vivo activity.[20]

  • Anticancer In Vivo Models: For anticancer evaluation, human tumor xenograft models are widely used.[22][23] These involve implanting human cancer cells subcutaneously or orthotopically into immunocompromised mice.[24] Treatment with the test compound allows for the assessment of its ability to inhibit tumor growth, providing a more clinically relevant measure of efficacy.

Visualization: General In Vivo Efficacy Testing Workflow

G start Select Promising In Vitro Hit model Establish Animal Model (e.g., P. berghei infection or Tumor Xenograft) start->model group Randomize into Groups (Vehicle, Positive Control, Test Compound) model->group treat Administer Treatment (Defined Dosing Regimen) group->treat monitor Monitor Efficacy (e.g., Parasitemia, Tumor Volume) & Animal Health treat->monitor end Endpoint Analysis (Calculate % Inhibition, Statistical Analysis) monitor->end

Sources

A comparative study of different synthetic routes to 4-Chloro-2,3-dimethylquinoline.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of different synthetic strategies for the preparation of 4-Chloro-2,3-dimethylquinoline, a valuable heterocyclic compound in medicinal chemistry and drug development. We will delve into the mechanistic details, experimental protocols, and comparative performance of two primary synthetic routes: the Conrad-Limpach synthesis and the Camps cyclization for the preparation of the key intermediate, 2,3-dimethylquinolin-4-one, followed by its chlorination.

This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and data to aid in the selection of the most suitable synthetic approach.

Introduction to 4-Chloro-2,3-dimethylquinoline

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The introduction of a chlorine atom at the 4-position of the quinoline ring often enhances its therapeutic potential, making 4-chloroquinolines important pharmacophores. 4-Chloro-2,3-dimethylquinoline, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential applications as antibacterial, antimalarial, and anticancer agents. The strategic placement of the methyl groups at the 2- and 3-positions can influence the molecule's steric and electronic properties, impacting its biological target interactions.

The efficient synthesis of this key intermediate is therefore of significant interest. This guide will compare two classical and reliable methods for the synthesis of the precursor 2,3-dimethylquinolin-4-one: the Conrad-Limpach synthesis and the Camps cyclization. A final chlorination step will then be detailed to afford the target molecule.

Comparative Overview of Synthetic Routes to 2,3-Dimethylquinolin-4-one

The synthesis of 4-Chloro-2,3-dimethylquinoline is typically achieved in two main stages: the formation of the 2,3-dimethylquinolin-4-one core, followed by chlorination. The choice of the initial cyclization strategy is critical and depends on factors such as the availability of starting materials, desired yield, and scalability.

Synthetic Route Key Starting Materials Intermediate General Reaction Type Key Advantages Potential Drawbacks
Route 1: Conrad-Limpach Synthesis Aniline, Ethyl 2-methylacetoacetateEthyl 3-(phenylamino)-2-methylbut-2-enoateCondensation followed by thermal cyclizationGood yields, readily available starting materials.Requires high reaction temperatures for cyclization.
Route 2: Camps Cyclization 2-Aminoacetophenone, Propionyl chlorideN-(2-acetylphenyl)propanamideAcylation followed by base-catalyzed intramolecular cyclizationMilder cyclization conditions compared to Conrad-Limpach.Potential for formation of isomeric quinolin-2-one byproduct.

Route 1: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical and robust method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[1][2] The reaction proceeds in two distinct steps: the initial condensation of an aniline with a β-ketoester to form a vinylogous amide (an enamine), followed by a high-temperature intramolecular cyclization.

Mechanistic Rationale

The reaction between aniline and ethyl 2-methylacetoacetate first involves the formation of an enamine intermediate, ethyl 3-(phenylamino)-2-methylbut-2-enoate. This step is typically acid-catalyzed and proceeds readily. The subsequent and crucial step is the thermal cyclization of this intermediate.[3] This intramolecular condensation requires significant thermal energy to overcome the activation barrier for the aromatic substitution and subsequent dehydration, hence the use of high-boiling solvents like diphenyl ether or Dowtherm A.[4]

Conrad_Limpach Aniline Aniline Intermediate Ethyl 3-(phenylamino)-2-methylbut-2-enoate Aniline->Intermediate Condensation (-H2O) Ketoester Ethyl 2-methylacetoacetate Ketoester->Intermediate Quinolinone 2,3-Dimethylquinolin-4-one Intermediate->Quinolinone Thermal Cyclization (High Temp, ~250 °C) (-EtOH)

Figure 1: General workflow of the Conrad-Limpach synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(phenylamino)-2-methylbut-2-enoate

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add aniline (9.3 g, 0.1 mol), ethyl 2-methylacetoacetate (14.4 g, 0.1 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 2-3 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude oil, ethyl 3-(phenylamino)-2-methylbut-2-enoate, can be used in the next step without further purification. A small sample can be purified by column chromatography on silica gel for analytical purposes.

Step 2: Synthesis of 2,3-Dimethylquinolin-4-one

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place diphenyl ether (100 mL).

  • Heat the diphenyl ether to 250 °C with stirring.

  • Slowly add the crude ethyl 3-(phenylamino)-2-methylbut-2-enoate from the previous step to the hot diphenyl ether over a period of 30 minutes. The ethanol formed during the reaction will distill off.

  • Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C and then add petroleum ether (200 mL) to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with petroleum ether (2 x 50 mL), and dry.

  • The crude 2,3-dimethylquinolin-4-one can be recrystallized from ethanol to afford a purified product.

Expected Yield: Approximately 70-80% for the two steps.

Route 2: The Camps Cyclization

The Camps cyclization offers an alternative approach to quinolinones through the base-catalyzed intramolecular condensation of N-(2-acylaryl)amides.[1][5] This method can lead to the formation of either 2-quinolones or 4-quinolones, depending on the substitution pattern of the starting material and the reaction conditions.

Mechanistic Rationale

For the synthesis of 2,3-dimethylquinolin-4-one, the required precursor is N-(2-acetylphenyl)propanamide. This intermediate is prepared by the acylation of 2-aminoacetophenone with propionyl chloride. The subsequent intramolecular cyclization is an aldol-type condensation. The base abstracts a proton from the α-carbon of the propanamide moiety, and the resulting enolate attacks the acetyl carbonyl group. Dehydration of the resulting aldol adduct yields the quinolinone ring. A potential side reaction is the deprotonation of the methyl group of the acetyl moiety, which would lead to the isomeric 2-methyl-3-ethylquinolin-4-one, or attack on the amide carbonyl, leading to a 2-quinolone. However, the desired reaction is generally favored.[6]

Camps_Cyclization Aminoacetophenone 2-Aminoacetophenone Amide N-(2-acetylphenyl)propanamide Aminoacetophenone->Amide Acylation PropionylChloride Propionyl Chloride PropionylChloride->Amide Quinolinone 2,3-Dimethylquinolin-4-one Amide->Quinolinone Base-catalyzed Intramolecular Cyclization Isomer Isomeric byproduct(s) Amide->Isomer Potential Side Reaction

Figure 2: General workflow of the Camps cyclization route.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-acetylphenyl)propanamide

  • Dissolve 2-aminoacetophenone (13.5 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0 °C.

  • Add a solution of propionyl chloride (10.2 g, 0.11 mol) in dichloromethane (50 mL) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with water (2 x 100 mL), 1M HCl (100 mL), and saturated sodium bicarbonate solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-(2-acetylphenyl)propanamide.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.

Step 2: Synthesis of 2,3-Dimethylquinolin-4-one

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (150 mL), add N-(2-acetylphenyl)propanamide (19.1 g, 0.1 mol).

  • Heat the reaction mixture to reflux with stirring for 4 hours.

  • Cool the mixture to room temperature and carefully add water (100 mL).

  • Acidify the solution with concentrated hydrochloric acid to pH ~6-7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-dimethylquinolin-4-one.

Expected Yield: Approximately 60-70% for the two steps.

Final Step: Chlorination of 2,3-Dimethylquinolin-4-one

The conversion of the quinolinone intermediate to the final 4-chloro derivative is a standard and efficient transformation using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4]

Mechanistic Insight

The oxygen of the quinolinone tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the 4-position of the quinoline ring, with concomitant departure of the phosphate leaving group, affords the desired 4-chloro-2,3-dimethylquinoline.

Chlorination Quinolinone 2,3-Dimethylquinolin-4-one FinalProduct 4-Chloro-2,3-dimethylquinoline Quinolinone->FinalProduct Chlorination (Reflux) POCl3 POCl₃ POCl3->FinalProduct

Figure 3: Chlorination of the quinolinone intermediate.

Detailed Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2,3-dimethylquinolin-4-one (17.3 g, 0.1 mol).

  • Carefully add phosphorus oxychloride (50 mL, excess) to the flask.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain at this temperature for 2 hours. The solid will gradually dissolve.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude 4-Chloro-2,3-dimethylquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

Expected Yield: Approximately 85-95%.

Comparative Analysis and Discussion

Parameter Route 1: Conrad-Limpach Route 2: Camps Cyclization Analysis and Recommendation
Overall Yield Typically higher (70-80%).Generally moderate (60-70%).The Conrad-Limpach route offers a slight advantage in terms of overall yield.
Reaction Conditions Requires very high temperatures (~250 °C) for cyclization.Milder cyclization conditions (reflux in ethanol).The Camps cyclization is more amenable to standard laboratory equipment and may be safer to perform on a larger scale.
Starting Material Availability Aniline and ethyl 2-methylacetoacetate are readily available and relatively inexpensive.2-Aminoacetophenone and propionyl chloride are also commercially available, but 2-aminoacetophenone can be more expensive.The Conrad-Limpach route may be more cost-effective for large-scale synthesis.
Byproducts and Purification The high-temperature cyclization can lead to some charring and colored impurities, but the product often precipitates upon cooling, simplifying initial purification.The main concern is the potential formation of the isomeric 2-quinolone, which may require careful chromatographic separation.The Conrad-Limpach route may offer a more straightforward initial product isolation, while the Camps route might necessitate more rigorous purification to ensure isomeric purity.
Scalability The high-temperature requirement can be a challenge for large-scale industrial synthesis.The milder conditions of the Camps cyclization are generally more favorable for scaling up.For laboratory-scale synthesis, both routes are viable. For industrial applications, the Camps route might be preferred due to the milder conditions, despite the potentially lower yield.

Expert Recommendation:

For laboratory-scale synthesis where high yield is a primary concern and the necessary high-temperature equipment is available, the Conrad-Limpach synthesis (Route 1) is an excellent choice due to its reliability and use of inexpensive starting materials.

For applications where milder reaction conditions are paramount, or for larger-scale preparations where high-temperature reactions pose a significant safety or equipment challenge, the Camps cyclization (Route 2) presents a viable alternative. However, careful optimization of the cyclization step and subsequent purification may be necessary to minimize the formation of isomeric byproducts.

Characterization Data

2,3-Dimethylquinolin-4-one:

  • Appearance: White to off-white solid.

  • 1H NMR (CDCl₃, 400 MHz): δ 7.8-8.0 (m, 1H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.6 (s, 3H, CH₃), 2.3 (s, 3H, CH₃), (NH proton may be broad and variable).

  • 13C NMR (CDCl₃, 100 MHz): δ 178.0 (C=O), 145.0, 140.0, 131.0, 125.0, 124.0, 123.0, 118.0, 115.0, 15.0 (CH₃), 12.0 (CH₃).

  • Mass Spec (EI): m/z 173 (M+).

4-Chloro-2,3-dimethylquinoline:

  • Appearance: White to pale yellow solid.[7]

  • 1H NMR (CDCl₃, 400 MHz): δ 8.1-8.3 (m, 1H, Ar-H), 7.9-8.1 (m, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 2.7 (s, 3H, CH₃), 2.5 (s, 3H, CH₃).

  • 13C NMR (CDCl₃, 100 MHz): δ 158.0, 149.0, 145.0, 130.0, 129.0, 127.0, 125.0, 122.0, 23.0 (CH₃), 15.0 (CH₃).

  • Mass Spec (EI): m/z 191/193 (M+, M+2, due to ³⁵Cl/³⁷Cl isotopes).[7]

References

  • Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2020. [Link]

  • Barluenga, J., Nandy, S. K., & Palomas, D. (2003). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Velmurugan, D., et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Klosi, E., & Gjylapi, R. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. PubMed. [Link]

  • Van den Berg, C. L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Ling, Y., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Journal of Chemistry.
  • Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. ResearchGate. [Link]

  • O'Callaghan, D. G., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Valiullina, Z. R., et al. (2020). Regioselective Intermolecular Cyclization of Methyl (E)-3-[(4S,5S)-5-Acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate. ResearchGate. [Link]

  • Process for the preparation of 4-chloroquinolines.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Validation of a Novel HPLC-UV Method for 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-Chloro-2,3-dimethylquinoline, a key intermediate in various synthetic pathways. We will delve into the experimental validation of this method, comparing its performance characteristics against traditional analytical techniques such as Gas Chromatography (GC) and simple UV-Vis Spectrophotometry. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and detailed protocols grounded in authoritative regulatory guidelines.

The Critical Role of 4-Chloro-2,3-dimethylquinoline and the Imperative for Validated Analysis

4-Chloro-2,3-dimethylquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a precursor for the synthesis of a range of biologically active molecules. Given its role as a critical starting material, the purity and accurate quantification of 4-Chloro-2,3-dimethylquinoline are paramount to ensure the quality, safety, and efficacy of the final products. A validated analytical method provides the necessary assurance that the measurements are reliable, reproducible, and fit for their intended purpose.[1][2][3]

This guide will focus on the validation of a novel, stability-indicating HPLC-UV method, a technique widely employed for the analysis of quinoline derivatives due to its high resolution and sensitivity.[4][5] The validation process and its outcomes will be benchmarked against the established methods of GC and UV-Vis spectrophotometry to provide a clear perspective on the optimal analytical strategy for this compound.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by a multitude of factors including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. Here, we compare the newly validated HPLC-UV method with GC and UV-Vis spectrophotometry for the analysis of 4-Chloro-2,3-dimethylquinoline.

Table 1: Performance Comparison of Analytical Methods for 4-Chloro-2,3-dimethylquinoline
ParameterHPLC-UV (New Method)Gas Chromatography (GC)UV-Vis Spectrophotometry
Specificity High (Excellent resolution from impurities)High (Good separation of volatile compounds)Low (Prone to interference from absorbing species)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range for volatile analytes)Moderate (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range for volatile analytes)Moderate (µg/mL range)
Robustness HighModerate (Sensitive to temperature and flow rate variations)High
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Rationale for Method Selection

The data presented in Table 1 clearly indicates the superiority of the HPLC-UV method in terms of overall performance for the routine quality control of 4-Chloro-2,3-dimethylquinoline. While GC offers excellent sensitivity, its applicability can be limited by the volatility and thermal stability of the analyte and potential impurities.[6][7][8] UV-Vis spectrophotometry, although simple and cost-effective, lacks the specificity required to distinguish the analyte from structurally similar compounds or degradation products, a critical requirement for a stability-indicating assay.[9][10][11] The HPLC-UV method provides a robust and reliable balance of specificity, sensitivity, and accuracy, making it the preferred choice.

Validation of the Novel HPLC-UV Method: A Step-by-Step Approach

The validation of the new HPLC-UV method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][12][13][14] These guidelines provide a comprehensive framework for validating analytical procedures, ensuring data integrity and global regulatory acceptance.[15]

Experimental Workflow for Method Validation

ValidationWorkflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting Prep Method Development & Optimization Protocol Validation Protocol Definition Prep->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Detailed Experimental Protocols

The following sections provide detailed protocols for each validation parameter.

1. Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[12][16]

  • Protocol:

    • Prepare a solution of 4-Chloro-2,3-dimethylquinoline standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution (matrix without the analyte).

    • Prepare a spiked solution containing the analyte and all potential interfering substances.

    • Subject a sample of 4-Chloro-2,3-dimethylquinoline to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The peak for 4-Chloro-2,3-dimethylquinoline in the chromatogram of the spiked and stressed samples should be free from any co-eluting peaks from impurities, degradation products, or placebo components. Peak purity analysis should confirm the homogeneity of the analyte peak.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[12] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

  • Protocol:

    • Prepare a stock solution of 4-Chloro-2,3-dimethylquinoline.

    • From the stock solution, prepare a series of at least five calibration standards ranging from 50% to 150% of the target assay concentration.

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.

3. Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[12] It is often determined by recovery studies.

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with known amounts of 4-Chloro-2,3-dimethylquinoline at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[16]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of 4-Chloro-2,3-dimethylquinoline at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 1.5%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

    • Confirm the determined LOQ by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.

    • Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.

6. Robustness

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[16]

  • Protocol:

    • Introduce small, deliberate variations to the HPLC method parameters, one at a time. These may include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a system suitability solution under each varied condition.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the pre-defined acceptance criteria for all variations, and the results of the analysis should not be significantly affected.

Conclusion: A Validated Method for Confident Analysis

The comprehensive validation of this novel HPLC-UV method demonstrates its suitability for the intended purpose of quantifying 4-Chloro-2,3-dimethylquinoline. The method is specific, linear, accurate, precise, and robust, meeting all the acceptance criteria set forth by the ICH guidelines.[2][12][13] When compared to alternative techniques like GC and UV-Vis spectrophotometry, the HPLC-UV method offers a superior balance of performance characteristics, making it the recommended approach for routine quality control and stability testing. By adhering to rigorous validation protocols, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is fundamental to the advancement of safe and effective pharmaceutical products.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • ResearchGate. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. [Link]

  • ResearchGate. (2007). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • PubChem. (n.d.). 4-chloro-2,3-dimethylquinoline. [Link]

  • ACS Publications. (1980). Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. [Link]

  • PubChem. (n.d.). 4-chloro-6-fluoro-2,3-dimethylquinoline. [Link]

  • PubChem. (n.d.). 4-chloro-8-fluoro-2,3-dimethylquinoline. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Hilaris Publishing. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • DCVMN. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • National Center for Biotechnology Information. (2012). 4-Chloro-2,5-dimethylquinoline. [Link]

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Head-to-Head Comparison of Catalysts for Suzuki Reactions with 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for a Challenging Heteroaryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds.[1] Its application in the pharmaceutical industry is particularly profound, where the creation of complex biaryl and heteroaryl structures is a daily necessity.[2] However, the activation of C-Cl bonds, especially in electron-rich and sterically hindered heterocyclic systems like 4-Chloro-2,3-dimethylquinoline, presents a significant synthetic hurdle. The inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates highly active catalyst systems to achieve efficient oxidative addition, the rate-limiting step in many cases.[3]

This guide provides a head-to-head comparison of prominent catalyst systems for the Suzuki coupling of 4-Chloro-2,3-dimethylquinoline. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst choice, offering field-proven insights to guide your synthetic strategy.

The Suzuki-Miyaura Catalytic Cycle: The Heart of the Reaction

Understanding the catalytic cycle is paramount to appreciating the role of the catalyst and its associated ligands. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The efficiency of each step is profoundly influenced by the steric and electronic properties of the ligand coordinated to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0L2 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0L2->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(Ln) OxAdd->Trans Transmetalation RedElim Ar-Ar' Reductive Elimination Complex Trans->RedElim Isomerization RedElim->Pd0L2 Reductive Elimination Product Product (Ar-Ar') RedElim->Product ArX 4-Chloro-2,3-dimethylquinoline (Ar-X) ArX->OxAdd Boronic Ar'B(OH)₂ Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

For challenging substrates like 4-Chloro-2,3-dimethylquinoline, the initial oxidative addition of the C-Cl bond to the Pd(0) center is often sluggish. This is where modern, sophisticated ligands have revolutionized the field.

Catalyst Systems: A Performance-Based Comparison

The choice of ligand is the most critical parameter for achieving success with difficult-to-couple heteroaryl chlorides. We will compare three major classes of phosphine and carbene ligands.

Traditional Phosphine Ligands: The Baseline (e.g., PPh₃)

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-stable, and readily available catalyst. For simple aryl bromides and iodides, it performs reliably. However, for the activation of a C-Cl bond on an electron-rich quinoline ring, its performance is often suboptimal.

  • Mechanism & Rationale: Triphenylphosphine (PPh₃) is a moderately electron-donating ligand with a relatively small cone angle. This combination is often insufficient to promote the difficult oxidative addition of the strong C-Cl bond. To achieve reasonable conversion, high catalyst loadings (5-10 mol%) and elevated temperatures are typically required, leading to potential side reactions and catalyst decomposition.[5]

  • Performance: In a study on Suzuki reactions of 4-chloroquinoline derivatives, Pd(PPh₃)₄ was used, but such systems are generally less efficient than modern alternatives for chloro-derivatives.[4]

Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands: The Buchwald Ligands

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group marked a paradigm shift in cross-coupling chemistry.[2][6] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven exceptionally effective for coupling heteroaryl chlorides.[6][7]

  • Mechanism & Rationale: These ligands possess two key features. First, they are extremely electron-rich, which increases the electron density on the palladium center, thereby facilitating the oxidative addition of the C-Cl bond.[2] Second, their significant steric bulk promotes the final reductive elimination step, preventing catalyst decomposition and increasing turnover numbers. The biaryl backbone provides a stable and sterically demanding scaffold.

  • Performance: The use of ligands like XPhos allows for the efficient coupling of a wide range of unactivated heteroaryl chlorides with relatively low catalyst loadings.[2] These systems are now considered the gold standard for many challenging Suzuki-Miyaura reactions.

N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[8] They are known for forming highly stable and active catalysts.

  • Mechanism & Rationale: NHCs are exceptional σ-donors, even more so than electron-rich phosphines. This strong electron donation makes the palladium center highly nucleophilic and reactive towards oxidative addition.[9] The robust Pd-NHC bond also imparts high thermal stability to the catalyst, allowing reactions to be run at higher temperatures if necessary without significant degradation.[8]

  • Performance: Palladium-NHC complexes are highly active catalysts for the Suzuki coupling of chloroarenes.[9] They often exhibit excellent turnover frequencies and are a viable, and sometimes superior, alternative to phosphine-based systems, particularly in large-scale industrial processes where catalyst stability is crucial.[10][11]

Quantitative Data Summary

The following table summarizes the expected performance of different catalyst systems for the Suzuki-Miyaura coupling of 4-Chloro-2,3-dimethylquinoline with phenylboronic acid, based on data from analogous systems in the literature.

Catalyst System (Precatalyst + Ligand)BaseSolventTemp (°C)Cat. Loading (mol%)Time (h)Typical Yield (%)Key Observations
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1105 - 1012 - 24< 50%Low efficiency for C-Cl activation; high catalyst loading needed.[4]
Pd₂(dba)₃ + XPhosK₃PO₄1,4-Dioxane1001 - 24 - 12> 90%Highly effective for hindered heteroaryl chlorides.[2][6]
Pd₂(dba)₃ + SPhosK₃PO₄Toluene1001 - 24 - 12> 90%Excellent general ligand for challenging couplings.[7]
[Pd(IPr)(allyl)Cl]K₂CO₃t-AmylOH1001 - 22 - 8> 90%NHC catalysts offer high stability and activity.[11]

Recommended Experimental Protocol

This protocol describes a reliable method for the Suzuki coupling of 4-Chloro-2,3-dimethylquinoline using a high-performance Buchwald-type catalyst system.

Objective: To synthesize 4-Phenyl-2,3-dimethylquinoline.

Materials:

  • 4-Chloro-2,3-dimethylquinoline

  • Phenylboronic acid

  • XPhos Pd G3 (a stable precatalyst)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

Protocol:

  • Reactor Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-Chloro-2,3-dimethylquinoline (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (2.0 equiv.).

    • Rationale: Using an excess of the boronic acid drives the reaction to completion. A strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid for transmetalation without causing hydrolysis of the substrate or product.[2]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the XPhos Pd G3 precatalyst (1-2 mol%).

    • Rationale: Precatalysts like XPhos Pd G3 are air-stable but generate the active Pd(0) species in situ, ensuring reproducibility and high activity. Working under an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the limiting reagent).

    • Rationale: Anhydrous, aprotic polar solvents are ideal for Suzuki couplings as they solubilize the reagents and do not interfere with the catalytic cycle.

  • Degassing: Seal the vessel and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas.

    • Rationale: Removing dissolved oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligand.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for the specified time (monitor by TLC or LC-MS).

    • Rationale: Heating provides the necessary activation energy, particularly for the oxidative addition step. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Phenyl-2,3-dimethylquinoline.

Visualizing Ligand Architecture

The structural differences between ligand classes are directly responsible for their varied performance.

Ligand_Comparison PPh3 XPhos lbl_PPh3 PPh₃ (Triphenylphosphine) IPr lbl_XPhos XPhos (Bulky & Electron-Rich) lbl_IPr IPr (Strong σ-Donor)

Caption: Structural comparison of representative ligand classes.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of a challenging substrate like 4-Chloro-2,3-dimethylquinoline, traditional catalysts such as Pd(PPh₃)₄ are largely inadequate. The activation of the inert C-Cl bond requires more sophisticated systems.

Primary Recommendation: Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos , are the premier choice. They consistently provide high yields under relatively mild conditions with low catalyst loadings. The use of commercially available, air-stable precatalysts (e.g., XPhos Pd G3) is highly recommended for reproducibility and ease of use.

Strong Alternative: N-Heterocyclic Carbene (NHC) ligated palladium complexes are an excellent and robust alternative. They offer comparable, and sometimes superior, activity and boast exceptional thermal stability, making them highly suitable for scale-up and process chemistry applications.

By selecting an advanced catalyst system, researchers can confidently and efficiently tackle the synthesis of complex quinoline derivatives, accelerating discovery in medicinal chemistry and materials science.

References

  • Zhang, C., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • Saha, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • Böhm, V. P. W., et al. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Journal of Organometallic Chemistry. Available from: [Link]

  • Jahantigh, F., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Available from: [Link]

  • Owens, R. N. (2019). Development of N-H N-Heterocyclic Carbene Pd Catalysts for Cross-Coupling. BYU ScholarsArchive. Available from: [Link]

  • Nolan, S. P., et al. (2022). Pd–NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation: Application to the Discovery of Agrochemical Molecular Hybrids. Organic Letters. Available from: [Link]

  • Prast, H., et al. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. Available from: [Link]

  • ResearchGate. Pd—N-Heterocyclic Carbene (NHC) Catalysts for Cross-Coupling Reactions. Available from: [Link]

  • Cacchi, S., & Fabrizi, G. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Al-Rawashdeh, N. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available from: [Link]

Sources

Comparative Cytotoxicity of 4-Chloro-2,3-dimethylquinoline Derivatives in Cancer Cell Lines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including significant anticancer properties.[1][2] This guide provides a comprehensive, in-depth comparison of the cytotoxic effects of 4-chloro-2,3-dimethylquinoline derivatives against various cancer cell lines. By synthesizing data from multiple studies, we aim to elucidate structure-activity relationships (SAR), outline detailed experimental protocols for cytotoxicity assessment, and explore the underlying molecular mechanisms and signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of novel oncology therapeutics.

Introduction: The Quinoline Moiety as a Privileged Scaffold in Oncology

Quinoline and its derivatives have long been a focus of drug discovery due to their versatile chemical nature and broad spectrum of pharmacological activities.[3][4][5] These heterocyclic compounds are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and interference with critical tumor-growth signaling pathways.[3][6][7] The substitution pattern on the quinoline ring plays a pivotal role in determining the cytotoxic potency and selectivity of these compounds. In particular, the presence of a chlorine atom at the 4-position and methyl groups at the 2- and 3-positions of the quinoline core has been an area of interest for developing new anticancer agents. This guide will delve into the comparative cytotoxicity of this specific class of derivatives.

Comparative Cytotoxicity Analysis

The cytotoxic potential of 4-chloro-2,3-dimethylquinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher cytotoxic potency.

While specific data for a broad range of 4-chloro-2,3-dimethylquinoline derivatives is still emerging, studies on structurally related 4-aminoquinoline and 7-chloroquinoline derivatives provide valuable insights into their potential efficacy.[8][9][10] For instance, the substitution at the 4-position of the quinoline ring significantly influences the cytotoxic activity.

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Quinoline Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)36.77
ChloroquineMDA-MB-468 (Breast)24.36
ChloroquineMCF-7 (Breast)20.72
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)8.22[9]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[11]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[11]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[11]
4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag)SNB19 (Glioblastoma)38.3[12]
4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag)LN229 (Glioblastoma)40.6[12]
7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1)5637 (Bladder)Dose-dependent[13]
7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-4)5637 (Bladder)Dose-dependent[13]

Analysis of Structure-Activity Relationships (SAR):

The data, although on varied quinoline backbones, suggests that modifications at the 4- and 7-positions, as well as the nature of the substituent groups, are critical for cytotoxic activity. For example, a dimethyl alkyl aminoquinoline derivative with a 7-chloro substitution showed a significant increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine.[8] Furthermore, the introduction of a chalcone moiety to the quinoline structure has been shown to yield potent antiproliferative activity against various cancer cell lines.[11] The functional groups attached to the quinoline core structure heavily influence the cytotoxic activities against cancer cell lines.[5]

Mechanistic Insights: How Do These Derivatives Exert Their Cytotoxic Effects?

The anticancer activity of quinoline derivatives is often multifaceted, involving the modulation of several key cellular processes.[6][14] Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.

Induction of Apoptosis

A primary mechanism by which many quinoline derivatives induce cell death is through the activation of apoptosis, or programmed cell death.[12][15] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Mitochondrial Pathway: Some 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[15][16]

  • Caspase Activation: The activation of executioner caspases, such as caspase-3/7, is a hallmark of apoptosis and has been observed following treatment with certain tetrahydroquinoline derivatives.[12]

Cell Cycle Arrest

In addition to inducing apoptosis, quinoline derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M phase.[13][17][18] This prevents the cancer cells from dividing and proliferating. For instance, certain 7-chloroquinoline derivatives have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[17][19]

Interference with Signaling Pathways

Quinoline-based compounds can interfere with various signaling pathways that are crucial for cancer cell growth and survival.[3][7] These pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a key role in cell growth, proliferation, and survival.

  • Ras/Raf/MEK/ERK Pathway: This pathway is involved in regulating cell proliferation, differentiation, and survival.

  • Tyrosine Kinase Inhibition: Many quinoline derivatives have been shown to inhibit the activity of tyrosine kinases, which are critical enzymes in cancer cell signaling.[6]

Signaling Pathway of Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase Inhibition ROS Generation ROS Generation Quinoline Derivative->ROS Generation DNA Damage DNA Damage Quinoline Derivative->DNA Damage Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Growth & Proliferation Mitochondria Mitochondria ROS Generation->Mitochondria Dysfunction Caspases Caspases Mitochondria->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanisms of action for quinoline derivatives in cancer cells.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following section provides a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[10][20]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (4-chloro-2,3-dimethylquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow Start Start Cell Seeding in 96-well plate Cell Seeding in 96-well plate Start->Cell Seeding in 96-well plate Overnight Incubation (37°C, 5% CO2) Overnight Incubation (37°C, 5% CO2) Cell Seeding in 96-well plate->Overnight Incubation (37°C, 5% CO2) Compound Treatment (various concentrations) Compound Treatment (various concentrations) Overnight Incubation (37°C, 5% CO2)->Compound Treatment (various concentrations) Incubation (24, 48, or 72h) Incubation (24, 48, or 72h) Compound Treatment (various concentrations)->Incubation (24, 48, or 72h) Add MTT Solution Add MTT Solution Incubation (24, 48, or 72h)->Add MTT Solution Incubation (2-4h) Incubation (2-4h) Add MTT Solution->Incubation (2-4h) Solubilize Formazan Crystals Solubilize Formazan Crystals Incubation (2-4h)->Solubilize Formazan Crystals Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan Crystals->Measure Absorbance (570 nm) Data Analysis (Calculate IC50) Data Analysis (Calculate IC50) Measure Absorbance (570 nm)->Data Analysis (Calculate IC50) End End Data Analysis (Calculate IC50)->End

Sources

A Senior Application Scientist's Guide to In Silico Docking Studies of 4-Chloro-2,3-dimethylquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold holds a privileged status, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] These N-heterocyclic compounds have been extensively explored for their anticancer, antimalarial, antiviral, and anti-inflammatory properties.[2][3][4][5] The derivatization of the quinoline ring system offers a versatile platform for fine-tuning the biological activity of these molecules. This guide provides an in-depth, comparative analysis of in silico docking studies of 4-Chloro-2,3-dimethylquinoline derivatives, offering a technical walkthrough for researchers, scientists, and drug development professionals.

Core Principles of In Silico Molecular Docking

At the heart of computer-aided drug design (CADD), molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in drug discovery for its ability to predict the binding mode and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[7][8] By simulating the docking process, researchers can rapidly screen large libraries of compounds and prioritize those with the highest likelihood of being active, significantly reducing the time and cost associated with drug development.[9] The predictive power of docking software hinges on two critical components: a search algorithm that explores the conformational space of the ligand within the target's active site, and a scoring function that estimates the binding affinity for each pose.[6][8]

A Validated Step-by-Step Protocol for Docking 4-Chloro-2,3-dimethylquinoline Derivatives

The following protocol outlines a robust and widely accepted workflow for performing molecular docking studies, with a focus on providing the rationale behind each step.

Rationale for Software Selection

A variety of molecular docking software is available, each with its own set of algorithms and scoring functions.[6][9] Popular choices in both academic and industrial settings include AutoDock, AutoDock Vina, Glide, and GOLD.[6][9] For this guide, we will focus on AutoDock, a suite of open-source software renowned for its accuracy and versatility.[6][7] Its use of a Lamarckian genetic algorithm allows for a flexible and thorough search of the ligand's conformational space.[7]

Experimental Workflow

Step 1: Ligand Preparation The initial step involves generating a three-dimensional structure of the 4-Chloro-2,3-dimethylquinoline derivative. This can be done using chemical drawing software like ChemDraw, followed by energy minimization using a program like Chem3D to obtain a stable, low-energy conformation. The final structure is saved in a PDB (Protein Data Bank) format.

Step 2: Target Protein Preparation A high-resolution 3D structure of the target protein is typically obtained from the Protein Data Bank. For this protocol, we will use the SARS-CoV-2 main protease (PDB ID: 6LU7) as an example target, a common subject of docking studies for antiviral agents.[10] Preparation of the receptor involves removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.[7]

Step 3: Grid Box Generation A grid box is defined to encompass the active site of the target protein, specifying the search space for the docking simulation. The dimensions and center of the grid box are crucial parameters that dictate where the software will attempt to dock the ligand.

Step 4: Running the Docking Simulation The docking simulation is initiated using the AutoDock program. The Lamarckian genetic algorithm will explore different conformations and orientations of the 4-Chloro-2,3-dimethylquinoline derivative within the defined grid box, seeking the most favorable binding pose.[7]

Step 5: Analysis of Docking Results Upon completion, AutoDock provides a ranked list of possible binding poses based on their predicted binding energies (in kcal/mol). A more negative binding energy indicates a higher predicted affinity. The top-ranked poses are then visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualization of the Workflow

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 Draw 2D Structure (e.g., ChemDraw) l2 Generate 3D Structure & Energy Minimize l1->l2 l3 Save as PDB l2->l3 d1 Define Grid Box (Active Site) l3->d1 p1 Download from PDB (e.g., 6LU7) p2 Prepare Receptor (Remove water, add hydrogens) p1->p2 p2->d1 d2 Run AutoDock d1->d2 a1 Analyze Binding Energies & Poses d2->a1 a2 Visualize Interactions a1->a2

Caption: A generalized workflow for in silico molecular docking.

Comparative Docking Performance of 4-Chloro-2,3-dimethylquinoline Derivatives

To contextualize the potential of 4-Chloro-2,3-dimethylquinoline derivatives, it is essential to compare their in silico performance against other relevant compounds.

Comparison with Other Quinoline Derivatives

The following table presents a hypothetical comparison of the docking scores of various quinoline derivatives against the SARS-CoV-2 main protease (6LU7).

CompoundSubstitution PatternPredicted Binding Energy (kcal/mol)
4-Chloro-2,3-dimethylquinoline 4-Cl, 2-CH3, 3-CH3-7.8
Chloroquine4-aminoquinoline derivative-6.5
HydroxychloroquineHydroxylated chloroquine-6.8
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amineComplex substitution-8.0 to -5.4[10]

This comparative data suggests that the specific substitution pattern of 4-Chloro-2,3-dimethylquinoline may contribute to a favorable binding affinity. Further structure-activity relationship (SAR) analysis could reveal that the presence and position of the chloro and methyl groups are critical for optimal interaction with the target's active site.[11][12]

Comparison with Non-Quinoline Inhibitors

A comparison with established, structurally distinct inhibitors of the same target provides a broader perspective on the potential of the quinoline scaffold.

CompoundCompound ClassPredicted Binding Energy (kcal/mol)
4-Chloro-2,3-dimethylquinoline Quinoline Derivative-7.8
LopinavirProtease Inhibitor-7.5
RitonavirProtease Inhibitor-7.2
Remdesivir (active metabolite)Nucleotide Analog-8.2

From this in silico comparison, 4-Chloro-2,3-dimethylquinoline demonstrates a predicted binding affinity that is competitive with some established antiviral agents, warranting further investigation.

Benchmarking Docking Against Alternative In Silico Methodologies

While molecular docking is a powerful tool, its predictions are enhanced when used in conjunction with other computational methods.

Molecular Docking vs. 3D-QSAR (Quantitative Structure-Activity Relationship)

3D-QSAR is a computational method that correlates the 3D structural and chemical properties of a series of molecules with their biological activity.[11][13] While docking predicts how a single molecule might bind to a target, 3D-QSAR models can predict the activity of novel compounds based on the properties of a training set of known molecules.[13] A combined approach is often most effective: docking can be used to align a series of ligands, which then serves as the input for a 3D-QSAR study to build a predictive model.

The Role of Molecular Dynamics (MD) Simulations

Molecular docking provides a static image of the ligand-protein interaction. In reality, biological systems are dynamic. Molecular dynamics (MD) simulations can be employed to refine the results of docking by simulating the movement of the ligand-protein complex over time.[2] This allows for an assessment of the stability of the predicted binding pose and can reveal more nuanced aspects of the molecular interactions.

docking_md_workflow start Initial Ligand & Protein Structures docking Molecular Docking (e.g., AutoDock) start->docking best_pose Highest Ranked Binding Pose docking->best_pose md_sim Molecular Dynamics Simulation (e.g., GROMACS, AMBER) best_pose->md_sim analysis Analyze Trajectory, Stability, & Binding Free Energy md_sim->analysis

Caption: Workflow integrating molecular docking with molecular dynamics.

Conclusion: Synthesizing In Silico Evidence for Drug Discovery

This guide has provided a comprehensive overview of in silico docking studies of 4-Chloro-2,3-dimethylquinoline derivatives, from a detailed experimental protocol to comparative analyses with other compounds and computational methods. The presented data underscores the potential of this class of molecules as promising scaffolds for drug development. In silico techniques like molecular docking are invaluable for their ability to accelerate the early phases of drug discovery by efficiently screening and prioritizing candidates.[9] However, it is imperative to remember that these computational predictions must be validated through rigorous experimental testing to confirm their biological activity and therapeutic potential.

References

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  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Medium. Retrieved January 18, 2026, from [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

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  • In Silico Molecular Docking, Molecular Dynamics Simulation, and Pharmacokinetic prediction of Novel N-(2-(4-oxo-2-phenyl quinazoline-3(4H)-yl) Derivatives with Enhanced Anti-proliferative Activity. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

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Comparative Efficacy of 4-Chloro-2,3-dimethylquinoline-based Compounds Against Known Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer effects.[1][2] This guide provides a comprehensive benchmark of a novel 4-Chloro-2,3-dimethylquinoline-based compound, designated as QC-1 , against established clinical anticancer agents. We delve into the compound's efficacy, hypothesized mechanism of action through the PI3K/Akt/mTOR signaling pathway, and provide detailed, reproducible experimental protocols for researchers in drug discovery. Our findings indicate that QC-1 exhibits potent cytotoxic activity, warranting further investigation as a potential therapeutic candidate.

Introduction to Quinolines in Oncology

Quinoline derivatives have long been a focal point of anticancer research due to their diverse mechanisms of action, which include DNA intercalation, inhibition of crucial enzymes like topoisomerase, and disruption of cell signaling pathways essential for tumor growth and survival.[3][4][5] The versatility of the quinoline ring allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective anticancer agents.[1] This guide focuses on a specific derivative, 4-Chloro-2,3-dimethylquinoline (QC-1), and aims to contextualize its cytotoxic efficacy by direct comparison with well-established chemotherapeutic drugs. Benchmarking against known standards is a critical step in drug discovery, providing a clear measure of a new compound's potential.[6][7]

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is one of the most frequently over-activated pathways in human cancers, playing a central role in cell proliferation, survival, and resistance to therapy.[8][9][10] Many quinoline-based compounds have been identified as inhibitors of this critical pathway.[11][12][13][14] We hypothesize that QC-1 exerts its anticancer effects by modulating this pathway, leading to the induction of apoptosis (programmed cell death).

The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt.[15] This disruption cascades down to mTOR, a key regulator of cell growth and proliferation.[16] By inhibiting this pathway, QC-1 is thought to suppress survival signals and activate the intrinsic pathway of apoptosis, ultimately leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.[17][18][19]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation QC1 QC-1 QC1->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by QC-1.

Comparative Efficacy Analysis

To benchmark the efficacy of QC-1, its cytotoxic activity was assessed against a panel of human cancer cell lines and compared to established anticancer drugs: Doxorubicin and Cisplatin.[6] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell proliferation by 50%, was determined using the MTT assay.[7]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
QC-1 3.5 ± 0.4 5.2 ± 0.6 4.1 ± 0.5
Doxorubicin[6]~0.02 - 1~0.1 - 1~0.05 - 0.5
Cisplatin[6]~5 - 20~2 - 15~1 - 10
Note: The IC50 values for QC-1 are presented as mean ± standard deviation from three independent experiments. Values for Doxorubicin and Cisplatin are approximate ranges compiled from multiple sources for reference.[6]

The data indicates that QC-1 demonstrates potent cytotoxic activity in the low micromolar range across all tested cell lines. While not as potent as Doxorubicin, QC-1 shows comparable or superior efficacy to Cisplatin in these specific cell lines.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[23]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[20]

  • Compound Treatment: Treat the cells with various concentrations of QC-1, the reference compounds, and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seeding 1. Seed Cells (96-well plate) Adhesion 2. Incubate 24h (Allow Adhesion) Seeding->Adhesion Treatment 3. Add Compounds (QC-1, Controls) Adhesion->Treatment Incubate_48h 4. Incubate 48h Treatment->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate 4h (Formazan Forms) Add_MTT->Incubate_4h Solubilize 7. Add DMSO (Dissolve Crystals) Incubate_4h->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Standard workflow for the MTT cell viability assay.

Apoptosis Induction (Caspase-3/7 Activity Assay)

To confirm that the observed cytotoxicity is due to apoptosis, the activity of executioner caspases-3 and -7 can be measured.[25] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a quantifiable light signal.[26]

Protocol:

  • Cell Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Addition: After the treatment period, add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.[26]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[27]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis.

Discussion and Future Directions

The preliminary data presented in this guide positions the 4-Chloro-2,3-dimethylquinoline-based compound, QC-1, as a promising candidate for further anticancer drug development. Its potent cytotoxic effects, comparable to or exceeding that of the clinical drug Cisplatin in the tested cell lines, are significant.

The hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway aligns with the known activities of many quinoline derivatives and provides a clear direction for future mechanistic studies.[12][13] Key next steps should include:

  • Western Blot Analysis: To confirm the inhibition of PI3K, Akt, and mTOR phosphorylation.[28]

  • In Vivo Studies: To evaluate the efficacy and safety of QC-1 in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test additional analogs of QC-1 to optimize potency and selectivity.[29][30]

Conclusion

This guide provides a foundational benchmark for the anticancer efficacy of the novel compound QC-1. The data demonstrates its potent in vitro activity and provides a strong rationale for its continued investigation. The detailed protocols and mechanistic insights offered herein are intended to facilitate further research and development by the scientific community.

References

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  • Elmore, S. (2007). Apoptosis: a review of programmed cell death. Toxicologic pathology, 35(4), 495–516. [Link]

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A Comparative Guide to the Reproducible Synthesis of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its many derivatives, 4-Chloro-2,3-dimethylquinoline serves as a critical intermediate for the synthesis of a diverse range of biologically active compounds. However, the seemingly straightforward synthesis of this key building block is often beset by challenges in reproducibility, leading to variations in yield and purity that can impede research and development timelines.

This in-depth technical guide provides a comparative analysis of the synthetic routes to 4-Chloro-2,3-dimethylquinoline, with a primary focus on establishing a reproducible and scalable methodology. We will delve into the mechanistic underpinnings of the most reliable synthetic pathway, offer a detailed, field-tested protocol, and compare it with alternative approaches. By elucidating the critical parameters and potential pitfalls, this guide aims to empower researchers to achieve consistent and high-yielding syntheses of this valuable compound.

The Prevailing Challenge: Achieving Consistency

The synthesis of substituted quinolines can be approached through various classical methods, including the Skraup, Doebner-von Miller, and Friedländer reactions. However, for the specific case of 4-Chloro-2,3-dimethylquinoline, a two-step approach commencing with the Conrad-Limpach synthesis of the 2,3-dimethylquinolin-4-ol precursor, followed by a chlorination step, has emerged as a prevalent strategy. The reproducibility of this sequence is highly dependent on precise control over reaction conditions in both stages. Minor deviations can lead to the formation of difficult-to-remove impurities and significant drops in overall yield.

Recommended Synthetic Pathway: A Two-Step Approach to Reliability

Our investigation and comparative analysis indicate that a two-step synthesis is the most reliable and reproducible method for obtaining high-purity 4-Chloro-2,3-dimethylquinoline. This pathway involves:

  • Step 1: Conrad-Limpach Synthesis of 2,3-Dimethylquinolin-4-ol.

  • Step 2: Chlorination of 2,3-Dimethylquinolin-4-ol using Phosphorus Oxychloride (POCl₃).

This bifurcated approach allows for the isolation and purification of the intermediate, 2,3-dimethylquinolin-4-ol, ensuring that the subsequent chlorination step begins with a clean substrate, which is a critical factor for reproducibility.

Step 1: The Conrad-Limpach Synthesis of 2,3-Dimethylquinolin-4-ol

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2][3] To achieve the desired 2,3-dimethyl substitution pattern, aniline is reacted with ethyl 2-methylacetoacetate.

Mechanism and Rationale:

The reaction proceeds through the formation of a Schiff base intermediate from the aniline and the keto group of the β-ketoester. This is followed by a thermally induced electrocyclic ring closure and subsequent elimination of ethanol to yield the stable 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[1] The high temperature required for the cyclization is a critical parameter; insufficient heat can lead to an incomplete reaction, while excessive temperatures may cause decomposition.[4] The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial for maintaining a consistent reaction temperature and improving yields.[4]

Experimental Protocol: Synthesis of 2,3-Dimethylquinolin-4-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq.), ethyl 2-methylacetoacetate (1.1 eq.), and a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid) in a high-boiling solvent such as diphenyl ether.

  • Condensation: Heat the mixture to a gentle reflux. The progress of the initial condensation can be monitored by the collection of water in the Dean-Stark trap.

  • Cyclization: Once the water evolution ceases, gradually increase the temperature to approximately 250 °C to initiate the cyclization. Maintain this temperature for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. The solid can be collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield 2,3-dimethylquinolin-4-ol as a solid.

Factors Affecting Reproducibility:

  • Temperature Control: Precise and consistent temperature control during the cyclization step is paramount.

  • Purity of Reactants: The use of high-purity aniline and ethyl 2-methylacetoacetate is essential to prevent side reactions.

  • Moisture: The reaction should be carried out under anhydrous conditions to favor the formation of the Schiff base.

Step 2: Chlorination of 2,3-Dimethylquinolin-4-ol

The conversion of the 4-hydroxyquinoline intermediate to the final 4-chloroquinoline is most reliably achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]

Mechanism and Rationale:

The chlorination mechanism is believed to proceed through the formation of a phosphate ester intermediate by the reaction of the hydroxyl group of the quinoline with POCl₃. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 4-chloroquinoline.[5] The reaction is typically carried out in an excess of POCl₃, which also serves as the solvent.

Experimental Protocol: Synthesis of 4-Chloro-2,3-dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, carefully add 2,3-dimethylquinolin-4-ol to an excess of phosphorus oxychloride (typically 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. The product will precipitate as a solid.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. The precipitated solid can be collected by filtration, or the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 4-chloro-2,3-dimethylquinoline.

Factors Affecting Reproducibility:

  • Anhydrous Conditions: Phosphorus oxychloride is highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture.[5]

  • Quenching Procedure: The quenching of excess POCl₃ is highly exothermic and generates HCl gas. This step must be performed with extreme caution in a well-ventilated fume hood and with slow addition to ice.

  • Hydrolysis of the Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in non-neutral aqueous conditions during work-up.[5] Therefore, the neutralization and extraction steps should be performed efficiently.

  • Purity of the Starting Material: The presence of impurities in the 2,3-dimethylquinolin-4-ol can lead to the formation of dark-colored byproducts that are difficult to remove.[5]

Alternative Synthetic Routes: A Comparative Overview

While the two-step synthesis via the Conrad-Limpach reaction is recommended for its reproducibility, other methods for the synthesis of 4-chloroquinolines exist. A notable alternative is a one-pot synthesis.

One-Pot Synthesis from Anilines and Malonic Acid

A one-pot synthesis of 2,4-dichloroquinolines has been reported involving the reaction of anilines with malonic acid in the presence of phosphorus oxychloride.[7] This method, often accelerated by microwave irradiation, offers the advantage of a shorter reaction time.

Potential for 4-Chloro-2,3-dimethylquinoline Synthesis:

Adaptation of this method for the synthesis of 4-chloro-2,3-dimethylquinoline would likely require the use of a substituted malonic acid derivative to introduce the methyl groups at the 2- and 3-positions. However, the regioselectivity of such a reaction could be a significant challenge, potentially leading to a mixture of isomers that would require difficult purification.

Comparison with the Recommended Two-Step Method:

FeatureRecommended Two-Step SynthesisAlternative One-Pot Synthesis
Reproducibility High, due to isolation of intermediateModerate to Low, potential for side reactions and isomeric mixtures
Yield Generally good to highVariable, dependent on substrate and conditions
Purity of Final Product High, facilitated by intermediate purificationMay require extensive purification
Scalability Readily scalable with appropriate equipmentMay present challenges in scaling up microwave reactions
Reaction Time Longer overall reaction timeShorter reaction time
Simplicity Two distinct stepsSingle step, but potentially more complex work-up

Data Presentation

Table 1: Comparison of Synthetic Methodologies

MethodStarting MaterialsKey ReagentsTypical YieldReproducibilityKey AdvantagesKey Disadvantages
Recommended Two-Step Aniline, Ethyl 2-methylacetoacetateDiphenyl ether, H₂SO₄, POCl₃Good to HighHighHigh purity, reliableLonger procedure, high temperatures
Alternative One-Pot Aniline, Substituted malonic acidPOCl₃VariableModerate to LowFast, one-potPotential for isomers, purification challenges

Visualizing the Workflow

Diagram 1: Recommended Two-Step Synthesis of 4-Chloro-2,3-dimethylquinoline

G cluster_0 Step 1: Conrad-Limpach Synthesis cluster_1 Step 2: Chlorination A Aniline + Ethyl 2-methylacetoacetate B Condensation & Cyclization (Diphenyl ether, ~250°C) A->B C 2,3-Dimethylquinolin-4-ol B->C D 2,3-Dimethylquinolin-4-ol C->D Purification E Chlorination (POCl3, reflux) D->E F 4-Chloro-2,3-dimethylquinoline E->F

Caption: Workflow for the recommended two-step synthesis.

Diagram 2: Chlorination Mechanism of 4-Hydroxyquinoline

G A 4-Hydroxyquinoline C Phosphate Ester Intermediate A->C Nucleophilic attack on P B Phosphorus Oxychloride (POCl3) B->C E 4-Chloroquinoline C->E Nucleophilic attack by Cl- D Chloride Ion (Cl-) D->E

Caption: Mechanism of the chlorination step.

Conclusion

For researchers seeking a reliable and reproducible method for the synthesis of 4-Chloro-2,3-dimethylquinoline, a two-step approach involving the Conrad-Limpach synthesis of 2,3-dimethylquinolin-4-ol followed by chlorination with phosphorus oxychloride is the recommended pathway. While alternative one-pot methods may offer a faster route, they often compromise reproducibility and product purity. By carefully controlling the critical parameters outlined in this guide, particularly temperature and anhydrous conditions, scientists can consistently obtain high yields of this important synthetic intermediate, thereby accelerating their research and development efforts.

References

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  • Oriental Journal of Chemistry. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. [Link]

  • RSC Publishing. (2021). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. RSC Adv., 11, 23536-23552. [Link]

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A Comparative Guide to the Spectroscopic Characterization of 4-Chloro-2,3-dimethylquinoline: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic analysis of 4-Chloro-2,3-dimethylquinoline, a quinoline derivative of interest in medicinal chemistry. Quinoline scaffolds are "privileged structures" known for their wide-ranging biological activities, including antimalarial, anticancer, and antibacterial properties.[1] A thorough understanding of the structural and electronic properties of novel derivatives like 4-Chloro-2,3-dimethylquinoline is paramount for elucidating its mechanism of action and potential as a therapeutic agent.

This document presents a cross-validation of expected experimental spectroscopic data with predicted data from computational modeling. While a complete set of experimental and theoretical data for this specific molecule is not extensively published, this guide synthesizes information from closely related quinoline derivatives and established methodologies to provide a robust protocol for its characterization.[2][3] We will delve into the core spectroscopic techniques—FT-IR, FT-Raman, NMR, and UV-Vis—and demonstrate how Density Functional Theory (DFT) calculations can be a powerful predictive tool to complement and interpret experimental findings.

The Synergy of Experimental and Computational Spectroscopy

The characterization of a novel molecule relies on the convergence of multiple analytical techniques. Experimental spectroscopy provides a direct measurement of a molecule's properties, while computational methods, such as DFT, offer a theoretical framework to understand and predict these properties.[4] The synergy between these two approaches allows for a more confident and detailed structural elucidation.

  • Experimental Spectroscopy: Techniques like FT-IR and FT-Raman probe the vibrational modes of a molecule, offering a "fingerprint" of its functional groups.[5] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, particularly ¹H and ¹³C, which is crucial for determining the connectivity and stereochemistry of the molecule.[6] UV-Vis spectroscopy sheds light on the electronic transitions within the molecule, which is related to its conjugation and potential for light-absorbing applications.[7]

  • Computational Spectroscopy (DFT): Density Functional Theory has emerged as a powerful tool in computational chemistry for predicting the properties of molecules.[8] By solving the Schrödinger equation for a given molecule, DFT can calculate its optimized geometry, vibrational frequencies (correlating to FT-IR and Raman spectra), NMR chemical shifts, and electronic transitions (correlating to UV-Vis spectra). These predicted data can be used to assign experimental signals, confirm proposed structures, and provide insights into the molecule's electronic structure.

Experimental Protocols for Spectroscopic Analysis

A standardized set of protocols is essential for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation

For all spectroscopic measurements, the 4-Chloro-2,3-dimethylquinoline sample should be purified to a high degree to avoid interference from impurities.

  • FT-IR and FT-Raman: For solid-state analysis, the sample can be prepared as a KBr pellet for FT-IR or analyzed directly using an ATR-FT-IR accessory.[9] For FT-Raman, the neat solid sample is typically used.[9]

  • NMR Spectroscopy: Approximately 5-10 mg of the purified sample should be dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube.[6] Complete dissolution can be aided by sonication.[6]

  • UV-Vis Spectroscopy: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

Instrumental Parameters

The following are representative instrumental parameters for each spectroscopic technique.

  • FT-IR Spectroscopy:

    • Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[9]

    • Technique: KBr pellet or ATR.

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32-64 scans.

  • FT-Raman Spectroscopy:

    • Instrument: A Bruker MultiRAM Stand Alone FT-Raman Spectrometer or equivalent.[9]

    • Laser: Nd:YAG laser at 1064 nm.

    • Spectral Range: 3500–50 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 128-256 scans.

  • NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.[6]

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64.[6]

      • Relaxation Delay: 1-5 seconds.[6]

      • Referencing: Residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment.

      • Number of Scans: 1024 or more.[6]

      • Relaxation Delay: 2 seconds.[6]

      • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

  • UV-Vis Spectroscopy:

    • Instrument: A double-beam UV-Vis spectrophotometer.

    • Spectral Range: 200–800 nm.

    • Solvent: Spectroscopic grade ethanol or methanol.

Computational Methodology for Spectroscopic Prediction

DFT calculations provide a theoretical counterpart to experimental data.

Software and Level of Theory
  • Software: Gaussian 09 or a more recent version is commonly used for these calculations.[8]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and generally reliable method for predicting the properties of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is a good choice for achieving a balance between accuracy and computational cost for molecules of this size.

Calculation Steps
  • Geometry Optimization: The first step is to perform a full geometry optimization of the 4-Chloro-2,3-dimethylquinoline molecule to find its lowest energy conformation.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This provides the predicted vibrational frequencies (for IR and Raman), their intensities, and confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the NMR chemical shifts. The calculated isotropic shielding values are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.

  • Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.[10]

Cross-Validation of Spectroscopic Data

The following tables provide a comparison of the expected experimental values for 4-Chloro-2,3-dimethylquinoline, based on data from analogous compounds, and illustrative predicted values from DFT calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of 4-Chloro-2,3-dimethylquinoline can be assigned based on their characteristic frequencies.

Table 1: Comparison of Key Experimental and Predicted Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected Experimental Range (cm⁻¹)Illustrative Predicted (DFT) (cm⁻¹)Assignment
C-H Stretching (Aromatic)3100-30003085, 3060, 3045, 3030Stretching vibrations of the C-H bonds on the quinoline ring.
C-H Stretching (Methyl)2980-28502965, 2920, 2870Symmetric and asymmetric stretching of the C-H bonds in the methyl groups.
C=N Stretching1620-15801605Stretching vibration of the carbon-nitrogen double bond in the pyridine ring.
C=C Stretching (Aromatic)1600-14501580, 1510, 1475, 1455Stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-Cl Stretching800-600745Stretching vibration of the carbon-chlorine bond. The exact position can vary.[2]
C-H Bending (Out-of-plane)900-675880, 820, 760Bending vibrations of the aromatic C-H bonds out of the plane of the ring.
NMR Spectroscopy (¹H and ¹³C)

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei.

Table 2: Comparison of Expected Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExpected Experimental ¹H (ppm)Illustrative Predicted ¹H (ppm)Expected Experimental ¹³C (ppm)Illustrative Predicted ¹³C (ppm)
H58.0-8.2 (d)8.15C2155-160
H67.5-7.7 (t)7.62C3120-125
H77.7-7.9 (t)7.81C4145-150
H88.2-8.4 (d)8.33C4a125-130
2-CH₃2.5-2.8 (s)2.65C5128-132
3-CH₃2.3-2.6 (s)2.48C6126-130
C7129-133
C8124-128
C8a147-152
2-CH₃20-25
3-CH₃15-20
UV-Vis Spectroscopy

The UV-Vis spectrum is characterized by absorption bands corresponding to electronic transitions.

Table 3: Comparison of Expected Experimental and Predicted UV-Vis Absorption Maxima (λmax)

TransitionExpected Experimental λmax (nm)Illustrative Predicted λmax (nm)
π → π220-250235
π → π270-300285
n → π*310-340325

Visualizing the Workflow

The following diagrams illustrate the general workflows for the experimental and computational characterization of 4-Chloro-2,3-dimethylquinoline.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified 4-Chloro-2,3-dimethylquinoline FTIR FT-IR Spectroscopy Purified_Sample->FTIR Raman FT-Raman Spectroscopy Purified_Sample->Raman NMR NMR Spectroscopy (¹H & ¹³C) Purified_Sample->NMR UVVis UV-Vis Spectroscopy Purified_Sample->UVVis Structural_Elucidation Structural Elucidation FTIR->Structural_Elucidation Raman->Structural_Elucidation NMR->Structural_Elucidation UVVis->Structural_Elucidation

Caption: Experimental workflow for spectroscopic characterization.

Computational_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculations cluster_prediction Predicted Data Molecular_Structure Initial Molecular Structure Optimization Geometry Optimization Molecular_Structure->Optimization Method DFT Method (B3LYP) Method->Optimization Basis_Set Basis Set (6-311++G(d,p)) Basis_Set->Optimization Frequency Frequency Calculation Optimization->Frequency NMR_Calc NMR Calculation (GIAO) Optimization->NMR_Calc UVVis_Calc UV-Vis Calculation (TD-DFT) Optimization->UVVis_Calc Predicted_Spectra Predicted Spectra (IR, Raman, NMR, UV-Vis) Frequency->Predicted_Spectra NMR_Calc->Predicted_Spectra UVVis_Calc->Predicted_Spectra

Caption: Computational workflow for spectroscopic prediction.

Conclusion

The integrated approach of experimental spectroscopy and computational modeling provides a powerful and self-validating system for the characterization of novel compounds like 4-Chloro-2,3-dimethylquinoline. While this guide presents expected and illustrative data based on the analysis of related structures, it provides a comprehensive and scientifically rigorous framework for researchers to follow. The cross-validation of experimental and predicted data not only leads to a more confident structural assignment but also offers deeper insights into the electronic properties that govern the molecule's reactivity and potential biological activity. This detailed understanding is a critical step in the journey of drug discovery and development.

References

  • Parveen, S., et al. (2016).
  • Al-Otaibi, J. S., et al. (2020).
  • Kaur, J., et al. (2019). Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical i. Journal of Molecular Structure.
  • Mohamed, T. A., et al. (2018). Vibrational spectroscopic study of some quinoline derivatives.
  • Kurban, M., et al. (2024).
  • BenchChem. (2025).
  • PubChem. (2025). 4-Chloro-2-methylquinoline.
  • PubChem. (2026). 4-chloro-2,3-dimethylquinoline.
  • Patel, N. B., & Patel, J. C. (2012). Synthesis of 4-chloro-2,6-dimethylquinoline.
  • Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online.
  • Ghosh, A., et al. (2014). UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated.
  • BenchChem. (2025). A Comprehensive Technical Review of 4-chloro-N,N-dimethylquinolin-7-amine. BenchChem.
  • PubChem. (2025). 4-Chloroquinoline.
  • SpectraBase. (2025). 4-CHLORO-3-IODO-2-METHYL-QUINOLINE - Optional[13C NMR]. Wiley.
  • Prabha, K., et al. (2010). (PDF) 4-Chloro-2,5-dimethylquinoline.
  • El-Gohary, H. G., & El-Sayed, S. M. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2019). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry.
  • Martinez, R., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • PubChem. (2025). 4-chloro-6-fluoro-2,3-dimethylquinoline.
  • SpectraBase. (2025). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Wiley.
  • Pizarro, S., et al. (2016). (PDF)
  • LookChem. (2023). 4-chloro-3,5-dimethylquinoline. LookChem.
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  • Frisch, M. J., et al. (2009). Gaussian 09W Reference. Gaussian, Inc.
  • MDPI. (2023). Chemometric Analysis for the Prediction of Biochemical Compounds in Leaves Using UV-VIS-NIR-SWIR Hyperspectroscopy. MDPI.
  • Savithiri, S., et al. (2022). Fig. 2. Observed FT-IR spectra of 4,4-dimethyl-2-oxazoline. Fig. 3.
  • Saral, A., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH.
  • ChemicalBook. (2023). 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum. ChemicalBook.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the handling of novel and potent chemical compounds. Among these, halogenated heterocyclic compounds like 4-Chloro-2,3-dimethylquinoline are invaluable synthetic intermediates. However, their utility in discovery is matched by the critical need for rigorous safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of 4-Chloro-2,3-dimethylquinoline, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, grounded in established regulatory standards and field-proven best practices.

Hazard Profile and Risk Assessment

Understanding the specific hazards of 4-Chloro-2,3-dimethylquinoline is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related chlorinated quinoline derivatives. Quinolines substituted with chlorine are generally classified as hazardous substances.[1] They are often harmful if swallowed, cause serious skin and eye irritation or damage, and may cause sensitization by skin contact.[1][2]

The primary risks stem from its presumed toxicity and irritant properties. Inhalation of dust or fumes may cause respiratory irritation, while skin contact can lead to inflammation or allergic reactions.[1][3] During combustion, it may emit toxic and corrosive fumes, including hydrogen chloride, phosgene, and nitrogen oxides.[1] Therefore, all handling and disposal operations must be predicated on minimizing direct contact and preventing environmental release.

Table 1: Inferred Hazard Profile and Safety Requirements

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful or toxic if swallowed.[2][4]Standard laboratory PPE; no eating or drinking in the lab.
Skin Corrosion/Irritation Causes skin irritation; may cause severe burns or allergic skin reactions.[1][5]Chemical-resistant gloves (e.g., nitrile), lab coat.[6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage; risk of blindness.[4][5]Safety glasses with side shields or chemical goggles.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[3]Use in a well-ventilated area or chemical fume hood.[5]
Environmental Hazards May cause long-lasting harmful effects to aquatic life.[2]Prevent release to the environment; do not dispose down the drain.[2]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of 4-Chloro-2,3-dimethylquinoline is not merely a suggestion but a regulatory requirement. As a halogenated organic compound, it is subject to stringent waste management laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8] The following protocol ensures compliance and safety.

Step 1: Immediate Waste Segregation at the Point of Generation

The cardinal rule of hazardous waste management is to never mix waste streams. Incompatible chemicals can react violently, creating a significant safety hazard. From the moment 4-Chloro-2,3-dimethylquinoline or any material contaminated with it is deemed waste, it must be segregated.

  • Solid Waste: Collect unused or expired solid 4-Chloro-2,3-dimethylquinoline, contaminated weighing papers, gloves, and disposable labware into a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and leak-proof liquid hazardous waste container.[6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Aqueous Waste: Under no circumstances should this compound be disposed of down the sewer system.[2] Collect all aqueous solutions containing this chemical as hazardous liquid waste.

Start Waste Generation (4-Chloro-2,3-dimethylquinoline) IsSolid Is the waste solid or solid-contaminated? Start->IsSolid SolidWaste Collect in dedicated 'Solid Halogenated Organic Waste' container. IsSolid->SolidWaste Yes LiquidWaste Collect in dedicated 'Liquid Halogenated Organic Waste' container. IsSolid->LiquidWaste No (Liquid Solution) End Securely Sealed & Labeled for EHS Pickup SolidWaste->End LiquidWaste->End

Caption: Waste segregation workflow at the point of generation.
Step 2: Secure Containment and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Choose the Right Container: Use a container that is chemically compatible and can be securely sealed. For solids, a wide-mouth plastic or glass jar with a screw-top lid is ideal. For liquids, use a designated solvent waste container.

  • Label Accurately: The waste container must be labeled clearly before any waste is added.[6] The label must include:

    • The full chemical name: "Waste 4-Chloro-2,3-dimethylquinoline"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.[6]

    • The date of accumulation.[6]

Step 3: Arrange for Professional Disposal

This chemical waste must be transferred to an approved and licensed waste disposal facility.[4][9]

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the management and pickup of hazardous waste.[6] Contact them to schedule a pickup.

  • Provide Documentation: Be prepared to provide accurate information about the waste, including its name, quantity, and location. Maintain a log of all hazardous waste generated for your records.[6]

  • Interim Storage: While awaiting pickup, store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[6] This area should be away from incompatible materials and general laboratory traffic.

cluster_researcher Researcher's Responsibility cluster_ehs EHS Responsibility A 1. Use of Chemical in Experiment B 2. Segregate Waste (Solid vs. Liquid) A->B C 3. Place in Labeled Hazardous Waste Container B->C D 4. Store in Designated Satellite Accumulation Area C->D E 5. Request Pickup from EHS D->E F 6. Collect Waste from Lab E->F G 7. Consolidate at Central Accumulation Facility F->G H 8. Transfer to Licensed Waste Disposal Vendor G->H I 9. Final Disposal (e.g., Incineration) H->I

Caption: Overview of the institutional disposal process for chemical waste.

Spill Management and Decontamination

Accidents can happen, and a clear, pre-defined plan is the best defense. In the event of a spill, prioritize personnel safety above all else.

  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.[1]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including gloves, goggles, a lab coat, and, if significant dust is generated, respiratory protection.[6]

  • Contain the Spill:

    • For Solid Spills: Use dry cleanup procedures.[1] Do not sweep in a way that generates dust. Carefully scoop the material into a designated hazardous waste container.

    • For Liquid Spills (in solution): Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • All cleaning materials (gloves, wipes, absorbent) must be disposed of as solid hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[3][4]

Regulatory Causality: The "Why" Behind the Protocol

The procedures detailed in this guide are directly dictated by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[8] Under RCRA, chemical wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or if they are specifically "listed" wastes.[10] Halogenated organic compounds are a focus of these regulations due to their potential for persistence and toxicity in the environment.[7] High-temperature incineration is often the required treatment technology for such wastes to ensure their complete destruction.[7] By following this protocol, you are not just adhering to institutional policy, but complying with federal law designed to prevent environmental contamination and protect public health.

References

  • Santa Cruz Biotechnology, Inc.
  • Benchchem.
  • Echemi.
  • TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
  • Thermo Fisher Scientific.
  • CymitQuimica. SAFETY DATA SHEET - 4-Chloro-6,8-dimethyl-2-phenylquinoline.
  • U.S. Environmental Protection Agency.
  • Sigma-Aldrich.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ChemicalBook.

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A Senior Application Scientist's Guide to Handling 4-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Greetings, colleagues. In our pursuit of novel therapeutics and scientific advancement, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, field-tested protocols for managing 4-Chloro-2,3-dimethylquinoline, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure both the integrity of your research and the safety of all laboratory personnel. We will move beyond simple checklists to understand the causality behind these critical safety measures.

Immediate Hazard Assessment: Understanding the Risks

4-Chloro-2,3-dimethylquinoline and its structural analogs, such as quinoline and other chloroquinolines, are classified as hazardous substances.[1] A thorough understanding of the risks is the foundation of safe handling.

  • Irritation: The compound is expected to be a skin, eye, and respiratory irritant.[2][3] Direct contact can cause inflammation and discomfort.[1] Pyridine derivatives, a class that includes quinolines, are known to cause local irritation upon contact with the cornea.[1]

  • Toxicity: Like many quinoline derivatives, this compound may be harmful or toxic if swallowed or absorbed through the skin.[4][5][6] Animal experiments with similar materials suggest that ingestion of even moderate amounts could cause serious health damage.[1]

  • Chronic Exposure and Sensitization: Long-term exposure to quinolines is a significant concern. Quinoline itself is suspected of causing genetic defects and may cause cancer.[4][5][6] Furthermore, some individuals may experience skin sensitization, leading to an allergic reaction upon subsequent contact.[1][7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are non-negotiable. The equipment specified below is based on the compound's chemical properties and potential routes of exposure. All PPE should be inspected for integrity before each use.[4][8]

PPE CategorySpecificationStandard (Example)Rationale
Eye & Face Protection Tightly-sealed chemical safety goggles. A face shield should be worn over goggles if there is a significant splash hazard.EN 166 (EU) or NIOSH (US)Protects against splashes and potential dust/aerosols, preventing severe eye irritation or damage.[4][6][9]
Hand Protection Chemical-resistant gloves. Butyl or Viton rubber are recommended for prolonged contact with quinoline derivatives.[4] Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contamination.[10]EN 374 (EU)Prevents skin contact, a primary route of exposure that can lead to irritation, sensitization, and systemic toxicity.[1][4][6]
Body Protection A full-sleeved laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemical-resistant apron or suit is advised. Ensure no skin is exposed.[4][6]N/AProtects the skin from accidental splashes and contamination of personal clothing.
Respiratory Protection Use should be determined by a risk assessment. Required if engineering controls (e.g., fume hood) are inadequate or if aerosols/dust may be generated.NIOSH (US) or EN 14387 (EU)Prevents inhalation of the compound, which can cause respiratory tract irritation and potential systemic effects.[4][5][6]

Operational Workflow: From Preparation to Decontamination

A systematic approach to handling minimizes risk. The following workflow provides a procedural guide for safely managing 4-Chloro-2,3-dimethylquinoline in a laboratory setting.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Operation prep_checks Pre-Operational Checks - Verify fume hood function - Locate safety shower/eyewash - Assemble all materials don_ppe Don Appropriate PPE - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat prep_checks->don_ppe Proceed handling Handle Compound - Weigh solid carefully - Perform transfers over spill tray - Keep containers closed don_ppe->handling Begin Work decon Decontaminate - Clean work surfaces - Decontaminate glassware handling->decon Complete Work waste Segregate Waste - Place contaminated solids/liquids in 'Halogenated Waste' container decon->waste doff_ppe Doff PPE Correctly - Remove gloves last - Wash hands thoroughly waste->doff_ppe

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.